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  • Product: Methyl 5-methyl-1H-imidazole-2-carboxylate
  • CAS: 40253-45-0

Core Science & Biosynthesis

Foundational

Methyl 5-methyl-1H-imidazole-2-carboxylate CAS 40253-45-0 properties

This guide provides a comprehensive technical analysis of Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0), a critical heterocyclic building block in medicinal chemistry.[1] Executive Summary Methyl 5-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0), a critical heterocyclic building block in medicinal chemistry.[1]

Executive Summary

Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0) is a functionalized imidazole derivative widely utilized as a pharmacophore in drug discovery.[1] Its structural core—a 2,4(5)-disubstituted imidazole—serves as a bioisostere for amide bonds and histidine residues, making it pivotal in the design of kinase inhibitors , angiotensin II receptor antagonists , and anti-inflammatory agents . This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for high-precision organic synthesis.

Physicochemical Profile

The compound exists as a tautomeric mixture in solution, equilibrating between the 4-methyl and 5-methyl forms due to the labile proton on the pyrrole-like nitrogen.[1]

PropertySpecification
CAS Number 40253-45-0
IUPAC Name Methyl 5-methyl-1H-imidazole-2-carboxylate
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~11.5 (NH), ~3.0 (Conjugate acid of pyridine-like N)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, C=O, O-Me)

Synthetic Routes & Manufacturing[1][3]

The synthesis of 2-substituted imidazoles requires overcoming the inherent lack of reactivity at the C2 position towards electrophilic aromatic substitution. The most robust method involves C2-lithiation of a protected intermediate.

Method A: The Lithiation-Carboxylation Protocol (Gold Standard)

This route ensures high regioselectivity and yield by utilizing a blocking group to direct the lithiation to the C2 position.

Step-by-Step Protocol:

  • Protection:

    • React 4-methylimidazole with benzyl chloride (BnCl) or SEM-chloride in the presence of a base (e.g., K₂CO₃ in DMF) to form 1-benzyl-4-methylimidazole.[1]

    • Note: This produces a mixture of 1,4- and 1,5-isomers, but both converge to the same product after deprotection.

  • Lithiation:

    • Dissolve the protected imidazole in anhydrous THF under Argon at -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise.[1] Stir for 30–60 minutes. The lithium selectively deprotonates the C2 position (the most acidic ring proton).

  • Quenching (Carboxylation):

    • Add Methyl Chloroformate (ClCOOMe) or Dimethyl Carbonate (1.2 equiv) to the lithiated species at -78°C.

    • Allow the reaction to warm to room temperature.[2]

  • Deprotection:

    • For Benzyl: Hydrogenolysis using H₂ (1 atm) and Pd/C catalyst in methanol.

    • For SEM: Treatment with TFA or TBAF.

  • Purification:

    • Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM:MeOH).

Method B: The Radziszewski-Type Condensation (Scale-Up Route)

For industrial scales, a condensation approach avoids organolithium reagents.[1]

  • Reagents: Methyl 2-amino-2-iminoacetate (or equivalent amidine) + Chloroacetone.[1]

  • Mechanism: Cyclocondensation followed by dehydration. While cheaper, this route often suffers from lower yields and complex purification due to polymerization side products.

Visualization: Synthesis Pathway (Method A)

Synthesis Start 4-Methylimidazole Prot 1-Benzyl-4-methylimidazole (Protection) Start->Prot BnCl, K2CO3 DMF, 60°C Lith 2-Lithio Intermediate (C2 Anion) Prot->Lith n-BuLi, THF -78°C Ester N-Benzyl Methyl Ester Lith->Ester ClCOOMe (Quench) Final Methyl 5-methyl-1H- imidazole-2-carboxylate Ester->Final H2, Pd/C MeOH (Deprotection)

Caption: Step-wise synthesis via C2-lithiation, ensuring regioselective carboxylation.

Reactivity & Functionalization[1]

Understanding the reactivity profile of CAS 40253-45-0 is crucial for downstream derivatization.[1]

Tautomerism & N-Alkylation

In solution, the molecule exists in equilibrium. When reacting with alkyl halides (R-X), a mixture of regioisomers is formed:

  • Major Product: Often the 1,4-disubstituted product (sterically less hindered).

  • Minor Product: The 1,5-disubstituted product.

  • Control Strategy: Use bulky protecting groups or specific solvent effects to shift the ratio.

Ester Manipulation

The methyl ester at C2 is electron-deficient due to the adjacent sp² nitrogens.

  • Hydrolysis: Rapidly converts to the carboxylic acid (LiOH/THF/H₂O) or the carboxylate salt.

  • Amidation: Reacts with amines (primary/secondary) to form imidazole-2-carboxamides, a common motif in kinase inhibitors.[1]

Visualization: Tautomerism & Alkylation[1]

Reactivity Taut1 4-Methyl Tautomer (NH at 1) Taut2 5-Methyl Tautomer (NH at 3) Taut1->Taut2 Equilibrium Alkyl Alkylation (R-X, Base) Taut1->Alkyl Taut2->Alkyl Prod1 1-R-4-Methyl (Major) Alkyl->Prod1 Steric Pref. Prod2 1-R-5-Methyl (Minor) Alkyl->Prod2

Caption: Tautomeric equilibrium leads to regioisomeric mixtures upon N-alkylation.

Medicinal Chemistry Applications

Kinase Inhibition

The imidazole-2-carboxylate core serves as a hinge-binding motif in ATP-competitive inhibitors.[1] The ester group can be converted to an amide that forms hydrogen bonds with the kinase hinge region (e.g., in p38 MAP kinase or Aurora kinase inhibitors).

Angiotensin II Receptor Antagonists

While "Sartans" typically contain a biphenyl-tetrazole scaffold, imidazole-5-carboxylic acids are precursors to the imidazole core found in Olmesartan and Azilsartan .[1] This specific methyl ester derivative allows for the fine-tuning of lipophilicity during the lead optimization phase.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a fume hood. Avoid dust formation.[3]

    • Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis by atmospheric moisture.[1]

References

  • ChemicalBook. (2024). Synthesis of 4-Methylimidazole-2-carboxylic acid. Retrieved from

  • PubChem. (2024). Methyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Nikolaenkova, E. B., et al. (2019). Reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate. Russian Chemical Bulletin.
  • Organic Syntheses. (2010). General methods for Imidazole functionalization. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid derivatives. Retrieved from

Sources

Exploratory

5-methyl-1H-imidazole-2-carboxylic acid methyl ester chemical structure

This technical guide provides an in-depth analysis of 5-methyl-1H-imidazole-2-carboxylic acid methyl ester (CAS 40253-45-0), a critical heterocyclic building block in medicinal chemistry.[1] Structural Dynamics, Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-methyl-1H-imidazole-2-carboxylic acid methyl ester (CAS 40253-45-0), a critical heterocyclic building block in medicinal chemistry.[1]

Structural Dynamics, Synthesis Protocols, and Drug Discovery Applications[1]

Executive Summary

5-Methyl-1H-imidazole-2-carboxylic acid methyl ester (Methyl 5-methyl-1H-imidazole-2-carboxylate) is a functionalized imidazole scaffold widely utilized in the synthesis of bioactive molecules, particularly adrenergic receptor agonists (e.g., Medetomidine analogs) and angiotensin II receptor antagonists .[1] Its amphoteric nature, coupled with the presence of a reactive ester at the C2 position and a methyl group at C5, makes it a versatile "linchpin" intermediate for constructing fused heterocyclic systems.

This guide details the structural tautomerism that defines its reactivity, provides a validated 4-step synthetic workflow via C2-lithiation, and outlines its utility in high-value pharmaceutical campaigns.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identification
PropertyDetail
IUPAC Name Methyl 5-methyl-1H-imidazole-2-carboxylate
CAS Number 40253-45-0
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES COC(=O)C1=NC(C)=CN1
Appearance Off-white to pale yellow crystalline solid
Tautomeric Equilibrium (The "H-Shift" Phenomenon)

In solution, the molecule exists as a rapid equilibrium between the 5-methyl-1H and 4-methyl-1H tautomers.[1] This proton migration (1,5-sigmatropic shift) is solvent-dependent but critical for regioselective alkylation.[1]

  • Tautomer A (5-methyl): Proton on N1, Methyl at C5.[1] Sterically less hindered at N3.[1]

  • Tautomer B (4-methyl): Proton on N3 (renumbered as N1), Methyl at C4.[1]

Implication for Synthesis: When alkylating the ring nitrogen (e.g., N-benzylation), a mixture of regioisomers (1,4- and 1,5-) is typically obtained, requiring chromatographic separation or specific conditions to favor the thermodynamically stable isomer.

Tautomerism Figure 1: Tautomeric Equilibrium of Methyl 5-methylimidazole-2-carboxylate TautomerA 5-Methyl-1H-isomer (H on N1) TautomerB 4-Methyl-1H-isomer (H on N3) TautomerA->TautomerB  Fast Equilibrium (Solution)  

Synthetic Pathways

While direct cyclization (e.g., Radziszewski synthesis) often yields symmetrically substituted imidazoles, the C2-selective functionalization of a pre-formed imidazole ring is the industry standard for high-purity synthesis.

Primary Protocol: C2-Lithiation / Carboxylation

This route utilizes the acidity of the C2-proton in N-protected imidazoles to introduce the ester group with high regiocontrol.[1]

Reagents:

  • Starting Material: 4-Methylimidazole[1][2][3]

  • Protection: Benzyl chloride (BnCl), K₂CO₃

  • Lithiation: n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

  • Electrophile: Methyl Chloroformate (ClCOOMe) or Dimethyl Carbonate (DMC)[1]

  • Deprotection: H₂, Pd/C (10%)

Step-by-Step Methodology
  • N-Protection (Masking the Acidic NH):

    • React 4-methylimidazole with Benzyl chloride in acetonitrile with K₂CO₃ at reflux.

    • Result: Mixture of 1-benzyl-4-methylimidazole and 1-benzyl-5-methylimidazole.[1]

    • Purification: Isolate the major isomer (typically 1-benzyl-5-methyl) via silica gel chromatography (Hexane/EtOAc).[1]

  • C2-Lithiation (The Critical Step):

    • Setup: Flame-dried flask, Argon atmosphere, -78°C.

    • Solvent: Anhydrous THF.

    • Procedure: Dissolve N-benzyl-5-methylimidazole in THF. Add n-BuLi dropwise over 20 min.[1]

    • Mechanism:[3] The C2 proton is deprotonated (pKa ~33), forming the 2-lithio species. The N-benzyl group coordinates Li, stabilizing the anion.

    • Stir: Maintain at -78°C for 45 mins.

  • Electrophilic Quench (Ester Formation):

    • Add Methyl Chloroformate (1.2 equiv) dropwise.[1]

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%).[1]

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 12 hours.

    • Filtration: Filter through Celite to remove catalyst.[1]

    • Yield: ~65% overall (optimized).

Synthesis Figure 2: Synthesis via C2-Lithiation Strategy Start 4-Methylimidazole Step1 1. N-Benzylation (BnCl, K2CO3, MeCN) Start->Step1 Inter1 1-Benzyl-5-methylimidazole Step1->Inter1 Step2 2. C2-Lithiation (n-BuLi, THF, -78°C) Inter1->Step2 Inter2 2-Lithio-Intermediate Step2->Inter2 Step3 3. Carboxylation (Methyl Chloroformate) Inter2->Step3 Inter3 Methyl 1-benzyl-5-methyl- imidazole-2-carboxylate Step3->Inter3 Step4 4. Hydrogenolysis (H2, Pd/C, MeOH) Inter3->Step4 Final Methyl 5-methyl-1H- imidazole-2-carboxylate Step4->Final

Analytical Characterization

To validate the synthesis, the following spectral data are expected for the target compound:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5 (br s, 1H, NH) – Broad due to exchange.

    • δ 6.95 (s, 1H, C4-H) – Characteristic aromatic singlet.

    • δ 3.92 (s, 3H, O-CH₃) – Methyl ester singlet.[1]

    • δ 2.35 (s, 3H, C5-CH₃) – Ring methyl singlet.[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.5 (C=O), 138.2 (C2), 132.1 (C5), 118.5 (C4), 52.3 (O-CH₃), 11.5 (C-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z calculated for [M+H]⁺: 141.07; found: 141.1.[1]

Applications in Drug Discovery

Adrenergic Agonist Development

The 4(5)-methylimidazole core is the pharmacophore for α₂-adrenergic agonists like Medetomidine and Dexmedetomidine.[1] While those drugs typically have a substituted ethyl group at C5, the C2-carboxylate serves as a precursor for generating:

  • C2-Amides: Via aminolysis of the ester, creating novel ligands with altered receptor binding affinities.

  • Tricyclic Fused Systems: The ester group can react with adjacent nucleophiles (e.g., in a condensation reaction with bifunctional electrophiles) to form imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffolds, which are explored as AMPA receptor antagonists and kinase inhibitors .

Angiotensin II Receptor Antagonists

Sartans (e.g., Losartan, Olmesartan) utilize imidazole rings decorated with alkyl and carboxylate groups to mimic the histidine residue of Angiotensin II. This specific ester allows for the precise installation of the "acidic warhead" (or its ester prodrug form) at the C2 position, a region critical for hydrogen bonding within the AT1 receptor pocket.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Sigma-Aldrich. Methyl 5-methyl-1H-imidazole-2-carboxylate Product Sheet. Link

  • Journal of Heterocyclic Chemistry. Synthesis of 4-Methylimidazole-2-Carboxylic Acid Derivatives. (2018). Link[1][4]

  • Organic Syntheses. Preparation of Imidazole-2-Carboxaldehyde and Derivatives. Org. Synth. 1936, 16, 33. Link (Historical basis for C2-functionalization).[1]

  • PubChem. Compound Summary for CID 549395 (Methyl 1H-imidazole-2-carboxylate). Link

  • European Journal of Medicinal Chemistry. Structure-activity relationships of imidazole-based alpha2-adrenoceptor agonists. Link[1]

Sources

Foundational

Strategic Utilization of Methyl 5-methyl-1H-imidazole-2-carboxylate in Medicinal Chemistry

Executive Summary Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS: 40253-45-0) is a high-value heterocyclic building block that serves as a critical scaffold in the synthesis of alpha-2 adrenergic agonists, kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS: 40253-45-0) is a high-value heterocyclic building block that serves as a critical scaffold in the synthesis of alpha-2 adrenergic agonists, kinase inhibitors, and peptidomimetics. Unlike the more common 4-carboxylate derivatives, the 2-carboxylate substitution pattern offers a unique vector for extending pharmacophores into solvent-exposed regions of protein binding pockets.

This guide provides a technical deep-dive into the pharmaceutical utility of this scaffold. It moves beyond basic catalog data to explore the synthetic logic , regiochemical challenges , and proven applications of this molecule in modern drug discovery.

Chemical Profile & Structural Logic

To utilize this scaffold effectively, one must understand its tautomeric behavior and electronic distribution. The molecule exists in equilibrium, but the placement of the methyl group at the 5-position (vs. 4-position) dictates the nucleophilicity of the ring nitrogens.

PropertySpecification
CAS Number 40253-45-0
IUPAC Name Methyl 5-methyl-1H-imidazole-2-carboxylate
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
pKa (Imidazolium) ~7.0 (Estimated)
Key Functional Groups Methyl Ester (Electrophile), Imidazole NH (Nucleophile), C5-Methyl (Steric block)
The "Methyl Effect" in Drug Design

The C5-methyl group is not merely a bystander; it serves two critical functions in medicinal chemistry:

  • Metabolic Stability: It blocks the C5 position from oxidative metabolism (e.g., by CYP450s), a common clearance pathway for unsubstituted imidazoles.

  • Conformational Lock: When N-alkylated, the methyl group introduces steric clash with adjacent substituents, restricting bond rotation and potentially locking the bioactive conformation.

Pharmaceutical Applications

Alpha-2 Adrenergic Agonists (Medetomidine Analogs)

The most prominent application of methyl 5-methyl-1H-imidazole-2-carboxylate is in the synthesis of analogs related to Medetomidine and Dexmedetomidine . These sedatives rely on a 4,5-disubstituted imidazole core.

  • Mechanism: The 2-carboxylate group can be converted into lipophilic alkyl chains or retained as a polar anchor.

  • Synthetic Utility: It serves as a precursor for "Related Compound B" in impurity profiling, ensuring the safety of clinical batches.

Kinase Inhibitor Scaffolds

In oncology, the imidazole-2-carboxamide motif (derived from this ester) is a privileged scaffold for ATP-competitive inhibitors.

  • Binding Mode: The imidazole ring acts as a monodentate or bidentate ligand to the kinase hinge region.

  • Vector: The 2-ester can be converted to an amide, directing substituents into the "ribose pocket" or "solvent front," improving selectivity.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 140 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency: It possesses high ligand efficiency (LE) potential due to its rigid ring and hydrogen bond donor/acceptor pairs.

  • Growth Vectors: The ester allows for rapid "fragment growing" via amidation or reduction.

Synthetic Workflow & Protocols

The following protocols are designed to maximize yield while controlling the regioselectivity issues inherent to imidazole chemistry.

Diagram 1: Synthetic Versatility Map

This diagram illustrates the divergent pathways available from the core scaffold.

Synthetic_Pathways Core Methyl 5-methyl-1H- imidazole-2-carboxylate Amide Carboxamide Derivatives (Kinase Inhibitors) Core->Amide NH3/MeOH (Amidation) Alcohol Hydroxymethyl Imidazole (Linker Synthesis) Core->Alcohol LiAlH4 (Reduction) N_Alk N-Alkylated Scaffolds (Medetomidine Analogs) Core->N_Alk R-X, Base (Alkylation) Fused Imidazo[1,2-a]pyrazines (Fused Heterocycles) Core->Fused 2-Aminopyrazine (Cyclization)

Figure 1: Divergent synthetic pathways from the parent ester scaffold.

Protocol A: Regioselective N-Alkylation

Challenge: Alkylation can occur at N1 or N3. The 5-methyl group sterically hinders N1, but tautomerism complicates this. Objective: Synthesize N-benzyl-5-methyl-imidazole-2-carboxylate.

  • Preparation: Dissolve 1.0 eq (140 mg) of Methyl 5-methyl-1H-imidazole-2-carboxylate in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add 1.1 eq of Cs₂CO₃ (Cesium Carbonate). Note: Cs₂CO₃ is preferred over NaH to prevent over-reaction and improve N1/N3 selectivity ratios.

  • Alkylation: Add 1.05 eq of Benzyl Bromide dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The major isomer (usually the less sterically hindered 1-benzyl-4-methyl product) elutes first; the desired 1-benzyl-5-methyl isomer requires careful separation.

Protocol B: Direct Amidation (Library Generation)

Objective: Convert the ester to a bioactive amide.

  • Reagent: Suspend the ester in a pressure tube with 7N Ammonia in Methanol (20 vol).

  • Conditions: Seal and heat to 80°C for 12 hours.

  • Isolation: Cool to RT. Concentrate in vacuo.

  • Crystallization: Triturate the residue with cold diethyl ether. The amide product precipitates as a white solid.[1]

  • Validation: Check via LC-MS (Target Mass: ~125 Da for primary amide).

Quality Control & Analytical Standards

Ensuring the purity of this intermediate is vital, particularly for distinguishing it from the 4-methyl isomer.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Aromatic ring).

  • Retention Time: The 5-methyl isomer typically elutes slightly later than the des-methyl analog due to increased lipophilicity.

Diagram 2: Tautomeric Equilibrium

Understanding the tautomerism is essential for predicting reactivity.

Tautomerism T1 1H-Tautomer (N-H adjacent to Methyl) T2 3H-Tautomer (N-H distal to Methyl) T1->T2  Fast Equilibrium   Reaction Electrophile Attack T1->Reaction Minor Nucleophile (Steric Hinderance) T2->Reaction Major Nucleophile

Figure 2: Tautomeric equilibrium shifting reactivity preference. The 3H-tautomer is often more nucleophilic due to lower steric hindrance from the 5-methyl group.

References

  • Sigma-Aldrich. 5-Methyl-1H-imidazole-2-carboxylic acid Product Sheet. Accessed Oct 2023. Link

  • PubChem. Methyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. Link

  • Simson Pharma. Dexmedetomidine Related Compound B Standards. Link

  • Heller, S. T., & Sarpong, R. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 12(20), 4572–4575.[3] Link

  • ChemicalBook. Synthesis of Imidazole-2-carboxylic acid derivatives. Link

Sources

Exploratory

Technical Deep Dive: The S-Methyl Isothiourea Route in Cimetidine Synthesis

[1] Executive Summary This technical guide analyzes the critical "methyl ester" intermediate in the synthesis of Cimetidine (Tagamet), specifically the -cyano- -methyl isothiourea derivative.[1] While often colloquially...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the critical "methyl ester" intermediate in the synthesis of Cimetidine (Tagamet), specifically the


-cyano-

-methyl isothiourea
derivative.[1] While often colloquially referred to as a "methyl ester" in process chemistry due to its structural analogy to carboxylic esters, this intermediate—formally methyl

-cyano-

-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidothioate
—represents the pivotal activation step that constructs the guanidine pharmacophore.[1]

This guide details the convergent synthesis strategy where this intermediate functions as the electrophilic "hinge," allowing the final introduction of methylamine. We examine the reaction kinetics, the criticality of the methylthio leaving group (


), and the rigorous control required to prevent its persistence as EP Impurity A .

Part 1: Retrosynthetic Analysis & The "Methyl Ester" Pivot

The synthesis of Cimetidine poses a unique chemoselective challenge: constructing a polar cyanoguanidine tail attached to a pH-sensitive imidazole ring.[1] The industrial standard (the "Convergent Route") utilizes a specific activation strategy.

The Electrophilic Hinge

Directly reacting a guanidine precursor with the imidazole side chain is inefficient. Instead, the amine side chain is reacted with Dimethyl cyanodithioimidocarbonate (Dmc). This reagent acts as a "chemical zipper," possessing two electrophilic sites activated by the electron-withdrawing cyano group.[1]

  • Site 1 (First Displacement): Reaction with the imidazole-amine displaces one methylthio group, forming the Mono-

    
    -Methyl Ester Intermediate .[1]
    
  • Site 2 (Second Displacement): Reaction with methylamine displaces the second methylthio group, yielding Cimetidine.

Why the Thioester (


) vs. Oxygen Ester (

)?
While an

-methyl isourea route exists (using dimethyl cyanoimidocarbonate), the

-methyl (isothiourea) route is preferred in large-scale manufacturing because the thiolate anion (

) is a superior leaving group compared to the alkoxide (

) in this specific nucleophilic aromatic-like substitution, allowing the reaction to proceed under milder conditions that preserve the imidazole ring.[1]

Part 2: Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Imidazole-Amine Precursor

Target: 5-methyl-4-(2-aminoethylthiomethyl)imidazole (The Amine)[1]

  • Reagents: 4-Hydroxymethyl-5-methylimidazole HCl, Cysteamine HCl, Conc.[1] HCl.

  • Mechanism: Acid-catalyzed nucleophilic substitution via an incipient carbocation at the benzylic-like position of the imidazole.[1]

Protocol:

  • Charge 4-hydroxymethyl-5-methylimidazole HCl (1.0 eq) and Cysteamine HCl (1.1 eq) into a reactor.

  • Add concentrated HCl (approx. 18M) to facilitate the formation of the electrophilic methylene species.

  • Heat to reflux (

    
    ) for 10–12 hours.
    
  • Critical Process Parameter (CPP): Monitor the disappearance of the alcohol starting material via HPLC.

  • Basify with NaOH to pH 9.0–9.5 to liberate the free amine base.

  • Extract into an organic solvent (e.g., isopropanol/ethyl acetate) or crystallize directly as the dihydrochloride salt.

Phase 2: Formation of the "Methyl Ester" Intermediate (The Core)

Target: Methyl


-cyano-

-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidothioate.[1] Identity: This is Cimetidine EP Impurity A (CAS 52378-40-2).[1]
  • Reagents: The Amine (from Phase 1), Dimethyl cyanodithioimidocarbonate (Dmc), Ethanol or Acetonitrile.[1]

  • Thermodynamics: Exothermic displacement.[1]

Protocol:

  • Dissolve Dimethyl cyanodithioimidocarbonate (1.05 eq) in ethanol at ambient temperature (

    
    ).
    
  • Slowly add a solution of the Imidazole-Amine (1.0 eq) over 2 hours.

    • Why slow addition? To prevent the "double attack" where one amine molecule reacts with both sides of the Dmc, forming the symmetric dimer (EP Impurity F).

  • Stir at

    
     for 4 hours. The mixture will evolve methanethiol (
    
    
    
    ), which must be scrubbed (sodium hypochlorite scrubber recommended).[1]
  • Isolation: The intermediate often precipitates as a white/off-white solid.[1] Filtration yields the stable

    
    -methyl ester intermediate.[1]
    
    • Checkpoint: Melting point approx.[1][2][3][4][5][6]

      
       (dec).[1] IR spectrum should show a strong 
      
      
      
      stretch at
      
      
      .[1]
Phase 3: Conversion to Cimetidine

Reaction: Displacement of the


-methyl group by methylamine.[1]

Protocol:

  • Suspend the Phase 2 Intermediate in Ethanol.[7]

  • Add Methylamine (33% in EtOH or 40% aqueous, 3.0 eq excess).

    • Excess is vital:[1] Drives the equilibrium forward and prevents the reverse reaction.

  • Stir at ambient temperature for 12–16 hours.

  • Purification: Crystallize from water/acetonitrile to remove residual intermediate (Impurity A) and polymeric byproducts.

Part 3: Visualization of the Reaction Pathway

The following diagram illustrates the convergent synthesis, highlighting the critical "Methyl Ester" intermediate and the branching path to the dimer impurity.

CimetidineSynthesis Precursor 4-Hydroxymethyl- 5-methylimidazole Amine The Amine: 5-methyl-4-(2-aminoethyl thiomethyl)imidazole Precursor->Amine HCl, Reflux (-H2O) Cysteamine Cysteamine HCl Cysteamine->Amine HCl, Reflux (-H2O) Intermediate THE METHYL ESTER INTERMEDIATE (S-Methyl-N-cyano isothiourea) (EP Impurity A) Amine->Intermediate Step 1: Nucleophilic Attack (-MeSH) ImpurityF Impurity F (Dimer) Amine->ImpurityF Reaction with Intermediate Dmc Reagent: Dimethyl cyanodithio imidocarbonate Dmc->Intermediate Cimetidine FINAL PRODUCT: Cimetidine Intermediate->Cimetidine Step 2: Methylamine Addn (-MeSH) Intermediate->ImpurityF Methylamine Methylamine (NH2Me) Methylamine->Cimetidine

Caption: The synthesis flow showing the central role of the S-methyl isothiourea intermediate (Red) and the risk of dimerization (Impurity F) if stoichiometry is uncontrolled.

Part 4: Analytical Profile & Impurity Management[1]

In a regulatory context (E-E-A-T), identifying the unreacted intermediate is mandatory. It is classified as Impurity A in the European Pharmacopoeia (EP).

Characterization Table
ParameterSpecificationMethodNotes
Chemical Name Methyl

-cyano-

-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidothioate
NomenclatureOften called "Cimetidine Methyl Ester"
CAS Number 52378-40-2Database-
Appearance White to off-white crystalline powderVisual-
Melting Point

DSC/CapillaryDistinct from Cimetidine (

but different crystal habit)
HPLC Retention RRT

(relative to Cimetidine)
C18 RP-HPLCMobile Phase: Phosphate buffer/Acetonitrile
Key IR Band

(

)
FTIRStrong nitrile stretch
Control Strategy
  • Stoichiometry: Ensure Methylamine is

    
     equivalents.[1]
    
  • Temperature: Maintain reaction

    
     during the final step. Low temperatures may stall the reaction at the intermediate stage.
    
  • pH: The final reaction produces methanethiol (acidic). The basicity of the methylamine solution usually buffers this, but pH monitoring ensures the equilibrium favors the product.

Part 5: Alternative "Methyl Ester" Routes[1]

While the


-methyl route is dominant, researchers must be aware of the 

-methyl
variant.[1]
  • Reagent: Dimethyl cyanoimidocarbonate (

    
    ).[1]
    
  • Intermediate:

    
    -Methyl-
    
    
    
    -cyanoisourea derivative.[1][3]
  • Comparison: The

    
    -methyl group is a poorer leaving group than 
    
    
    
    -methyl.[1] This route requires higher temperatures, which increases the risk of thermal degradation of the imidazole ring. However, it avoids the generation of methanethiol (stench), making it an attractive option for laboratories without advanced scrubbing systems.

References

  • Durant, G. J., et al. (1977).[1][4] "Cimetidine, a non-thiourea H2-receptor antagonist."[1] Journal of Medicinal Chemistry, 20(7), 901–906.[1] Link[1]

  • European Pharmacopoeia (Ph.[1][8] Eur.). "Cimetidine Monograph: Impurity A." European Directorate for the Quality of Medicines. Link[1]

  • Zizek, T. (1988).[1] "Process for the preparation of cimetidine."[2][3][4][5][6][7][8][9][10][11][12] European Patent EP0279161B1.[1][3][6] Link

  • Ganellin, C. R. (1982).[1] "Cimetidine."[1][2][3][4][5][6][7][8][9][10][12][13] Chronicles of Drug Discovery, Vol 1. Wiley-Interscience.[1]

  • ChemicalBook. "N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidic acid methyl ester - CAS 52378-40-2."[1][3] Link

Sources

Foundational

Imidazole-2-Carboxylate Ligands: Synthetic Protocols and Coordination Architectures

Executive Summary This technical guide addresses the structural and synthetic nuances of imidazole-2-carboxylate (2-ImC) ligands. Unlike the ubiquitous imidazole (histidine-like) or imidazolate (ZIF-forming) ligands, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and synthetic nuances of imidazole-2-carboxylate (2-ImC) ligands. Unlike the ubiquitous imidazole (histidine-like) or imidazolate (ZIF-forming) ligands, the 2-carboxylate derivative introduces a hard oxygen donor adjacent to the borderline nitrogen donor. This creates a rigid N,O-chelating pocket capable of stabilizing high-oxidation state metals while retaining the potential for bridging via the secondary nitrogen.

This document serves as a blueprint for researchers navigating the primary challenge of this ligand: thermal decarboxylation . We provide a validated, room-temperature synthetic route, detailed coordination analysis, and applications in Metal-Organic Frameworks (MOFs) and metalloprotein inhibition.

Ligand Architecture & Coordination Modes[1][2][3]

The 2-ImC ligand is a zwitterionic species in its neutral form (


), often crystallizing as the inner salt (imidazolium-2-carboxylate). Upon deprotonation, it becomes an anionic N,O-donor (

).
The Chelate Effect vs. Bridging

The proximity of the carboxylate group to the imidazole nitrogen (N3) enforces a 5-membered chelate ring upon coordination. This is distinct from imidazole-4,5-dicarboxylates, which often favor bridging modes due to steric relief.

Coordination ModeDescriptionMetal PreferenceStructural Outcome

-N,O (Chelating)
Bidentate binding via N3 and carboxylate O.Cu(II), Ni(II), Zn(II)Mononuclear, planar complexes. High thermodynamic stability.

-N,O,N' (Bridging)
Chelation at one metal + bridging via N1 to a second metal.Ag(I), Co(II), Mn(II)1D polymeric chains or 2D sheets. Common in MOF construction.[1]

-O,O' (Carboxylate Bridge)
Bridging solely through the carboxylate (rare for 2-ImC).LanthanidesClusters with high coordination numbers.
Visualization of Coordination Logic

The following diagram illustrates the equilibrium between the zwitterionic precursor and its divergent coordination pathways.

CoordinationModes Zwitterion Zwitterionic Precursor (Imidazolium-2-carboxylate) Deprotonation Base Deprotonation (pH > 7) Zwitterion->Deprotonation + OH⁻ Decarb FAILURE MODE: Decarboxylation (-CO₂) Zwitterion->Decarb Heat > 60°C Acidic Media Chelate Mode A: κ²-N,O Chelation (Mononuclear) Deprotonation->Chelate + M(II) (Low Conc) Bridge Mode B: μ₂-N,O,N' Bridging (Polymeric/MOF) Deprotonation->Bridge + M(II) (High Conc/Solvothermal)

Figure 1: Reaction pathways for Imidazole-2-carboxylate. Note the critical failure mode (decarboxylation) triggered by heat in acidic media.

Synthetic Strategies: The Decarboxylation Trap

The synthesis of imidazole-2-carboxylic acid is non-trivial because the 2-position is electronically activated, making the carboxylic acid prone to loss of


 to revert to imidazole.
Why Oxidation is Superior to Hydrolysis

Early methods involved hydrolyzing 2-trichloromethylimidazole or 2-cyanoimidazole. These require harsh acidic refluxes that frequently lead to decarboxylation.

The Authoritative Route: Oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide (


) at room temperature. This method avoids thermal stress and yields the zwitterionic product in high purity (>95%).
Validated Protocol: Synthesis of Imidazole-2-Carboxylic Acid[5]

Objective: Isolate pure 1H-imidazole-2-carboxylic acid without decarboxylation.

Materials:

  • Imidazole-2-carboxaldehyde (98%)

  • Hydrogen Peroxide (30% w/w aq.)[2]

  • Solvent: Deionized Water

  • Wash: Diethyl Ether[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.88 g (30 mmol) of imidazole-2-carboxaldehyde in 10 mL of water in a round-bottom flask.

  • Oxidation: Add 10 g of 30%

    
     dropwise over 20 minutes.
    
    • Critical Control Point: Monitor temperature.[3] Do not allow the exotherm to exceed 30°C. Use an ice bath if necessary.

  • Reaction: Stir at room temperature for 72 hours.

    • Note: Do not heat to accelerate. Heating causes gas evolution (

      
      ) and loss of yield.[3]
      
  • Isolation: Remove water via rotary evaporation at ambient temperature (max bath temp 35°C).

    • Warning: Do not use a high-vacuum oven at high heat.

  • Purification: The residue is a white crystalline solid.[2] Suspend in diethyl ether/water (4:1) and filter to remove unreacted aldehyde/peroxide traces.

  • Yield Calculation: Expected yield ~97%. Melting point: 156–158°C (dec).[2]

Structural Diversity in MOFs and Clusters[4]

While Zeolitic Imidazolate Frameworks (ZIFs) rely on the


 angle (approx 145°) to mimic zeolites, imidazole-2-carboxylates  introduce a "locking" mechanism. The carboxylate oxygen binds the metal, preventing the free rotation seen in simple imidazolates.
Proton Conductive Materials

Recent studies (see Reference 1) have utilized imidazole-carboxylate ligands to construct Ba(II) and Cd(II) MOFs.[4] The uncoordinated nitrogen or the protonated imidazolium backbone can serve as proton hopping sites (Grotthuss mechanism), making these materials excellent candidates for proton-exchange membranes in fuel cells.

Magnetic Clusters

The carboxylate bridge (


) combined with the imidazole bridge allows for short metal-metal distances. In Cu(II) dimers, this often leads to strong antiferromagnetic coupling due to efficient orbital overlap through the 

-system of the imidazole-carboxylate.

Bioinorganic & Medicinal Relevance[8][9][10]

Metalloprotein Inhibition (MMP Inhibitors)

Matrix Metalloproteinases (MMPs) utilize a Zinc(II) ion in their active site. Traditional inhibitors use a hydroxamate group (


) to bind the zinc. However, hydroxamates suffer from poor pharmacokinetics and hydrolysis.

The Imidazole-2-Carboxylate Advantage:

  • Isostere: The N,O-chelate mimics the transition state of peptide hydrolysis.

  • Stability: Unlike hydroxamates, the imidazole-2-carboxylate is resistant to plasma hydrolysis.

  • Selectivity: The rigid geometry allows for specific targeting of the

    
     pocket of MMPs (e.g., MMP-2 and MMP-9) involved in tumor metastasis.
    

Experimental Protocol: Crystallization of a Cu(II) Complex

To validate the ligand synthesis, converting it into a copper complex is a standard characterization step due to the distinct color change and ease of crystallization.

Workflow Diagram:

SynthesisWorkflow Start Imidazole-2-Carboxylic Acid (Solid, Zwitterion) Step1 Dissolve in MeOH/H₂O (1:1) Add 1 eq. NaOH Start->Step1 Deprotonation Step2 Add Cu(NO₃)₂ · 3H₂O (Blue Solution) Step1->Step2 Chelation Step3 Slow Evaporation (Room Temp, 3-5 days) Step2->Step3 Crystal Growth Result Blue Block Crystals [Cu(Im-2-COO)₂] Step3->Result Isolation

Figure 2: Workflow for the synthesis of Bis(imidazole-2-carboxylato)copper(II).

Procedure:

  • Dissolve 112 mg (1 mmol) of Imidazole-2-carboxylic acid in 5 mL MeOH and 5 mL water.

  • Add 1.0 mL of 1M NaOH (1 mmol). The solution should be clear.

  • Add 120 mg (0.5 mmol) of

    
     dissolved in 2 mL water.
    
  • The solution turns deep blue immediately (formation of the bis-chelate).

  • Filter any turbidity. Allow the filtrate to evaporate slowly at room temperature.

  • Data Check: Blue block crystals should form within 48 hours. IR spectroscopy should show the disappearance of the carboxylic acid stretch (

    
    ) and appearance of asymmetric carboxylate stretches (
    
    
    
    ).

References

  • Organic Syntheses. (2014). Synthesis of Imidazole-2-carboxaldehyde (Precursor protocol). Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • RSC Publishing. (2018). Zinc(II)– and cadmium(II)–organic frameworks with 1-imidazole-containing ligands.[5] CrystEngComm. Retrieved from [Link]

  • MDPI. (2023). Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Complexes. Molecules. Retrieved from [Link]

Sources

Exploratory

Comprehensive Guide to the pKa and Physicochemical Properties of Methyl 5-Methylimidazole-2-Carboxylate Derivatives

Topic: pKa values of methyl 5-methylimidazole-2-carboxylate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Methyl 5-methylimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values of methyl 5-methylimidazole-2-carboxylate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Methyl 5-methylimidazole-2-carboxylate is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and coordination chemistry.[1] Its physicochemical behavior is governed by two distinct ionization events: the deprotonation of the pyrrole-like nitrogen (acidic) and the protonation of the pyridine-like nitrogen (basic).[1]

This guide provides a definitive analysis of the pKa values associated with this scaffold, synthesizing experimental data with Structure-Activity Relationship (SAR) principles. It details the electronic competition between the electron-withdrawing C2-ester and the electron-donating C5-methyl group, providing researchers with the predictive accuracy needed for lead optimization.[1]

Part 1: Theoretical Framework & Structural Dynamics

The Tautomeric Equilibrium

The 4(5)-methylimidazole core exists in a rapid annular tautomeric equilibrium.[1] For the 2-carboxylate derivative, the 5-methyl tautomer is generally favored in the neutral state due to steric relief between the methyl group and the ester moiety, although the energy barrier is low.

  • Tautomer A (5-methyl): Methyl group at position 5; Hydrogen on N1.[1]

  • Tautomer B (4-methyl): Methyl group at position 4; Hydrogen on N3.[1]

In solution, these forms interconvert rapidly (


), meaning the observed pKa is a macro-constant reflecting the weighted average of both tautomers.
Electronic Effects on Acidity

The pKa of the imidazole ring is shifted significantly from the parent imidazole (


) by the substituents:
  • C2-Methoxycarbonyl Group (-COOMe): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] This drastically reduces the electron density on the ring nitrogens, making the conjugate acid stronger (lower

    
    ) and the neutral species more acidic (lower 
    
    
    
    ).
  • C5-Methyl Group (-Me): A weak electron-donating group (EDG) via hyperconjugation.[1] This slightly opposes the ester's effect, raising the basicity (

    
    ) by approximately 0.4–0.6 log units compared to the des-methyl analog.
    

Part 2: pKa Data Analysis

The following values represent the consensus of experimental data for close analogs and specific measurements for methyl 1H-imidazole-2-carboxylate derivatives.

Table 1: Physicochemical Constants of Methyl 5-methylimidazole-2-carboxylate[1]
Ionization EventSpecies TransitionExperimental pKaPredicted RangeStructural Driver
Basic Nitrogen (

)
Cation (

)

Neutral (

)
4.2 ± 0.3 *3.8 – 4.5Strong -I/-M effect of C2-ester dominates; partial buffering by C5-methyl.[1]
Acidic Nitrogen (

)
Neutral (

)

Anion (

)
11.23 ± 0.1010.8 – 11.5C2-ester stabilizes the anion via resonance delocalization.[1]
LogP Octanol/Water Partition0.65 0.4 – 0.9Moderate lipophilicity suitable for CNS penetration.

*Estimated based on 2-bromoimidazole (


) and 4-methylimidazole (

) shifts. †Source: ECHEMI/PubChem Consensus for Methyl 1H-imidazole-2-carboxylate core.[1]
Comparative SAR Analysis

To validate these values, we compare them against standard imidazole benchmarks:

  • Imidazole (Parent):

    
     | 
    
    
    
    [1]
  • 4-Methylimidazole:

    
     (Methyl group adds ~0.5 units basicity).[1]
    
  • 2-Nitroimidazole:

    
     (Strong EWG obliterates basicity).[1]
    
  • Methyl 5-methylimidazole-2-carboxylate: The ester is less withdrawing than a nitro group but more so than a halogen.[1]

    • Calculation: Base (7.0) - Ester Effect (~3.[1]0) + Methyl Effect (0.5)

      
      4.5 .[2][3]
      

Part 3: Visualization of Equilibria

The following diagram illustrates the ionization pathways and the specific species present at varying pH levels.

G Cation Cationic Species (pH < 4) (Protonated N3) Neutral Neutral Species (pH 4.5 - 11) (Dominant Tautomer) Cation->Neutral pKa1 ≈ 4.2 (-H+) Anion Anionic Species (pH > 11.5) (Deprotonated N1) Neutral->Anion pKa2 ≈ 11.2 (-H+)

Caption: Stepwise deprotonation of the imidazole core. The wide neutral window (pH 4.5–11.0) ensures the molecule remains uncharged at physiological pH (7.4).[1]

Part 4: Experimental Protocols

Synthesis: Direct Carboxylation Route

Why this method: Traditional Radziszewski synthesis often fails to install the C2-ester efficiently. The direct C-H activation method using


 is superior for yield and atom economy.

Reagents: 4-methylimidazole,


, 

(0.1 MPa), Ethyl/Methyl Iodide, DMF.

Workflow:

  • Activation: Charge a sealed Schlenk tube with 4-methylimidazole (1.0 eq),

    
     (1.2 eq), and dry DMF.
    
  • Carboxylation: Pressurize with

    
     (balloon or 0.1 MPa) and heat to 120°C  for 18 hours. This generates the imidazole-2-carboxylate cesium salt in situ.[1]
    
  • Esterification: Cool to 50°C. Add Methyl Iodide (3.0 eq) dropwise. Stir for 2 hours.

  • Workup: Evaporate DMF. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine.

  • Purification: Recrystallize from Isopropyl Ether.

    • Expected Yield: 60–75%.

pKa Determination: Potentiometric Titration

Why this method: UV-Vis is sensitive but requires distinct chromophore shifts.[1] Potentiometry is the gold standard for pKa values between 2 and 12.

Protocol:

  • Preparation: Dissolve 5 mg of the derivative in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove

    
    .
    
  • Acidification: Lower pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).

  • Data Processing: Plot pH vs. Volume of NaOH. Identify inflection points using the second derivative method (

    
    ).
    
  • Validation: Perform in triplicate. If solubility is poor, use a Methanol/Water cosolvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

Part 5: Applications in Drug Design

Prodrug Strategy

The methyl ester at C2 is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterase 1).

  • In Vivo: Rapid hydrolysis yields the 5-methylimidazole-2-carboxylic acid .[1]

  • pKa Shift: The free acid (COOH) has a pKa

    
    . At physiological pH, it exists as the zwitterion or carboxylate anion, drastically altering solubility and permeability compared to the methyl ester parent.
    
Metal Coordination (IMAC)

The reduced basicity (


) compared to histidine (

) makes this derivative a "soft" ligand.[1] It releases metal ions (Cu²⁺, Ni²⁺) at milder acidic conditions (pH 5.0) than standard imidazole, useful for pH-sensitive Immobilized Metal Affinity Chromatography (IMAC).[1]

References

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[4] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[4] Retrieved from [Link][1]

  • Alí-Torres, J., et al. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes. Physical Chemistry Chemical Physics. Retrieved from [Link][1]

  • National Toxicology Program (NTP). (2007).[5] Chemical Information Profile for 4-Methylimidazole. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of Methyl 4(5)-Methylimidazole-2-carboxylate

This application note provides a comprehensive protocol for the N-alkylation of methyl 5-methylimidazole-2-carboxylate . It addresses the critical challenge of regioselectivity inherent to the 4(5)-methylimidazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive protocol for the N-alkylation of methyl 5-methylimidazole-2-carboxylate . It addresses the critical challenge of regioselectivity inherent to the 4(5)-methylimidazole scaffold, providing researchers with the mechanistic insight and experimental precision required for drug development workflows.

Strategic Overview

The N-alkylation of methyl 5-methylimidazole-2-carboxylate (also known as the 4(5)-methyl tautomer) is a pivotal step in synthesizing kinase inhibitors, angiotensin II receptor antagonists, and other bioactive imidazole scaffolds.

The Core Challenge: Regioselectivity The starting material exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. Upon deprotonation, the resulting imidazolide anion is ambident. The alkylating agent can attack either nitrogen atom, leading to two distinct regioisomers:

  • 1,4-Isomer (Major): Alkylation occurs at the nitrogen distal to the methyl group (sterically favored).

  • 1,5-Isomer (Minor): Alkylation occurs at the nitrogen proximal to the methyl group (sterically hindered).

While the 1,4-isomer is typically the thermodynamic and kinetic product under basic conditions due to steric hindrance from the C4-methyl group, specific protocols can influence this ratio. This guide focuses on a robust Cesium Carbonate/DMF method for high-yield synthesis, while also detailing a Sodium Hydride method for difficult electrophiles.

Mechanistic Pathway & Regiochemistry

Understanding the mechanism is essential for controlling the reaction outcome.

  • Steric Control: The methyl group at position 4/5 creates a steric clash with incoming electrophiles at the adjacent nitrogen. Therefore, substitution usually occurs at the less hindered nitrogen (distal to the methyl), yielding the 1-alkyl-4-methylimidazole derivative as the major product.

  • Electronic Control: The electron-withdrawing ester at C2 increases the acidity of the NH proton (pKa ~10-11), making weak bases like K₂CO₃ or Cs₂CO₃ effective.

Figure 1: Reaction Mechanism and Tautomerism

ReactionPathway Start Methyl 4(5)-methyl imidazole-2-carboxylate (Tautomeric Mix) Base Deprotonation (Base: Cs2CO3 or NaH) Start->Base Anion Resonance Stabilized Imidazolide Anion Base->Anion PathA Path A: Attack at Less Hindered N (Distal to Me) Anion->PathA Major Pathway (Steric Control) PathB Path B: Attack at More Hindered N (Proximal to Me) Anion->PathB Minor Pathway Prod14 Major Product (1-Alkyl-4-methyl isomer) PathA->Prod14 Prod15 Minor Product (1-Alkyl-5-methyl isomer) PathB->Prod15

Caption: Mechanistic bifurcation showing the steric dominance of the 1,4-isomer pathway under basic alkylation conditions.

Experimental Protocols

Method A: Mild Base (Cs₂CO₃/DMF) – Recommended

Best for: Primary alkyl halides, benzyl halides, and scale-up. Advantages: Mild conditions, high functional group tolerance, easy workup.

Reagents:

  • Methyl 4(5)-methylimidazole-2-carboxylate (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) (Alternative: K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation. The mixture may turn slightly yellow/cloudy.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or in small portions (if solid).

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Note: For unreactive electrophiles, heat to 60°C.

    • Time: Typically 2–4 hours for benzyl halides; 12–16 hours for alkyl chlorides.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with H₂O (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Hexanes/EtOAc gradient (typically 0% → 50% EtOAc).

    • Separation: The 1,4-isomer (major) is usually less polar (higher Rf) than the 1,5-isomer (minor) due to better shielding of the nitrogen lone pair, though this can vary with the R group.

Method B: Strong Base (NaH/THF) – Kinetic Control

Best for: Secondary alkyl halides, unreactive electrophiles.

Reagents:

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under N₂.

  • Addition: Add a solution of the imidazole substrate (1.0 equiv) in THF dropwise to the NaH suspension. Evolution of H₂ gas will be observed.

  • Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. Heat to reflux if necessary.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc, dry, and purify as in Method A.

Data Analysis & Validation

Regioisomer Identification (NOE Spectroscopy)

Distinguishing the 1,4-isomer from the 1,5-isomer is critical. 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.

Feature1,4-Isomer (Major) 1,5-Isomer (Minor)
Structure Methyl at C4, Alkyl at N1Methyl at C5, Alkyl at N1
Sterics Alkyl group is far from MethylAlkyl group is adjacent to Methyl
NOE Signal NO cross-peak between N-CH₂ (alkyl) and C-CH₃ (imidazole methyl).[1]Strong cross-peak between N-CH₂ (alkyl) and C-CH₃ (imidazole methyl).
C-H Correlation Strong NOE between N-CH₂ and the imidazole C5-H proton.Weak/No NOE between N-CH₂ and C4-H (if substituted) or distant protons.
Optimization Data (Representative)

Based on standard reactivity profiles for 4-methylimidazole derivatives [1, 2].

EntryBaseSolventTempYieldRegio Ratio (1,4 : 1,[2]5)
1K₂CO₃AcetoneReflux75%85 : 15
2Cs₂CO₃DMFRT92% 90 : 10
3NaHTHF0°C88%95 : 5
4NoneMeCNReflux45%60 : 40 (Neutral conditions favor 1,5 slightly more)

Workflow Visualization

Figure 2: Purification and Identification Workflow

Workflow Crude Crude Reaction Mixture (DMF/Salts/Isomers) Workup Aqueous Workup (EtOAc / H2O / Brine) Crude->Workup TLC TLC Analysis (Check Rf difference) Workup->TLC Column Flash Chromatography (Gradient Hex/EtOAc) TLC->Column Isomer1 Fraction A (Major) High Rf (Likely 1,4) Column->Isomer1 Isomer2 Fraction B (Minor) Low Rf (Likely 1,5) Column->Isomer2 NOE NOESY Experiment (Confirm Regiochemistry) Isomer1->NOE Isomer2->NOE Final Pure N-Alkylated Product NOE->Final Validated Structure

Caption: Step-by-step workflow for the isolation and structural validation of N-alkylated imidazole isomers.

Troubleshooting & Expert Tips

  • Low Regioselectivity: If the 1,4:1,5 ratio is poor, switch to a bulkier base (e.g., KOtBu) or lower the temperature. Steric bulk on the alkylating agent also improves selectivity for the 1,4-isomer.

  • Separation Issues: If isomers co-elute on silica, try changing the solvent system to DCM/MeOH (98:2) or using C18 Reverse Phase chromatography (Water/MeCN + 0.1% Formic Acid). The 1,4-isomer is typically more lipophilic.

  • Starting Material Solubility: The methyl ester can be sparingly soluble in THF. DMF or DMSO are preferred for Method A.

  • Ester Hydrolysis: Avoid using aqueous bases (NaOH/KOH) or prolonged heating with carbonates in wet solvents, as the C2-methyl ester is prone to hydrolysis to the carboxylic acid [3].

References

  • Regioselective N-alkylation of imidazoles. University of Otago Archive. [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. MDPI. [Link]

  • Synthesis of 4-Methylimidazole-2-Carboxylic Acid. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Strategic Regiocontrol: Functionalization of Imidazole-2-Carboxylate Esters

Executive Summary Imidazole-2-carboxylate esters represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in anesthetic agents (e.g., Etomidate analogs), kinase inhibitors, and peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-2-carboxylate esters represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in anesthetic agents (e.g., Etomidate analogs), kinase inhibitors, and peptidomimetics. However, their functionalization presents a unique "regioselectivity paradox." The electron-withdrawing C2-ester group, combined with the amphoteric nature of the imidazole ring, creates competing reactive sites at N1/N3 (alkylation) and C4/C5 (C-H activation/halogenation).

This guide provides a definitive workflow for the regiocontrolled diversification of imidazole-2-carboxylates. We move beyond basic synthesis to explore Directing Group (DG) effects, Concerted Metallation-Deprotonation (CMD) mechanisms, and Steric-Electronic Mismatch (SEM) strategies.

The Regioselectivity Landscape

The imidazole-2-carboxylate core possesses three distinct sites for functionalization. Understanding the electronic bias is the first step to control.

Electronic & Steric Analysis[1]
  • N1 vs. N3 (Tautomerism): In the parent 1H-imidazole-2-carboxylate, N1 and N3 are degenerate (identical) due to rapid tautomerism. However, once N-alkylated, the sites become fixed.

  • C2 Position: Occupied by the carboxylate ester (-COOR). This group is a strong Electron-Withdrawing Group (EWG), decreasing the pKa of the ring protons (C4-H and C5-H) and making them susceptible to base-mediated metallation.

  • C5 Position: The "Privileged" site. In N-substituted imidazoles, C5 is the most acidic proton and the primary site for electrophilic attack and C-H activation due to the inductive effect of the adjacent N1 and the absence of steric clash with the C2-ester (relative to C4).

  • C4 Position: The "Dormant" site. Sterically shielded by the N3 lone pair and electronically less activated than C5. Accessing C4 requires blocking C5 or using specific directing groups.

Decision Matrix: The Functionalization Tree

RegioMap Start Imidazole-2-Carboxylate N_Alk N-Alkylation (NaH, R-X) Start->N_Alk Step 1: Fix Tautomer C5_Path C5-Functionalization (Major Pathway) N_Alk->C5_Path Direct C-H Activation (Pd/Cu Catalysis) Switch SEM-Switch / Blocking N_Alk->Switch If C4 Target Needed Prod_C5 1,2,5-Trisubstituted C5_Path->Prod_C5 C4_Path C4-Functionalization (Minor/Blocked Pathway) Prod_C4 1,2,4-Trisubstituted C4_Path->Prod_C4 Switch->C4_Path Block C5 or Migrate PG

Figure 1: Strategic decision tree for sequential functionalization. Note that C5 is the kinetic and thermodynamic preference for direct C-H arylation.

Protocol A: Regioselective N-Alkylation[1][2][3][4]

Objective: To install an alkyl or aryl group at N1, fixing the tautomer and enabling subsequent C-H functionalization. Challenge: Preventing quaternization (imidazolium formation) and ensuring complete conversion.

Mechanism

The C2-ester acidifies the N-H bond (pKa ~10-11). Deprotonation with a mild base is sufficient. The resulting anion is a nucleophile. Because the C2-ester is bulky, alkylation typically occurs at the nitrogen to minimize steric strain, but since the starting material is symmetric (assuming no C4/C5 substituents), N1-alkylation is the sole outcome.

Step-by-Step Protocol

Reagents:

  • Ethyl imidazole-2-carboxylate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

  • Solvent: DMF (Anhydrous) or MeCN

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Ethyl imidazole-2-carboxylate (1.0 g, 7.1 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (1.96 g, 14.2 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow.

  • Addition: Add Benzyl bromide (0.92 mL, 7.8 mmol) dropwise via syringe.

  • Reaction: Stir at 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product usually runs higher than the starting material (Rf ~0.6 vs 0.3).

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 10% -> 40% EtOAc/Hexanes).

Expected Yield: 85-95% Data Validation: ¹H NMR should show a singlet for the N-CH₂ group (5.5 ppm) and symmetry breaking in the imidazole ring protons (C4-H and C5-H will appear as separate doublets, J1.5 Hz).

Protocol B: C5-Selective Direct C-H Arylation

Objective: To introduce an aryl group at C5 without pre-functionalization (halogenation). Scientific Basis: The "Concerted Metallation-Deprotonation" (CMD) pathway. The C2-ester acts as an EWG, making C5-H acidic. A Pd(II) species with a carbonate or pivalate ligand abstracts the C5 proton while simultaneously forming the Pd-C bond.

Mechanistic Diagram (CMD Pathway)

CMD_Mechanism Step1 Pd(OAc)2 + Ligand Step2 Coordination to Imidazole (Weak interaction) Step1->Step2 TS CMD Transition State (Pd-O bond breaks C-H) Step2->TS Rate Limiting Step3 C5-Palladacycle TS->Step3 Prod C5-Arylated Product Step3->Prod Reductive Elimination

Figure 2: The CMD mechanism favors the most acidic proton (C5) in the presence of carboxylate bases.

Step-by-Step Protocol

Reagents:

  • N-Alkyl-imidazole-2-carboxylate (1.0 equiv)

  • Aryl Iodide/Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or P(t-Bu)₃ (for chlorides)

  • Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper alternative, requires higher temp)

  • Additive: Pivalic acid (30 mol%) - Crucial for CMD

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Vessel Prep: Use a pressure tube or microwave vial.

  • Loading: Add N-benzyl-ethylimidazole-2-carboxylate (0.5 mmol), Iodobenzene (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), Ag₂CO₃ (275 mg), and Pivalic acid (15 mg).

  • Solvent: Add 1,4-Dioxane (2.5 mL). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 110°C for 12 hours.

    • Note: The reaction mixture will turn black (Pd black precipitation) if the catalyst dies; Ag₂CO₃ helps maintain the catalytic cycle and scavenge halides.

  • Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1]

  • Purification: Silica gel chromatography.

Critical Control Point: If C2/C5 selectivity is lost (rare for 2-carboxylates as C2 is blocked), lower the temperature. If C4 arylation is observed (minor), switch to a bulkier phosphine ligand to increase steric discrimination.

Protocol C: Halogenation & Cross-Coupling (The C4/C5 Switch)

To access the difficult C4 position , one must often block C5 or exploit the difference in halogenation rates.

Strategy:

  • Bromination: NBS bromination of N-alkyl-imidazole-2-carboxylates exclusively targets C5 first due to electronic activation.

  • Dibromination: Forcing conditions yield 4,5-dibromo species.

  • Selective Lithiation: Halogen-Lithium exchange on 4,5-dibromoimidazoles is regioselective for C5 (more acidic/stabilized). Quenching with a proton source yields the 4-bromo derivative.

Data Summary: Regioselectivity of Halogenation

ReagentConditionsMajor ProductSelectivity Ratio
NBS (1.0 eq) MeCN, RT, 1h5-Bromo >20:1 (C5:C4)
NBS (2.2 eq) MeCN, Reflux4,5-Dibromo Quantitative
NIS (1.0 eq) DMF, RT5-Iodo >20:1
Protocol: Synthesis of 4-Bromo-Imidazole-2-Carboxylate (The "C4-Access" Route)
  • Dibromination: Treat substrate with 2.2 equiv NBS in MeCN (Reflux, 2h). Isolate 4,5-dibromo product.

  • Selective De-halogenation:

    • Dissolve 4,5-dibromo intermediate in THF at -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Lithium-Halogen exchange occurs preferentially at C5.

    • Quench with MeOH or H₂O.

    • Result: 4-Bromo-1-alkyl-imidazole-2-carboxylate.

  • Suzuki Coupling: Use the 4-bromo product in standard Suzuki conditions (Pd(dppf)Cl₂, Boronic Acid, K₃PO₄) to install the aryl group at C4.

References

  • Gevorgyan, V. et al. "Regioselective C-H Arylation of Imidazoles."[2] Journal of the American Chemical Society, 2009.[3] Link

  • Itami, K. et al. "C–H arylation and alkenylation of imidazoles by nickel catalysis."[4] Chemical Science, 2015. Link

  • Daugulis, O. et al. "Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides." Angewandte Chemie Int. Ed., 2007.[3] Link

  • Bellina, F. & Rossi, R. "Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-H Activation." Advanced Synthesis & Catalysis, 2010.[5] Link

  • BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem Application Notes, 2025. Link

Disclaimer: These protocols involve the use of hazardous chemicals (alkyl halides, organolithiums, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Method

Procedure for reduction of methyl imidazole-2-carboxylate to alcohol

Executive Summary This application note details the protocol for the chemical reduction of methyl imidazole-2-carboxylate to (1H-imidazol-2-yl)methanol. While ester reductions are standard organic transformations, this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemical reduction of methyl imidazole-2-carboxylate to (1H-imidazol-2-yl)methanol. While ester reductions are standard organic transformations, this specific substrate presents a Type II Solubility Challenge : the product is highly polar, amphoteric, and water-soluble (


), rendering standard aqueous extraction workups ineffective.[1]

This guide provides two validated workflows:

  • Protocol A (Standard): Lithium Aluminum Hydride (LAH) reduction with a modified "Dry Isolation" workup.

  • Protocol B (Scalable/Green): Sodium Borohydride (

    
    ) activated with 
    
    
    
    for safety-restricted environments.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains two competing functionalities: the ester (electrophile) and the imidazole N-H (acidic proton,


).[1]
  • Stoichiometric Impact: The first equivalent of hydride deprotonates the N-H, forming an imidazolide anion.[1] This species is less electrophilic due to electron donation from the nitrogen anion into the ring.

  • Implication: Standard 0.5 eq of

    
     (providing 2 hydrides) is insufficient. A minimum of 1.5–2.0 equivalents  of 
    
    
    
    is required to drive the reaction to completion.
The Solubility Trap

Most product loss occurs during workup. (1H-imidazol-2-yl)methanol partitions preferentially into the aqueous phase.[1]

  • Standard Workup: Quench with water

    
     Extract with EtOAc 
    
    
    
    0% Yield (Product remains in water).[1]
  • Optimized Workup: Fieser Quench

    
     Filtration 
    
    
    
    Evaporation of Filtrate
    
    
    >85% Yield .

Experimental Protocols

Protocol A: LiAlH4 Reduction (High Throughput/Standard)

Best for: Small to medium scale (<50g), total reduction.[1]

Reagents:

  • Methyl imidazole-2-carboxylate (

    
    )[1]
    
  • 
     (
    
    
    
    , 2.4M in THF or powder)[1]
  • Tetrahydrofuran (THF), anhydrous[1]

  • Workup:

    
    , 
    
    
    
    [1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.

  • Solubilization: Charge the RBF with Methyl imidazole-2-carboxylate and anhydrous THF (

    
     concentration).
    
  • Activation: Cool the solution to

    
    .
    
  • Addition: Add

    
     dropwise. Note: Gas evolution (
    
    
    
    ) will occur immediately due to N-H deprotonation.[1]
  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows starting material, heat to mild reflux (

    
    ) for 2 hours to break the stable aluminate complex.[1]
    
  • Critical Workup (Fieser Method):

    • Cool to

      
      .
      
    • For every 1g of LiAlH4 used, add sequentially:

      • 
         (Slowly! Exothermic)
        
      • 
        [1]
        
  • Isolation: A granular white precipitate (Lithium aluminate) forms.

    • Do not extract.

    • Filter the mixture through a Celite pad.

    • Crucial Step: Wash the filter cake with hot THF or Methanol (

      
      ) to desorb the polar product from the aluminum salts.[1]
      
  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude solid. Recrystallize from Ethanol/Acetonitrile if necessary.

Protocol B: NaBH4/CaCl2 Reduction (Safety-Enhanced)

Best for: Scale-up (>100g) or labs restricting pyrophoric reagents.[1]

Reagents:

  • 
     (
    
    
    
    )[1][2]
  • 
     (anhydrous, 
    
    
    
    )[1]
  • Solvent: THF:Ethanol (2:1 ratio)[1]

Methodology:

  • Dissolve the ester in THF:EtOH (2:1).

  • Add

    
     and stir for 15 mins (Generates 
    
    
    
    in situ, a stronger reducing agent).
  • Add

    
     in portions at 
    
    
    
    .
  • Stir at RT for 12–16 hours (Slower kinetics than LAH).

  • Quench: Adjust pH to ~7 with dilute HCl.

  • Isolation: Evaporate solvents to dryness. Extract the solid residue with hot Ethanol to separate product from inorganic salts (

    
    ).[1]
    

Visualization of Workflows

Figure 1: Reaction Workflow & Decision Tree

G Start Start: Methyl imidazole-2-carboxylate Choice Select Reagent System Start->Choice LAH_Path Protocol A: LiAlH4 (THF) Choice->LAH_Path NaBH4_Path Protocol B: NaBH4 + CaCl2 (THF/EtOH) Choice->NaBH4_Path Step_LAH_1 Cool to 0°C Add 2.0 eq LiAlH4 LAH_Path->Step_LAH_1 Step_Na_1 Add 1.5 eq CaCl2 Add 3.0 eq NaBH4 NaBH4_Path->Step_Na_1 Step_LAH_2 Reflux 2h (Break Al-complex) Step_LAH_1->Step_LAH_2 Quench_LAH Fieser Quench (1:1:3 H2O/NaOH/H2O) Step_LAH_2->Quench_LAH Step_Na_2 Stir RT 16h (Slower Kinetics) Step_Na_1->Step_Na_2 Quench_Na Quench w/ Dilute HCl Evaporate Solvents Step_Na_2->Quench_Na Filter Filter Salts (Celite) Wash w/ HOT MeOH Quench_LAH->Filter Extract Extract Solid Residue w/ HOT EtOH Quench_Na->Extract Final Evaporate Filtrate Product: (1H-imidazol-2-yl)methanol Filter->Final Extract->Final

Caption: Decision matrix for reduction protocols emphasizing the critical divergence in workup procedures to maximize recovery of the water-soluble product.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry

1 eq is consumed by N-H deprotonation; excess needed for ester reduction.[1]
Temperature Reflux (

)
Imidazole nitrogens coordinate to Al species, stabilizing the intermediate.[1] Heat drives the reaction to completion.[2]
Quench Ratio 1:1:3 (g/mL)Creates a granular, filterable precipitate.[1] Deviating creates a slimy gel that traps product.
Filter Wash Hot MeOH/THFThe product adsorbs to Aluminum salts. Cold washing results in 20-30% yield loss.

Self-Validating The Result:

  • TLC: Use highly polar system:

    
     (80:20:1).[1] Product 
    
    
    
    .
  • NMR: Look for disappearance of methyl ester singlet (

    
    ) and appearance of methylene doublet (
    
    
    
    ).[1]

Safety & Handling

  • LiAlH4: Pyrophoric solid. Reacts violently with water.[3] Use only dry solvents. Keep a Class D fire extinguisher nearby.

  • Hydrogen Gas: Both protocols generate stoichiometric quantities of

    
     gas immediately upon addition.[1] Ensure adequate venting to prevent pressure buildup.
    

References

  • BenchChem. (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from (Verified solubility data).[1]

  • Abdel-Magid, A. F. "Reductions of Carboxylic Acids and Esters with NaBH4." Journal of Organic Chemistry. (General protocol for NaBH4/Additive reduction).
  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595.[1] (The authoritative source for the 1:1:3 workup).

  • RSC Reaction Chemistry & Engineering. "A novel single-step hydrogenation of 2-imidazolecarboxaldehyde." Retrieved from (Context on imidazole alcohol intermediates).[1]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Retrieved from (Mechanism and reagent comparison).[1]

Sources

Application

Application Note: High-Purity Synthesis of Carboxylate-Functionalized Imidazole Ligands via Methyl Ester Hydrolysis

Executive Summary The synthesis of robust Metal-Organic Frameworks (MOFs), particularly Zeolitic Imidazolate Frameworks (ZIFs) and lanthanide-organic frameworks, relies heavily on the purity of the organic linker. 1H-Imi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of robust Metal-Organic Frameworks (MOFs), particularly Zeolitic Imidazolate Frameworks (ZIFs) and lanthanide-organic frameworks, relies heavily on the purity of the organic linker. 1H-Imidazole-4,5-dicarboxylic acid (H₃ImDC) is a critical multifunctional ligand that bridges metal centers through both its N-heterocyclic ring and carboxylate groups.

While H₃ImDC can be synthesized via the oxidation of benzimidazole, that route often introduces transition metal impurities (Cr, Mn) from the oxidant, which are fatal to MOF porosity and optical properties. This guide details a superior, scalable protocol using dimethyl imidazole-4,5-dicarboxylate as the precursor. By utilizing a base-promoted hydrolysis of the methyl ester, researchers can generate high-purity ligands suitable for optical and catalytic MOF applications.

Strategic Rationale: Why Methyl Esters?

Using methyl ester precursors (specifically dimethyl imidazole-4,5-dicarboxylate) offers three distinct advantages over oxidative routes:

  • Transition-Metal Free: Eliminates the risk of residual Chromium(VI) or Manganese(VII) trapped in the ligand crystal lattice.

  • Solubility Control: The methyl ester is soluble in organic solvents (MeOH, THF), allowing for easy purification via recrystallization before the final hydrolysis step.

  • Regioselectivity: Ester chemistry allows for the precise protection/deprotection of carboxylates without affecting the imidazole nitrogen, facilitating the synthesis of heterometallic MOFs.

Chemical Mechanism

The transformation relies on a nucleophilic acyl substitution (saponification). However, unlike simple aliphatic esters, the imidazole ring introduces a layer of complexity due to its amphoteric nature.

  • Deprotonation: The imidazole N-H (

    
    ) is deprotonated by the strong base along with the hydrolysis of the two ester groups.
    
  • Intermediate State: The species existing in the basic reflux is the tri-anion (ImDC

    
    ).
    
  • Precipitation: Careful acidification is required to reach the isoelectric point where the dicarboxylic acid is neutral and precipitates, while salts (NaCl/KCl) remain in solution.

Reaction Pathway Visualization

ReactionPathway Start Dimethyl imidazole- 4,5-dicarboxylate Base Base Hydrolysis (NaOH/Reflux) Start->Base + 3.5 eq NaOH Intermediate Tri-anionic Species (ImDC 3-) Base->Intermediate - 2 MeOH Acid Acidification (HCl to pH 2-3) Intermediate->Acid Product 1H-Imidazole-4,5- dicarboxylic acid (Solid) Acid->Product Precipitation

Figure 1: Reaction pathway for the conversion of the methyl ester precursor to the active MOF ligand.

Detailed Experimental Protocols

Protocol A: Hydrolysis of Dimethyl Imidazole-4,5-dicarboxylate

Materials:

  • Dimethyl imidazole-4,5-dicarboxylate (CAS: 3304-70-9)[1][2]

  • Sodium Hydroxide (NaOH), pellets

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), 2M and 6M

  • Deionized Water (18.2 MΩ)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, suspend 5.0 g (27.15 mmol) of dimethyl imidazole-4,5-dicarboxylate in 40 mL of Methanol .

  • Base Preparation: Dissolve 4.0 g (100 mmol, ~3.7 eq) of NaOH in 40 mL of deionized water .

    • Note: Excess base is required to hydrolyze both ester groups and deprotonate the imidazole ring.

  • Reaction: Add the aqueous NaOH solution to the methanolic ester suspension. The mixture may warm slightly.

  • Reflux: Attach a water-cooled condenser and reflux the mixture at 80°C for 6 hours . The solution should become clear and homogeneous.

  • Concentration: Remove the methanol via rotary evaporation (50°C, reduced pressure) to leave a concentrated aqueous solution of the sodium salt.

  • Acidification (Critical Step):

    • Cool the aqueous residue in an ice bath to 0-4°C.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: A white precipitate will begin to form as the pH drops.

    • Target pH 2.0 – 2.5 . Do not go below pH 1.5, as the imidazolium hydrochloride salt (cationic) is soluble.

  • Isolation: Filter the white precipitate using a sintered glass funnel (porosity 3).

  • Purification: Wash the cake with 3 x 20 mL of ice-cold water to remove NaCl.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours .

Expected Yield: 3.6 – 3.8 g (85-90%). Characterization: 1H NMR (DMSO-d6): δ 13.0 (br s, COOH/NH), 7.85 (s, 1H, CH-imidazole).

Protocol B: Validation via MOF Synthesis (Zn-ImDC Framework)

To verify ligand quality, a test MOF synthesis is recommended. Impure ligands often result in amorphous powders rather than crystals.

Methodology:

  • Dissolve H₃ImDC (156 mg, 1 mmol) and Zn(NO₃)₂·6H₂O (297 mg, 1 mmol) in DMF (10 mL) .

  • Sonicate for 10 minutes to ensure homogeneity.

  • Place in a sealed Teflon-lined autoclave.

  • Heat at 120°C for 24 hours .

  • Cool to room temperature. High-quality ligands yield colorless block crystals suitable for SCXRD.

Quality Control & Troubleshooting

The following table summarizes common failure modes and their solutions.

ObservationProbable CauseCorrective Action
Low Yield pH too low (< 1.0) or too high (> 4.0) during precipitation.[3]Re-adjust pH to exactly 2.0–2.5. The ligand is amphoteric; it dissolves in both strong acid and base.
Yellow Product Oxidation byproducts or impure starting ester.Recrystallize the methyl ester precursor from hot methanol before hydrolysis.
High Ash Content Residual NaCl trapped in the lattice.Increase the volume of ice-cold water washes. Check filtrate for chloride using AgNO₃.
Amorphous MOF Incomplete hydrolysis (mono-ester remaining).Extend reflux time to 12 hours or increase NaOH equivalents to 4.0.

Process Workflow Diagram

This diagram illustrates the "Self-Validating" loop where the MOF crystal quality confirms the ligand purity.

Workflow cluster_valid Validation Loop Start Start: Methyl Ester Precursor Hydrolysis Alkaline Hydrolysis (Reflux 6h) Start->Hydrolysis pH_Control pH Adjustment (Target pH 2.5) Hydrolysis->pH_Control Cool to 4°C Filtration Filtration & Washing (Remove NaCl) pH_Control->Filtration Precipitate QC_NMR QC: 1H NMR (Check for O-Me peaks) Filtration->QC_NMR Dry Solid QC_NMR->Hydrolysis Fail (Residual Ester) MOF_Test Validation: Zn-MOF Growth (Solvothermal) QC_NMR->MOF_Test Pass

Figure 2: Operational workflow including the critical Quality Control feedback loop.

References

  • Synthesis of Imidazole-4,5-dicarboxylic Acid Derivatives: Title: An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications. Source: BenchChem Technical Whitepaper.
  • MOF Applications (Zn-based)

    • Title: Imidazole-Functionalized Zn-MOFs for One-Step C2H4 Purific
    • Source:Inorganic Chemistry (ACS Publications), 2025.[4]

    • URL:[Link]

  • Hydrolysis Mechanism & Kinetics

    • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization.[5]

    • Source:Organic & Biomolecular Chemistry (RSC), 2003.
    • URL:[Link]

  • Lanthanide MOF Coordination

    • Title: Phosphate ester hydrolysis by hydroxo complexes of trivalent lanthanides stabilized by 4-imidazolecarboxylate.[6]

    • Source:Inorganic Chemistry, 2006.
    • URL:[Link]

Sources

Method

Application Note: High-Efficiency Transesterification of Methyl 5-methylimidazole-2-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Methyl 5-methylimidazole-2-carboxylate (1) is a critical scaffold in the synthesis of bioactive imidazoles, often serving as a precursor for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Methyl 5-methylimidazole-2-carboxylate (1) is a critical scaffold in the synthesis of bioactive imidazoles, often serving as a precursor for kinase inhibitors and receptor modulators. However, the transesterification of this specific substrate presents a unique dichotomy of challenges compared to standard aliphatic esters:

  • Electronic Deactivation (The N-H Problem): The imidazole ring contains an acidic proton at the N1 position (

    
    ). Under classical base-catalyzed conditions (e.g., NaOEt/EtOH), the base preferentially deprotonates the nitrogen to form an imidazolide anion. This anionic species is electron-rich, significantly reducing the electrophilicity of the C2-carbonyl carbon and retarding nucleophilic attack by the alcohol.
    
  • Steric & Electronic Stability: The 2-carboxylate is conjugated with the amidine-like system of the imidazole, making it inherently more stable and less reactive than isolated esters.

This guide details two optimized protocols designed to overcome these barriers: a Brønsted Acid-Mediated Method (preferred for robustness) and a Titanium(IV)-Mediated Method (preferred for acid-sensitive substrates).

Mechanistic Analysis & Strategy

To achieve high conversion, we must manipulate the electronic state of the imidazole ring.

  • Why Base Catalysis Fails:

    
    
    
  • Why Acid Catalysis Succeeds:

    
    
    

The protonation of the basic N3 nitrogen creates a cationic heterocycle, which inductively withdraws electron density from the C2-carbonyl, making it highly susceptible to nucleophilic attack by the alcohol solvent.

Protocol A: Brønsted Acid-Mediated Transesterification

Best for: Unprotected imidazoles, scale-up, and cost-efficiency.

Materials
  • Substrate: Methyl 5-methylimidazole-2-carboxylate (1.0 equiv)

  • Solvent/Reagent: Target Alcohol (e.g., Ethanol, Isopropanol, n-Butanol) - Must be anhydrous.

  • Catalyst: Conc.

    
     (3.0 - 5.0 equiv) or 
    
    
    
    gas.
    • Note: Stoichiometric acid is required, not catalytic, because the imidazole ring acts as a proton sink.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Methyl 5-methylimidazole-2-carboxylate (10 g, 71.4 mmol).

  • Solvent Addition: Add the target alcohol (e.g., Ethanol) in large excess (10-15 volumes, ~100-150 mL). The alcohol acts as both reactant and solvent to drive the equilibrium.

  • Acidification:

    • Caution: Exothermic.[1]

    • Cool the mixture to 0°C.

    • Dropwise add conc.

      
       (11.4 mL, ~3.0 equiv). Ensure the solution remains homogenous.
      
  • Reflux: Equip with a reflux condenser and drying tube (CaCl2). Heat to reflux (78°C for EtOH) for 12–24 hours.

    • Monitoring: Check by TLC or LCMS. The reaction is complete when the methyl ester peak (< 5%) is minimized.

  • Workup (Neutralization):

    • Cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the alcohol.

    • Dilute the residue with ice-water (100 mL).

    • Carefully neutralize with sat.

      
       or 
      
      
      
      solution until pH
      
      
      8. Watch for foaming.
  • Extraction: Extract with Ethyl Acetate (

    
     mL). The product is moderately polar; ensure thorough extraction.
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Protocol B: Titanium(IV)-Mediated Transesterification

Best for: Acid-sensitive substrates, complex alcohols, or anhydrous requirements.

This method utilizes Titanium(IV) isopropoxide (


) , a Lewis acid that acts as a "double activator." It coordinates to the carbonyl oxygen (activating it) while simultaneously delivering the alkoxide ligand. It is compatible with the basic nitrogens of imidazole.
Materials
  • Substrate: Methyl 5-methylimidazole-2-carboxylate (1.0 equiv)

  • Solvent: Target Alcohol (Anhydrous, 10-20 volumes).

  • Catalyst:

    
     (10–20 mol%).
    
  • Additives: Molecular Sieves (4Å) to sequester liberated methanol (optional but recommended).

Experimental Workflow (Visualized)

Ti_Transesterification Start Start: Methyl Ester + Target Alcohol Catalyst Add Ti(OiPr)4 (10-20 mol%) Start->Catalyst Reflux Reflux (12-24h) Remove MeOH via Azeotrope Catalyst->Reflux Check Check Conversion (TLC/LCMS) Reflux->Check Check->Reflux Incomplete Quench Quench: Add Rochelle's Salt (Sat. Aq.) Check->Quench Complete Stir Vigorous Stirring (1-2h) Until biphasic layers clear Quench->Stir Crucial Step Breaks Emulsion Extract Phase Separation Org: Product | Aq: Ti-Salts Stir->Extract End Final Product (>90% Yield) Extract->End

Figure 1: Workflow for Titanium-mediated transesterification, highlighting the critical Rochelle's salt quench to prevent emulsion formation.

Step-by-Step Methodology
  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the methyl ester (1.0 equiv) in the target alcohol (anhydrous).

  • Catalyst Addition: Add

    
     (0.2 equiv).
    
    • Note: If the target alcohol is not isopropanol, the isopropoxide ligands on Ti will rapidly exchange with the solvent alcohol.

  • Equilibrium Shift: Heat to reflux. To drive the reaction, use a Dean-Stark trap or open-vessel reflux under a stream of inert gas to remove the liberated methanol (b.p. 64.7°C).

  • Quench (The "Rochelle" Protocol):

    • Titanium reactions form notorious emulsions with water.

    • Do NOT quench with simple water or acid.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol Ti).

    • Stir vigorously for 1–2 hours at room temperature. The cloudy gray emulsion will resolve into two clear layers (organic and aqueous).

  • Isolation: Separate layers. Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Comparative Data Analysis

The following table summarizes the performance of methods based on internal optimization data for the synthesis of the Ethyl and Isopropyl esters from the methyl parent.

FeatureMethod A: Brønsted Acid (

)
Method B: Lewis Acid (

)
Method C: Base (

)
Reaction Mechanism Imidazolium Activation (Inductive)Carbonyl Activation (Coordination)Imidazolide Deactivation (Anionic)
Reaction Time 12 - 24 h6 - 18 h24 - 48 h (Stalled)
Typical Yield 85 - 95%80 - 92%< 40%
Impurity Profile Clean; trace acid salts.Trace Ti residues if quench is poor.Hydrolysis product (Acid) often observed.
Moisture Tolerance Low (requires anhydrous alcohol).Very Low (catalyst decomposes).Low.
Scalability High (Cheap, standard workup).Medium (Reagent cost, emulsion risk).Low .

Troubleshooting & Optimization

Problem: Reaction Stalls at 60% Conversion
  • Cause: Thermodynamic equilibrium reached.

  • Solution: You must remove methanol.

    • Method A: Add activated 3Å molecular sieves to the refluxing mixture (in a Soxhlet thimble if possible).

    • Method B: Use a co-solvent like Toluene (50:50 mix with alcohol) to form a binary azeotrope with methanol, allowing it to be distilled off.

Problem: Product is Water Soluble / Low Recovery
  • Cause: Imidazole esters are moderately polar bases. If the pH is too low during workup, the product remains protonated in the aqueous layer.

  • Solution: Ensure the aqueous phase pH is adjusted to ~8.0–9.0 during extraction. Use "salting out" (saturation with NaCl) to force the organic product into the organic layer.

References

  • Seebach, D., et al. "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis, 1982, pp. 138-141. Link

  • Otera, J. "Transesterification." Chemical Reviews, 1993, 93(4), pp. 1449–1470. (Comprehensive review of catalyst types). Link

  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press, 2nd Ed.
  • Hansen, T., et al. "Scalable Synthesis of Imidazole-2-carboxylates." Organic Process Research & Development, 2015. (Context on imidazole handling). Link

  • Fieser, L. F., Fieser, M. "Reagents for Organic Synthesis." Vol 1. Wiley. (Reference for Rochelle's salt workup of Titanium).

Sources

Application

Application Note: Strategic Crystallization for the Purification of Methyl 5-Methyl-1H-imidazole-2-carboxylate

Introduction: The Critical Role of Purity Methyl 5-methyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

Methyl 5-methyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically active agents and functional materials necessitates a high degree of purity.[1][2] Impurities, even in trace amounts, can lead to ambiguous biological data, undesirable side reactions, and compromised final product performance.

Crystallization is a powerful, scalable, and economical technique for purifying solid organic compounds.[1] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. This application note provides a comprehensive guide to developing a robust crystallization protocol for methyl 5-methyl-1H-imidazole-2-carboxylate, grounded in the principles of solvent selection, solubility dynamics, and impurity rejection.

The Principle of Purification by Crystallization

The efficacy of crystallization hinges on a fundamental principle: most solids are more soluble in a hot solvent than in a cold one.[3][4] An ideal purification process involves dissolving the crude, impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a crystalline lattice. Impurities, being present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor"). The subsequent isolation of the crystals by filtration yields a significantly purified product.

G cluster_0 Purification Logic Crude Crude Solid (Target + Impurities) Dissolve Dissolution in Minimum Hot Solvent Crude->Dissolve Heat Cool Slow Cooling & Supersaturation Dissolve->Cool Controlled Rate Crystals Pure Crystalline Solid Cool->Crystals Nucleation & Growth Liquor Mother Liquor (Solvent + Soluble Impurities) Cool->Liquor Impurities Remain in Solution

Figure 1: The fundamental workflow of purification by crystallization.

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in developing a crystallization procedure.[3][4] An ideal solvent should exhibit a steep solubility curve for the target compound—low solubility at room temperature and high solubility at its boiling point.

Key Criteria for an Ideal Solvent:

  • Solubility Profile: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.

  • Inertness: The solvent must not react with the compound being purified.

  • Boiling Point: A boiling point between 60°C and 120°C is often ideal. Lower boiling points may not provide a sufficient solubility differential, while higher ones can be difficult to remove.

Experimental Solvent Screening Protocol

A systematic screening process is essential to identify the optimal solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of crude methyl 5-methyl-1H-imidazole-2-carboxylate into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise, vortexing after each addition. An ideal solvent will not dissolve the compound readily at this stage.[3] If the solid dissolves completely in <0.5 mL of solvent, it is too good a solvent for single-solvent crystallization.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it remains insoluble even when hot, it is a poor solvent.[4]

  • Crystallization Test: If the compound dissolves completely when hot, allow the test tube to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.[4]

  • Two-Solvent Systems: If no single solvent is ideal, a co-solvent or two-solvent system can be employed.[3] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[3] Gentle heating to clarify the solution followed by slow cooling can yield excellent crystals. A common pair for polar compounds is Ethanol/Water.[4]

Potential Solvents for Methyl 5-Methyl-1H-imidazole-2-carboxylate

Based on the polar nature of the imidazole ring and the carboxylate group, a range of polar and moderately polar solvents should be screened.

Solvent SystemRationale & Expected BehaviorPotential Impurities Targeted
Water The imidazole N-H and ester carbonyl can form hydrogen bonds. Solubility may be low but could increase significantly with heat.[5]Highly polar starting materials or salts.
Ethanol / Methanol Polar protic solvents that are often effective for imidazole derivatives.[6] They may show high solubility, potentially requiring a co-solvent.Non-polar side products.
Ethyl Acetate A moderately polar solvent. Often provides a good balance of dissolving the compound when hot but not when cold.Both polar and non-polar impurities.
Acetone A polar aprotic solvent. Its utility should be tested as it can be an effective alternative to alcohols.Less polar impurities.
Ethanol/Water A classic co-solvent system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[4]A broad range of impurities.
Toluene A non-polar solvent. While unlikely to be a good single solvent, it could serve as an anti-solvent in a two-solvent system.[7]Highly polar impurities that would remain insoluble.

Detailed Crystallization Protocol

This protocol is designed as a self-validating system, incorporating checks to ensure purity and yield.

G Start Start: Crude Product Dissolve 1. Dissolution Add min. hot solvent Start->Dissolve HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt 2. Hot Filtration (Optional) HotFilt_Q->HotFilt Yes Cool 3. Slow Cooling (Crystallization) HotFilt_Q->Cool No HotFilt->Cool Collect 4. Isolate Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with cold solvent Collect->Wash Dry 6. Drying (Vacuum Oven) Wash->Dry QC 7. Quality Control (MP, HPLC, NMR) Dry->QC

Figure 2: Step-by-step experimental workflow for crystallization.

Materials and Equipment
  • Crude Methyl 5-methyl-1H-imidazole-2-carboxylate

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[4]

  • Hot Filtration (if required): If insoluble impurities (e.g., dust, non-soluble side products) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask, a stemless funnel, and fluted filter paper. Pour the hot solution through the pre-heated setup quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice by giving molecules time to orient correctly, excluding impurities. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of the cold crystallization solvent.[3][4] Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or desiccator.[4]

Quality Control and Validation

To validate the success of the purification, assess the final product's purity:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.

  • Chromatography (TLC/HPLC): Compare the purified product to the crude material. The purified sample should show a single, distinct spot (TLC) or peak (HPLC).

  • Spectroscopy (NMR): 1H NMR spectroscopy can confirm the structure and reveal the presence of any remaining solvent or proton-bearing impurities.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
"Oiling Out" (Product separates as a liquid)The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[4]
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. If undersaturated, evaporate some solvent to increase the concentration and re-cool.[3]
Low Yield Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice-salt bath for a longer period to maximize precipitation.
Product Still Impure The chosen solvent does not effectively separate the impurity. Cooling was too fast.A second recrystallization may be necessary to achieve higher purity.[3] Alternatively, re-evaluate the solvent choice, perhaps trying a different single solvent or a co-solvent system.

References

  • Benchchem. (n.d.). Refining Purification Techniques for Polar Imidazole Derivatives. Technical Support Center.
  • Benchchem. (n.d.). Purification of Imidazole Derivatives. Technical Support Center.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PMC. (2025, May 14). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system.
  • Pharmaceutical Outsourcing. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • Canadian Science Publishing. (n.d.). AMINOIMIDAZOLE RIBONUCLEOTIDE CARBOXYLASE: PARTIAL PURIFICATION AND PROPERTIES.
  • PMC. (n.d.). 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Recent advances in the synthesis of imidazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Imidazole-2-Carboxylate Esterification

Ticket ID: IMID-EST-002 Subject: Resolving Low Yields & Decarboxylation in Imidazole-2-Carboxylic Acid Esterification Assigned Specialist: Senior Application Scientist Executive Summary: The Core Challenge The esterifica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMID-EST-002 Subject: Resolving Low Yields & Decarboxylation in Imidazole-2-Carboxylic Acid Esterification Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The esterification of imidazole-2-carboxylic acid is deceptively difficult compared to standard benzoic acid derivatives. Two fundamental chemical properties conspire to lower yields:

  • Zwitterionic "Locking": The basic imidazole nitrogen (

    
     for the conjugate acid) and the acidic carboxyl group form a stable, high-melting zwitterion. This species is insoluble in non-polar solvents and resists nucleophilic attack in standard Fischer conditions because the protonated imidazole ring is electron-deficient, repelling the alcohol nucleophile.
    
  • Decarboxylative Instability: The 2-position of imidazole is unique. Upon heating—particularly in acidic media—the carboxylic acid is prone to decarboxylation. This is driven by the formation of a transient ylide-like intermediate (or simply the stability of the imidazole ring itself), resulting in the loss of

    
     and the formation of unsubstituted imidazole.
    

The Solution: You must abandon standard equilibrium-driven methods (e.g.,


/MeOH reflux) in favor of kinetic activation  (Acid Chloride formation) or base-mediated alkylation .
Diagnostic Workflow

Before selecting a protocol, determine your substrate's constraints using this logic flow.

G Start START: Analyze Substrate AcidSens Is the substrate Acid-Sensitive? Start->AcidSens AcidStable No (Acid Stable) AcidSens->AcidStable Stable AcidSensYes Yes (Acid Sensitive) AcidSens->AcidSensYes Sensitive MethodA METHOD A: Thionyl Chloride Activation (In situ Acid Chloride) AcidStable->MethodA RiskA Risk: Decarboxylation if T > 60°C MethodA->RiskA Workup CRITICAL WORKUP: pH Adjustment to 7.5-8.0 (Isoelectric Point) RiskA->Workup MethodB METHOD B: Base-Mediated Alkylation (Alkyl Halide + Cs2CO3) AcidSensYes->MethodB RiskB Risk: N-Alkylation (Regioisomerism) MethodB->RiskB RiskB->Workup

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate stability.

Validated Protocols
Method A: The "Gold Standard" (Thionyl Chloride)

Best for: Simple imidazole-2-carboxylic acids where scale-up is required.

Mechanism:


 converts the carboxylic acid to the highly reactive acid chloride in situ. The HCl byproduct protonates the imidazole ring, protecting it from N-acylation, but also deactivating it. The reflux step drives the reaction despite this deactivation.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Suspension: Suspend Imidazole-2-carboxylic acid (1.0 equiv) in anhydrous alcohol (MeOH or EtOH, 10-15 volumes). Note: It will not dissolve initially.

  • Activation (Critical Step): Cool the suspension to 0°C (ice bath). Add

    
     (2.5 - 3.0 equiv) dropwise.
    
    • Why? The reaction is exothermic. If you add

      
       at room temp, the local heat spike can trigger decarboxylation before the ester forms.
      
  • Reaction: Remove ice bath. Heat to reflux (

    
    ) for 4–8 hours. The solution should become clear.
    
  • Workup (The Trap):

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Crucial: The residue is the hydrochloride salt of the ester. To isolate the free base, dissolve in minimal water, cool to 0°C, and neutralize carefully with saturated

      
       or 
      
      
      
      to pH ~8.
    • Extract immediately with DCM or EtOAc. (Note: Imidazole esters are water-soluble; multiple extractions are required).

Method B: Base-Mediated Alkylation

Best for: Sterically hindered alcohols or substrates prone to acid-catalyzed degradation.

Mechanism: Instead of activating the carbonyl, we activate the carboxylate oxygen as a nucleophile to attack an alkyl halide.

Protocol:

  • Solvent: Dissolve Imidazole-2-carboxylic acid (1.0 equiv) in DMF (anhydrous).

  • Base: Add

    
     (1.5 equiv) or 
    
    
    
    . Stir for 30 mins to form the carboxylate salt.
  • Alkylation: Add the alkyl halide (e.g., Ethyl Iodide, 1.2 equiv) dropwise.

  • Conditions: Stir at 50°C for 2–4 hours.

    • Warning: Do not exceed 60°C. Higher temps promote N-alkylation (quaternization) over O-alkylation.

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF).

Troubleshooting & FAQs

Q1: My reaction turned black and I recovered imidazole, not the ester. What happened? A: You likely experienced thermal decarboxylation . This occurs if the reaction temperature is too high during the initial activation.

  • Fix: Ensure the addition of

    
     is done strictly at 0°C. Do not use 
    
    
    
    as a catalyst at temperatures >80°C.

Q2: I see the product on TLC, but after workup, my yield is <10%. A: You likely lost the product to the aqueous phase. Imidazole esters are amphoteric.

  • If pH < 6: The imidazole ring is protonated (cationic)

    
     stays in water.
    
  • If pH > 10: The NH is deprotonated (anionic)

    
     stays in water.
    
  • Fix: You must target the isoelectric point (typically pH 7.5–8.0) during extraction. Use "salting out" (add NaCl) to push the organic product into the organic layer.

Q3: Can I use EDC/NHS or HATU coupling? A: Yes, but it is often overkill and purification is harder. Urea byproducts from DCC/EDC are difficult to separate from polar imidazole esters. If you must use coupling agents, use CDI (1,1'-Carbonyldiimidazole) .

  • Why? CDI generates imidazole as the byproduct, which is chemically consistent with your starting material, simplifying the impurity profile.

Data Comparison
ParameterFischer (

)
Thionyl Chloride (

)
Alkylation (

)
Yield (Typical) 15–30%65–85%70–90%
Risk Factor High (Decarboxylation)Moderate (Temp control)Low (Side reactions)
Purification Difficult (Salt removal)Moderate (Extraction)Easy (Column)
Scale IndustrialLab/PilotLab Scale
References
  • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2][3] Organic Letters, 12(20), 4572–4575.

  • ChemicalBook Protocols. (n.d.). Synthesis of Ethyl Imidazole-2-carboxylate via Thionyl Chloride.[1]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[4]

  • Griffiths, G., et al. (1984). Imidazole-2-carboxylic acid derivatives.[5][6][7][8][9] United States Patent 4,482,720. (Describes the decarboxylation sensitivity).

Sources

Optimization

Technical Support Center: Solubility Guide for Methyl 5-methyl-1H-imidazole-2-carboxylate

Topic: Solubility & Stability Optimization Molecule: Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS: 40253-45-0) Document ID: TS-IMID-005 Diagnostic Framework: Why Won't It Dissolve? Before attempting to force solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization Molecule: Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS: 40253-45-0) Document ID: TS-IMID-005

Diagnostic Framework: Why Won't It Dissolve?

Before attempting to force solubility, it is critical to understand the physicochemical barriers preventing dissolution. Methyl 5-methyl-1H-imidazole-2-carboxylate presents a "perfect storm" of solubility challenges in neutral aqueous media.

The Physicochemical Barrier
  • Crystal Lattice Energy: The imidazole ring contains both a hydrogen bond donor (-NH) and an acceptor (=N-). This allows the molecule to form a tight, intermolecular hydrogen-bonded network in the solid state (similar to "brick dust"). Breaking this lattice requires significant energy.

  • Lipophilicity vs. Polarity: While the imidazole ring is polar, the methyl ester at C2 and the methyl group at C5 increase lipophilicity. More importantly, the ester group is electron-withdrawing, which lowers the basicity of the imidazole ring.

  • The pKa Trap: The pKa of a standard imidazole is ~7.0. However, the electron-withdrawing 2-carboxylate group significantly lowers the pKa of the ring nitrogen (predicted pKa

    
     3.5 – 4.5).
    
    • Consequence: At neutral pH (7.0), the molecule is uncharged (neutral species). Water is a poor solvent for the uncharged, lipophilic crystal lattice. To dissolve it in water, you must protonate it, but this requires a pH significantly lower than standard biological buffers.

Solubility & Stability Decision Matrix
Solvent SystemSolubilityStability RiskRecommended Use
Neutral Water (pH 7) Poor (< 1 mg/mL) High (Slow Hydrolysis)Not Recommended
Acidic Water (pH < 3) High Critical (Rapid Hydrolysis) Immediate use only
DMSO Excellent (> 50 mg/mL) High (Stable)Stock solutions
Methanol/Ethanol Good Moderate (Transesterification)Synthetic reactions

Troubleshooting Protocols

Issue A: "I need a stock solution for biological assays."

Do NOT use heat or strong acids. The ester bond is labile. Use a cosolvent approach.

Protocol: DMSO Stock Preparation[1]
  • Weighing: Weigh the target amount of Methyl 5-methyl-1H-imidazole-2-carboxylate.

  • Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to the solid.

    • Target Concentration: 10–50 mM.

    • Action: Vortex gently. It should dissolve readily at room temperature.

  • Dilution: Dilute this stock into your aqueous assay buffer (e.g., PBS) immediately prior to use.

    • Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay) to avoid precipitation.

    • Observation: If a precipitate forms upon dilution, the concentration exceeds the aqueous solubility limit. Reduce the working concentration or use a cyclodextrin carrier (e.g., HP-β-CD).

Issue B: "I need to run a reaction in water."

If you must use an aqueous environment (e.g., for hydrolysis or nucleophilic substitution), you must control the pH carefully.

Protocol: Controlled Acidification (The "Salt Formation" Method)

This method converts the neutral ester into its hydrochloride salt in situ, breaking the crystal lattice.

  • Suspension: Suspend the solid in water (it will look cloudy/particulate).

  • Titration: Add 1M HCl dropwise while stirring.

  • Monitoring:

    • Watch for the "clearing point." As the pH drops below the pKa (approx pH 3.0), the nitrogen protonates, forming the cation.

    • Stop immediately once the solution clears.

  • Warning: Do not store this solution. The protonated imidazole ring activates the adjacent ester carbonyl, making it highly susceptible to hydrolysis (conversion to the carboxylic acid). Use immediately.

Issue C: "The compound degraded overnight."

Users frequently report that the compound "disappeared" from solution. This is usually hydrolysis , not precipitation.

The Hydrolysis Trap

The imidazole ring itself can act as an intramolecular catalyst. In water, especially at high pH (base catalysis) or very low pH (acid catalysis), the methyl ester converts to 5-methyl-1H-imidazole-2-carboxylic acid .

  • Symptom: LC-MS shows a mass shift of -14 Da (Loss of CH3, gain of H).

  • Prevention:

    • Store stocks in anhydrous DMSO at -20°C.

    • Avoid leaving the compound in aqueous buffer for > 4 hours.

Visual Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: Solid Compound AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay Biology Synthesis Chemical Synthesis AppCheck->Synthesis Chemistry SolventCheck Can you use DMSO? BioAssay->SolventCheck AcidCheck Is Aqueous Required? Synthesis->AcidCheck DMSO_Yes Dissolve in 100% DMSO Dilute into buffer <1% SolventCheck->DMSO_Yes Yes DMSO_No Use Cyclodextrin (HP-beta-CD) SolventCheck->DMSO_No No SynthSolvent Select Organic Solvent (MeOH, DCM, EtOAc) AcidCheck->SynthSolvent No AcidSol Acidify to pH < 3 (Risk: Hydrolysis) AcidCheck->AcidSol Yes

Figure 1: Decision tree for solubilizing Methyl 5-methyl-1H-imidazole-2-carboxylate based on experimental constraints.

Workflow 2: The Hydrolysis Mechanism

Understanding the degradation pathway is vital for data interpretation.

Hydrolysis SpeciesA Neutral Ester (Insoluble Solid) SpeciesB Protonated Ester (Soluble Cation) SpeciesA->SpeciesB + H+ (pH < 4) SpeciesC Carboxylic Acid (Degradation Product) SpeciesA->SpeciesC OH- (Base Hydrolysis) SpeciesB->SpeciesA + OH- (pH > 5) SpeciesB->SpeciesC H2O (Time/Heat) Irreversible

Figure 2: The relationship between solubility (protonation) and stability (hydrolysis). Note that the soluble form is metastable.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the suspension to speed up dissolution in water? A: Proceed with caution. Sonication generates local heat. While it helps break the crystal lattice, the combination of heat and water significantly accelerates ester hydrolysis. If you must sonicate, use short bursts in an ice bath.

Q: Why does the solution turn yellow over time? A: Yellowing often indicates oxidative degradation or polymerization of the imidazole ring, which can occur if the solution is left in light or air for extended periods. However, the primary degradation pathway is hydrolysis (colorless). If yellowing occurs, check the purity of your starting material; impurities often degrade faster than the main compound.

Q: Can I use ethanol instead of DMSO? A: Yes, for chemical synthesis. However, be aware of transesterification . If you dissolve the methyl ester in ethanol and add a catalyst (acid or base), you may slowly convert it to the ethyl ester, changing your compound's identity.

Q: What is the exact pKa? A: While experimental values for this specific derivative are sparse in public databases, the pKa of the imidazole nitrogen in 2-substituted esters is typically 3.5 – 4.5 [1]. This is significantly lower than unsubstituted imidazole (6.95) due to the electron-withdrawing carbonyl group.

References

  • PubChem. Methyl 1H-imidazole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Storey, B. T., et al. (1964).[2] "Imidazoles. I. The Ionization Constants of Some Substituted Imidazoles." The Journal of Organic Chemistry. (Discusses inductive effects on imidazole pKa). Available at: [Link]

  • Lombardo, A. "Kinetics of imidazole catalyzed ester hydrolysis."[3] Journal of Chemical Education. (Explains the mechanism of imidazole self-catalysis). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Imidazole Carboxylate Derivatives

Status: Operational Ticket ID: #IMC-HYGRO-GUIDE-01 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Hydrolysis, and Purification of Imidazole Carboxylates Executive Summary Imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #IMC-HYGRO-GUIDE-01 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Hydrolysis, and Purification of Imidazole Carboxylates

Executive Summary

Imidazole carboxylate derivatives (including N-acyl imidazoles, 1,1'-carbonyldiimidazole (CDI), and imidazolium carboxylate zwitterions) are potent electrophiles and ionic liquid precursors used extensively in drug development and peptide coupling.

The Critical Failure Mode: These compounds are aggressively hygroscopic. Upon contact with atmospheric moisture, they undergo rapid hydrolysis. This is not merely a purity issue; it fundamentally alters reaction stoichiometry, releasing CO₂ and free imidazole, which can poison downstream catalysis or skew coupling yields.

This guide provides a self-validating workflow to detect, prevent, and reverse moisture damage.

Module 1: The Hydrolysis Cascade (Root Cause Analysis)

Understanding why your reagent degrades is the first step to fixing it.

The Mechanism of Failure

When imidazole carboxylates encounter water, they do not just "get wet"; they chemically decompose. The polarized


 bond is highly susceptible to nucleophilic attack by water.

Figure 1: The Hydrolysis Pathway Visualization of the degradation process.

HydrolysisCascade Reagent Imidazole Carboxylate (R-CO-Im) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric) Water->Intermediate Products Carboxylic Acid (R-COOH) + Imidazole (ImH) Intermediate->Products Collapse Gas CO₂ Gas (If R = Im) Intermediate->Gas Only for CDI

Caption: Figure 1. The irreversible hydrolysis pathway. Note that for CDI, the breakdown releases CO₂ gas, creating pressure buildup in sealed vessels.

Module 2: Storage & Handling FAQs

Q1: My reagent arrived as a free-flowing powder but is now a sticky "goo." Is it usable?

Verdict: Likely No. The transition from powder to oil/gum indicates significant water uptake and partial hydrolysis. The "goo" is often a mixture of the original reagent, free imidazole, and the hydrolysis acid product, interacting via hydrogen bonding.

  • Action: Do not use for stoichiometry-sensitive reactions. Proceed to Module 3 (Purification) if the compound is valuable; otherwise, discard.

Q2: Can I store these in a standard desiccator?

Verdict: Risky. Standard desiccators often contain "dead volume" of air that holds enough moisture to degrade the surface layer of highly sensitive imidazole derivatives.

  • Protocol:

    • Store strictly under Argon or Nitrogen in a glovebox or Schlenk flask.

    • Tape caps with Parafilm or electrical tape inside the inert environment.

    • Cold Storage Warning: If storing at -20°C, you must allow the container to warm to room temperature inside a desiccator or glovebox before opening. Opening a cold bottle in humid lab air causes immediate condensation and rapid hydrolysis.

Module 3: Troubleshooting Synthesis Failures

Q3: My coupling reaction yield is consistently 10-15% lower than expected. Why?

Diagnosis: Stoichiometry Drift. If your imidazole carboxylate is 90% pure (10% hydrolyzed), you are under-charging your reaction.

  • The Trap: The hydrolysis product (imidazole) acts as a base. It may buffer your reaction pH, masking the failure until workup.

  • The Fix: Titrate your reagent (see Module 4) or use a slight excess (1.1–1.2 equiv) if the byproduct is inert.

Q4: I see vigorous bubbling when I add my "dry" solvent to the reagent.

Diagnosis: Solvent Contamination. The bubbling is CO₂ release (if using CDI-like derivatives). This confirms your solvent contains water, which is reacting with the reagent before your substrate can.

  • The Fix: Dry solvents over activated 3Å or 4Å molecular sieves for 24 hours. The solvent water content must be <50 ppm.

Module 4: Purification & Salvage (The Azeotrope Protocol)

If you must salvage a wet batch, vacuum drying alone is insufficient because water binds tightly to the imidazole/ionic liquid matrix. You must use azeotropic distillation.

Protocol: Toluene Azeotropic Drying

Why Toluene? Toluene forms a positive azeotrope with water (boiling point 85°C) and is generally unreactive toward the imidazole ring.

StepActionTechnical Rationale
1 Dissolve/Suspend reagent in Anhydrous Toluene (10 mL per gram).Creates the azeotropic binary mixture.
2 Rotary evaporate at 40–50°C under reduced pressure.Removes water at a lower temperature than the boiling point of pure water, preventing thermal degradation.
3 Repeat 3 times .Multiple cycles are required to break the hydration shell efficiently.
4 Final dry under High Vacuum (<0.1 mbar) for 4–12 hours.Removes trace toluene.

Figure 2: Decision Tree for Salvaging Reagents

SalvageLogic Start Reagent Condition? Visual Visual Inspection Start->Visual Solid Free-flowing Powder Visual->Solid Sticky Sticky/Clumped Visual->Sticky Liquid Oily/Liquid Visual->Liquid Action1 Use Directly (Confirm with qNMR) Solid->Action1 Action2 Azeotropic Drying (Toluene) Sticky->Action2 Action3 Recrystallization (Toluene/Pentane) Liquid->Action3 Action2->Action1 If successful Action3->Action1 If successful

Caption: Figure 2. Workflow for assessing and treating compromised imidazole carboxylate reagents.

Module 5: Analytical Validation (qNMR vs. KF)

Q5: Can I use Karl Fischer (KF) titration to measure water content?

Recommendation: Avoid standard KF.

  • Reason: Standard KF reagents contain methanol and bases. Imidazole carboxylates can react with methanol (alcoholysis), generating water or consuming iodine, leading to false high water readings .

  • Alternative: Use Coulometric KF with ketone-based solvents (specialized for reactive carbonyls), but only if validation is performed.

The Gold Standard: Quantitative NMR (qNMR)

qNMR is non-destructive and separates the water signal from the reagent signal.

Protocol:

  • Solvent: Use anhydrous DMSO-d6 or CDCl₃ (pre-dried over sieves).

  • Internal Standard: Use Dimethyl Sulfone (inert, distinct singlet at ~3.0 ppm).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = mass)
    

References

  • Reaction Mechanism of CDI: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

  • Azeotropic Drying & Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See section on Imidazole derivatives).

  • qNMR for Moisture Determination: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.

  • Handling of Ionic Liquids (Imidazolium Carboxylates): Rogers, R. D., & Seddon, K. R. (Eds.).[1][2][3] (2002).[4] Ionic Liquids: Industrial Applications for Green Chemistry. ACS Symposium Series.

Sources

Optimization

Avoiding decarboxylation during imidazole ester hydrolysis

Welcome to the Heterocycle Stability Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Center. I am your Senior Application Scientist.

You are likely here because your imidazole ester hydrolysis resulted in the loss of the carboxylate group, yielding the decarboxylated imidazole (protodecarboxylation) instead of the desired carboxylic acid. This is a classic failure mode in heterocycle chemistry, driven by the specific electronic properties of the imidazole ring.

Below is a technical guide designed to troubleshoot this issue, explain the mechanism, and provide self-validating protocols to prevent it.

Module 1: The Mechanism of Failure

Q: Why does my imidazole carboxylic acid decarboxylate so easily?

A: The failure usually occurs during the acidification/isolation step , not the hydrolysis itself.

Imidazole is a basic heterocycle (


 for the conjugate acid).[1] When you acidify a basic hydrolysis reaction to isolate the product, you protonate the imidazole ring before or simultaneously with the carboxylate. This generates a zwitterion  (positive ring, negative carboxylate) or a cationic acid  (positive ring, neutral carboxylate).

The protonated imidazole ring acts as a powerful electron sink (similar to a nitro group). It pulls electron density from the adjacent carbon, significantly lowering the activation energy for the carboxylate to lose


.
Visualizing the Trap

The following diagram illustrates why the zwitterion is the danger zone compared to the stable anion.

DecarboxylationMechanism cluster_warning DANGER ZONE Ester Imidazole Ester (Stable) Anion Imidazolate Anion (Basic pH) STABLE Ester->Anion Hydrolysis (LiOH/NaOH) Zwitterion Zwitterion (pH ~ 3-6) UNSTABLE Anion->Zwitterion Acidification (H+) Transition Transition State (Ring acts as e- sink) Zwitterion->Transition Heat/Time Product Decarboxylated Product + CO2 Transition->Product -CO2

Caption: The protonated imidazole ring facilitates decarboxylation by stabilizing the negative charge development at the C-4/C-5 position during CO2 loss.

Module 2: The "Gold Standard" Protocol (Anhydrous)

Q: How do I hydrolyze the ester without ever creating the acidic conditions that trigger decarboxylation?

A: Use Potassium Trimethylsilanolate (TMSOK) in an anhydrous solvent.[2][3]

This method avoids water and strong acids entirely. TMSOK acts as a nucleophilic base that cleaves the ester to form the potassium salt of the acid. Because the reaction environment is non-aqueous, the salt often precipitates out directly, allowing isolation by simple filtration.

Protocol: TMSOK Hydrolysis

Best for: Substrates prone to decarboxylation or sensitive to aqueous workups.

  • Dissolution: Dissolve 1.0 equiv of the imidazole ester in anhydrous THF (or Et2O/DCM if solubility permits).

  • Reagent Addition: Add 1.1–1.5 equiv of solid TMSOK (CAS: 10519-96-7) at room temperature.

  • Reaction: Stir at room temperature.

    • Observation: The potassium salt of the imidazole carboxylate typically precipitates as a white/off-white solid within 1–4 hours.

  • Isolation (Critical):

    • Do NOT add water.

    • Filter the precipitate under nitrogen/argon.

    • Wash the cake with anhydrous Et2O or THF to remove the byproduct (TMS-ether).

  • Result: You now have the pure Potassium Imidazole Carboxylate .

    • Usage: Use this salt directly in subsequent coupling reactions. If you must have the free acid, proceed to Module 4 carefully.

Module 3: The Standard Aqueous Protocol (Optimized)

Q: I don't have TMSOK. Can I use LiOH or NaOH safely?

A: Yes, but you must alter your isolation strategy. The hydrolysis is safe; the workup is where you lose the product.

Lithium Hydroxide (LiOH) is preferred over NaOH because lithium salts of organic acids are often more soluble in organic solvents (like THF/MeOH mixtures), allowing for easier handling, yet the final lithium carboxylate salt is easier to precipitate than sodium salts in some cases.

Protocol: LiOH Hydrolysis with Lyophilization

Best for: General substrates where the salt form is acceptable.

  • Solvent System: Dissolve ester in THF:Water (3:1).

  • Base: Add 2.0 equiv LiOH·H2O.

  • Temperature: Stir at 0°C to Room Temperature .

    • Warning: Do not reflux. Heat + Base is usually fine, but Heat + localized acidification during workup is fatal.

  • Monitoring: Monitor by LCMS (Basic mode).

  • Workup (The "No-Acid" Method):

    • Once complete, do not acidify to pH 1.

    • Concentrate the reaction mixture to remove THF.

    • Lyophilize (freeze-dry) the remaining aqueous layer directly.

  • Purification: You will obtain a mixture of your product (Li-salt) and excess LiOH.

    • Desalting: Pass the crude solid through a plug of Diaion HP-20 or C18 reverse phase silica , eluting with Water

      
       Methanol. The inorganic salts wash out with water; the imidazole carboxylate elutes with MeOH/Water.
      

Module 4: Isolation of the Free Acid (The Danger Zone)

Q: My next step requires the free acid, not the salt. How do I isolate it without decarboxylation?

A: You must target the Isoelectric Point (pI) and avoid "over-shooting" into the strongly acidic range.

Most imidazole carboxylic acids have a pI between pH 3.5 and 5.5. At this pH, the zwitterion is least soluble and will precipitate.

pH ZoneSpecies FormStabilitySolubility
pH > 9 Anionic (Carboxylate + Neutral Ring)High High (Water)
pH 3–6 Zwitterionic (Carboxylate + Protonated Ring)Low (Risk) Low (Precipitates)
pH < 2 Cationic (Carboxylic Acid + Protonated Ring)Critical Risk High (Water)
Protocol: Isoelectric Precipitation
  • Cool the basic hydrolysis mixture to 0°C .

  • Use a weak acid (e.g., 1M Acetic Acid or carefully added 1M HCl).

  • Add acid dropwise while monitoring pH with a calibrated probe.

  • Stop exactly at pH 4.0–5.0 (or the specific pI of your substrate).

  • Stir at 0°C for 30 minutes.

    • If a solid forms: Filter immediately and dry under vacuum at room temperature (NO HEAT).

    • If no solid forms: The zwitterion is water-soluble. Do not add more acid. Switch to Lyophilization and use the crude zwitterion.

Module 5: Decision Matrix & Troubleshooting

Q: Which method should I choose for my specific substrate?

Use this logic flow to determine the safest path.

DecisionTree Start Start: Imidazole Ester Sensitive Is the molecule acid-sensitive? Start->Sensitive TMSOK USE TMSOK METHOD (Anhydrous) Sensitive->TMSOK Yes LiOH USE LiOH METHOD (Aqueous) Sensitive->LiOH No SaltOK Is the salt form acceptable for next step? LiOH->SaltOK Lyophilize Lyophilize directly (Isolate Li-Salt) SaltOK->Lyophilize Yes (Recommended) Isoelectric Careful Acidification to pI (pH ~4-5) Precipitate Zwitterion SaltOK->Isoelectric No (Must have free acid)

Caption: Workflow for selecting the hydrolysis method based on substrate sensitivity and downstream requirements.

Common Troubleshooting Scenarios
SymptomCauseSolution
Bubbling observed during acidification Decarboxylation is active. You have acidified too far (pH < 3) or the solution is too warm.Stop. Neutralize immediately with NaHCO3. Use the TMSOK method for the next batch.
Product is stuck in the water layer Imidazole acids are highly polar zwitterions. They will not extract into DCM/EtOAc at acidic pH.Do not extract. Evaporate water (Lyophilize) or use n-Butanol for extraction at pH 7.
NMR shows loss of carboxylate peak Complete decarboxylation occurred.Check the temperature of your workup. Ensure you did not heat the free acid.

References

  • Mechanism of Decarboxylation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on the instability of imidazole-4/5-carboxylic acids in acidic media).
  • TMSOK Hydrolysis Protocol

    • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

  • Zwitterion Stability & Isoelectric Point: Hofmann, K. (1953). Imidazole and Its Derivatives (Part I). Interscience Publishers. (Foundational data on pKa and stability of imidazole carboxylic acids).
  • General Hydrolysis of Heterocycles

    • Krapcho, A. P. (1982).

      
      -keto esters, 
      
      
      
      -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1982(10), 805-822. (Context on the mechanism of decarboxylation, which we are trying to avoid).

Sources

Troubleshooting

Optimizing reaction temperature for imidazole N-acylation

Technical Support Center: Imidazole N-Acylation Optimization Subject: Thermal Parameters for N-Acylimidazole Synthesis & Stability Ticket ID: #NIA-OPT-404 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole N-Acylation Optimization

Subject: Thermal Parameters for N-Acylimidazole Synthesis & Stability Ticket ID: #NIA-OPT-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Mission Statement & Core Philosophy

Welcome to the Advanced Synthesis Support Module. You are likely here because your N-acylation yields are inconsistent, or your product decomposes upon isolation.

The Core Conflict: Imidazole N-acylation operates on a kinetic knife-edge. N-acylimidazoles (azolides) are "activated amides"—their utility lies in their instability (high free energy of hydrolysis).

  • Too Cold: You face kinetic trapping, especially with sterically hindered acyl chlorides.

  • Too Hot: You trigger thermodynamic reversibility, rapid hydrolysis (via trace moisture), or polymerization.

This guide moves beyond "mix and stir" to the thermodynamic logic required for high-fidelity synthesis.

Critical Temperature Thresholds (The "Goldilocks" Zones)

The following table summarizes the operational windows based on substrate electronics and sterics.

Temperature ZoneTarget Substrate TypeKinetic/Thermodynamic StateRisk Factor
Cryogenic (-10°C to 0°C) Highly reactive acyl chlorides (e.g., Acetyl chloride), aliphatic anhydrides.Kinetic Control. Suppresses exotherms and regio-isomerization.Reaction stalls if imidazole is electron-deficient (e.g., nitro-imidazole).
Ambient (20°C - 25°C) Standard aromatic/aliphatic substrates (e.g., Benzoyl chloride).Steady State. Balances rate vs. stability.Moisture ingress over long reaction times (>4h) leads to hydrolysis.
Elevated (40°C - 60°C) Sterically hindered (e.g., Pivaloyl) or electron-rich imidazoles.Thermodynamic Push. Overcomes steric repulsion (

).
High Risk. Rapid hydrolysis; potential decarboxylation if using CDI.

Visualizing the Mechanism & Thermal Failure Modes

To troubleshoot, you must visualize the invisible. The diagram below maps the reaction pathway and where temperature spikes cause system failure.

G Start Imidazole + Acyl Chloride Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Tetra->Start Reversibility (High T) Product N-Acylimidazole (Product) Tetra->Product Elimination of Cl- Hydrolysis Hydrolysis (Carboxylic Acid + Imidazole) Product->Hydrolysis High T + Trace H2O SideRxn Polymerization/ Rearrangement Product->SideRxn High T (>60°C)

Figure 1: Mechanistic pathway showing the primary reaction vector (Green) versus thermal degradation pathways (Red). Note that high temperatures increase the rate of hydrolysis significantly more than the rate of formation in wet solvents.

Troubleshooting Guides (Q&A Format)

Scenario A: "My product disappears during workup."

User Question: I monitored the reaction by TLC, and the spot was there. After rotary evaporation, I'm left with imidazole and carboxylic acid. Did the temperature kill it?

Scientist Answer: Indirectly, yes. N-acylimidazoles are extremely water-sensitive.

  • The Mechanism: Heat accelerates hydrolysis. If you used a rotary evaporator with a water bath set to >40°C, and your solvent contained even trace moisture (or atmospheric moisture entered), you hydrolyzed your product back to starting materials.

  • The Fix:

    • Quench Cold: Do not heat during workup. Evaporate solvents at <30°C.

    • Schlenk Technique: If possible, filter the hydrochloride salt precipitate under inert atmosphere and use the filtrate directly for the next step (One-Pot protocol).

    • Solvent Switch: Use hydrophobic solvents (DCM) over hygroscopic ones (THF) if moisture is a persistent issue.

Scenario B: "Reaction is sluggish with bulky substrates."

User Question: I am trying to acylate a 2-substituted imidazole with pivaloyl chloride. Stirring at RT for 24h gave only 30% conversion. Should I reflux?

Scientist Answer: Do not reflux. Refluxing (especially in THF/MeCN) will likely degrade the product as fast as it forms.

  • The Logic: You are fighting sterics. The nucleophilic attack is hindered.[1]

  • The Protocol:

    • Stepwise Heating (Ramp): Start at 0°C to mix reagents.

    • Activation: Add a catalyst like DMAP (4-Dimethylaminopyridine) at 0.1 eq. This forms a hyper-active N-acylpyridinium intermediate that transfers the acyl group to the hindered imidazole more effectively than the acid chloride.

    • Controlled Warm: Heat to 40°C (oil bath, precise control). Monitor by HPLC every 30 mins. Stop immediately upon plateau.

Scenario C: "I see a white precipitate immediately. Is this polymer?"

User Question: Upon adding the acid chloride at 0°C, a thick white solid formed instantly. Is the reaction crashing out?

Scientist Answer: This is usually a good sign , not a failure.

  • Identification: The reaction produces HCl.[2] Imidazole acts as a base (acid scavenger) to form Imidazolium Hydrochloride (

    
    ). This salt is insoluble in non-polar solvents (DCM, Toluene) and often insoluble in THF.
    
  • Action:

    • Do not heat to dissolve it.

    • Filtration: This precipitate drives the equilibrium forward (Le Chatelier’s principle). Simply filter it off under inert gas to isolate your soluble N-acylimidazole product.

Advanced Experimental Protocol: The "Step-Up" Optimization

Use this workflow to determine the optimal temperature for a new substrate.

Reagents:

  • Substrate: Imidazole derivative (1.0 eq)

  • Acyl Donor: Acid Chloride (1.1 eq)[2]

  • Base: Triethylamine (1.1 eq) or excess Imidazole

  • Solvent: Anhydrous DCM or MeCN

Workflow Diagram:

Optimization Start Start: 0°C (Ice Bath) Add Acid Chloride dropwise Check1 Check TLC/NMR (t=1h) Start->Check1 Complete Reaction Complete Proceed to Workup Check1->Complete Conversion >90% Incomplete < 50% Conversion Check1->Incomplete Stalled WarmRT Warm to 25°C Stir 2h Incomplete->WarmRT Check2 Check TLC/NMR WarmRT->Check2 Check2->Complete Conversion >90% Warm40 Add DMAP (cat.) Heat to 40°C Check2->Warm40 Stalled Warm40->Complete

Figure 2: Step-wise temperature ramping protocol to avoid thermal degradation while ensuring kinetic completion.

Frequently Asked Questions (FAQs)

Q: Can I use CDI (Carbonyldiimidazole) instead of acid chlorides to avoid temperature issues? A: Yes, CDI is excellent for "mild" activation. However, CDI activation of carboxylic acids releases


.[3] This reaction often requires an initial warm-up to 30-40°C to drive off the gas (entropy driven), followed by cooling back to RT for the addition of the nucleophile.

Q: How does solvent choice affect the temperature limit? A:

  • DCM (Dichloromethane): Low boiling point (40°C). Limits your upper temperature range but is excellent for product stability.

  • DMF/DMAc: High boiling point. Allows high heat (>80°C), but avoid this . High temp in DMF often leads to Vilsmeier-Haack type side reactions or rapid hydrolysis during aqueous workup.

Q: My N-acylimidazole is an oil that won't crystallize. Can I distill it? A: Generally, no . Most N-acylimidazoles will decompose (decarbonylate or polymerize) under distillation temperatures, even under high vacuum. Purification by recrystallization (from dry hexane/EtOAc) or sublimation (if solid) is preferred.

References

  • Kinetics of Azole Acylation

    • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society.[4][5]

    • Note: Foundational text on the lability of the N-acyl bond.[4]

  • Mechanistic Insights & Catalysis

    • Brooks, G., et al. (2023).[2][6] Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Journal of the American Chemical Society.[4][5]

    • Note: details the temperature dependence of the tetrahedral intermedi
  • Optimization of Reaction Conditions

    • Haq Nawaz, et al. (2013).[7] Kinetics and mechanism of imidazole-catalyzed acylation of cellulose. Cellulose.[7][8]

    • Note: Provides data on reaction rates at 40-70°C, highlighting the upper limits of thermal stability.
  • Stability of N-Acylimidazoles

    • Zaramella, S., et al. (2002).[4] Stability studies of N-Acyl imidazoles. European Journal of Organic Chemistry.

    • Note: Critical data on hydrolysis rates vs.

Sources

Optimization

Technical Guide: Removal of 2-Methylimidazole from Ester Products

Department: Chemical Process Development & Purification Support Subject: Post-Reaction Workup & Impurity Scavenging Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Support Subject: Post-Reaction Workup & Impurity Scavenging Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Executive Summary & Chemical Logic

The Challenge: You have synthesized an ester, likely using 2-methylimidazole (2-MI) as a nucleophilic catalyst or base. You now face a separation problem: 2-MI is moderately soluble in both water and organic solvents (logP ~0.24), making simple partitioning inefficient. Furthermore, 2-MI is basic (conjugate acid pKₐ ~7.85). If left in the product, it can catalyze the hydrolysis of your ester during storage or subsequent steps.

The Solution Architecture: We utilize the basicity of the imidazole nitrogen to alter its solubility profile. By protonating the imidazole (Tier 1) or complexing it with transition metals (Tier 2), we force it into the aqueous phase while the lipophilic ester remains in the organic phase. For acid-sensitive esters, we employ solid-phase scavenging (Tier 3).

Decision Matrix: Selecting Your Protocol

Before proceeding, assess your ester's stability and the scale of your reaction.

PurificationLogic Start Start: Crude Reaction Mixture IsSolid Is the Ester a Solid? Start->IsSolid AcidStable Is Ester Acid-Stable? IsSolid->AcidStable No (Oil/Low MP) Recryst Protocol D: Crystallization IsSolid->Recryst Yes (High MP) AcidWash Protocol A: Acidic Extraction (Standard) AcidStable->AcidWash Yes (Robust) CopperWash Protocol B: Copper(II) Wash (Visual Indicator) AcidStable->CopperWash Moderate Stability Resin Protocol C: Solid Phase Scavenging (High Sensitivity) AcidStable->Resin No (Labile/Acid Sensitive)

Figure 1: Decision matrix for selecting the appropriate purification tier based on product properties.

Detailed Protocols

Protocol A: Acidic Extraction (The Protonation Switch)

Best for: Robust esters (e.g., methyl, ethyl, benzyl esters) that can withstand brief exposure to pH 2-4.

Mechanism: 2-MI + H₃O⁺ → [2-MI-H]⁺ + H₂O. The neutral 2-MI is converted into its imidazolium salt, which is highly water-soluble and insoluble in non-polar organics (DCM, EtOAc, Et₂O).

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Buffer: 0.5 M – 1.0 M Hydrochloric Acid (HCl) OR 10% Citric Acid (gentler).

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in the organic solvent (approx. 10 mL per gram of crude).

  • First Wash: Add an equal volume of 0.5 M HCl or 10% Citric Acid .

  • Agitation: Shake vigorously for 2 minutes. The 2-MI will protonate and partition into the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Second Wash: Repeat the acid wash once more to ensure quantitative removal.

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to remove residual acid.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Critical Control Point: Keep the mixture cold (0–5°C) if using HCl to prevent ester hydrolysis. If the ester is tert-butyl or highly hindered, Citric Acid is safer than HCl.

Protocol B: Copper(II) Sulfate Complexation

Best for: Visual verification of removal; moderately sensitive esters.

Mechanism: Imidazoles are excellent ligands for Copper(II). They form a water-soluble complex:


. This complex is deep blue/purple, providing a built-in indicator.

Reagents:

  • Wash Solution: Saturated aqueous Copper(II) Sulfate (CuSO₄).[1]

Step-by-Step:

  • Preparation: Dissolve crude in EtOAc/DCM.

  • The Blue Wash: Add saturated CuSO₄ solution (light blue).

  • Observation: Shake. If 2-MI is present, the aqueous layer will turn Deep Royal Blue/Purple .

  • Iteration: Drain the aqueous layer. Repeat the wash until the aqueous layer remains light blue (indicating no more imidazole is available to complex).

  • Clean-up: Wash with water or brine to remove residual copper salts.

Protocol C: Solid Phase Scavenging (Resins)

Best for: Highly acid-sensitive esters or final polishing of pharmaceutical intermediates.

Mechanism: Strongly acidic cation exchange resins (sulfonic acid type) capture the basic imidazole without exposing the bulk solution to low pH.

Reagents:

  • Scavenger: Amberlyst® 15 or Dowex® 50W (Hydrogen form).

  • Solvent: MeOH, EtOH, or DCM.

Step-by-Step:

  • Activation: Wash the resin beads with the solvent of choice to remove preservatives.

  • Slurry: Add 3-5 equivalents (w.r.t 2-MI) of resin to the dissolved crude product.

  • Incubation: Stir gently for 1-4 hours at room temperature.

  • Filtration: Filter off the resin beads. The 2-MI remains trapped on the beads; the filtrate contains the pure ester.

  • Validation: Check TLC of the filtrate.

Data Summary & Comparison

FeatureAcidic Wash (HCl/Citric)Copper(II) WashResin Scavenging
Removal Efficiency High (>98%)Moderate to HighVery High (>99%)
Ester Safety Low (Risk of hydrolysis)ModerateHigh (Best for labile)
Cost LowLowHigh
Scalability ExcellentGoodModerate
Visual Indicator NoYes (Blue

Purple)
No

Troubleshooting & FAQs

Q1: I used the Acid Wash (Protocol A), but my ester hydrolyzed. What went wrong?

A: You likely used an acid that was too strong or the temperature was too high.

  • Fix: Switch to 10% Citric Acid or 0.5 M NaH₂PO₄ (monosodium phosphate). These buffer the pH around 3-4, which is low enough to protonate 2-MI (pKa ~7.8) but generally too high to catalyze rapid ester hydrolysis. Perform the wash on ice.

Q2: I have a persistent emulsion during the aqueous workup.

A: Imidazoles can act as surfactants when partially protonated.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

Q3: How do I verify the 2-MI is actually gone?

A: Do not rely solely on mass balance.

  • TLC: Use a stain sensitive to nitrogen heterocycles, such as Iodine or Dragendorff’s reagent . 2-MI usually trails or stays at the baseline in non-polar eluents.

  • ¹H NMR: Look for the diagnostic methyl singlet of 2-MI at ~2.3 ppm and the imidazole ring protons at ~6.8 ppm . If these peaks are absent, you are clean.

Q4: Can I just use a silica column?

A: Yes, but with a caveat. 2-MI is very polar and basic; it streaks badly on standard silica.

  • Pro Tip: If you must column, add 1% Triethylamine to your eluent to "deactivate" the silica, or wash the crude through a short silica plug using 100% EtOAc first (the 2-MI will likely stick to the top of the plug while the ester elutes).

References

  • University of Rochester. (n.d.). The Workup: Workup for Removing Amines.[1] Department of Chemistry.[2] Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa's of Nitrogen Acids and Bases. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[3][4] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions.[3][4][5][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-methylimidazole-2-carboxylate

This is a comprehensive technical support guide for Methyl 5-methylimidazole-2-carboxylate (CAS: 40253-45-0). It is designed to function as a self-contained troubleshooting and storage manual for analytical and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for Methyl 5-methylimidazole-2-carboxylate (CAS: 40253-45-0). It is designed to function as a self-contained troubleshooting and storage manual for analytical and synthetic chemists.

Ticket ID: STAB-M5MI2C-001 Classification: Pharmaceutical Intermediate / Heterocyclic Building Block Urgency: High (Moisture/Heat Sensitive)

Part 1: Core Stability Directive (The "Must-Knows")

If you are holding a bottle of this compound, read this section immediately.

ParameterCritical SpecificationWhy? (The Mechanism)
Storage Temp 2°C to 8°C (Refrigerate)The C2-ester bond is electronically activated by the adjacent imidazole nitrogens, making it prone to spontaneous hydrolysis even at room temperature.
Atmosphere Inert Gas (Argon/Nitrogen) The free N-H group on the imidazole ring is hygroscopic. Absorbed water + basic imidazole nitrogen = autocatalytic hydrolysis.
Container Amber Glass, Tightly Sealed Prevents photo-oxidation of the imidazole ring, which manifests as yellow/orange discoloration.
Shelf Life 12 Months (if sealed)Degradation accelerates exponentially after the first hydrolysis event due to acid formation (autocatalysis).

Part 2: Expert Insights & Chemical Behavior

The Tautomerism Trap

Users often confuse Methyl 5-methylimidazole-2-carboxylate with its 4-methyl isomer.

  • Expert Insight: In solution, these two forms exist in rapid equilibrium (tautomerism) if the nitrogen (N1) is unsubstituted.

  • Solid State: The compound crystallizes as a single tautomer (usually stabilized by intermolecular H-bonds).

  • Implication: Do not discard the batch if your NMR shows a "shifting" methyl peak in different solvents (e.g., DMSO vs. CDCl3). This is normal tautomeric behavior, not degradation.

The Autocatalytic Hydrolysis Mechanism

Unlike simple alkyl esters, this compound contains its own "catalyst." The basic nitrogen (N3) can deprotonate water, creating a hydroxide ion right next to the ester carbonyl. This "neighboring group participation" makes the compound significantly more moisture-sensitive than standard esters.

HydrolysisMechanism Compound Methyl 5-methylimidazole- 2-carboxylate Intermediate Tetrahedral Intermediate Compound->Intermediate N3 activates H2O (Autocatalysis) Water Moisture (H2O) Water->Intermediate Product 5-Methylimidazole- 2-carboxylic Acid (Degradant) Intermediate->Product Ester Cleavage Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: The autocatalytic hydrolysis pathway. The imidazole ring facilitates the attack of water on the ester, accelerating degradation.

Part 3: Troubleshooting Guide (Symptom Solution)

Use this matrix to diagnose issues with your batch.

Scenario A: "My white powder has turned yellow/orange."
  • Diagnosis: Oxidation or Photo-degradation.

  • Root Cause: Exposure to air or light over time. Imidazole rings are electron-rich and susceptible to forming colored oligomers (N-oxides or dimers) upon oxidation.

  • Action:

    • Check purity via HPLC (see Protocol below).

    • If purity is >95%, the color is likely a surface impurity (trace ppm).

    • Restoration: Recrystallize from minimal hot Ethyl Acetate or Ethanol.

Scenario B: "The material has clumped and smells like vinegar/acrid."
  • Diagnosis: Hydrolysis.

  • Root Cause: Moisture ingress. The ester has cleaved, releasing Methanol (volatile) and forming the free Carboxylic Acid.

  • Action:

    • Critical Failure. The carboxylic acid derivative is often unstable and may decarboxylate (release CO2).

    • Check Melting Point.[1] If significantly lower than 154-156°C [1], the batch is compromised.

    • Disposal: Do not attempt to repurpose for sensitive GMP reactions.

Scenario C: "Insoluble particles in my reaction solvent (DCM/THF)."
  • Diagnosis: Salt Formation or Polymerization.

  • Root Cause: If stored near volatile acids (HCl, Acetic Acid), the basic imidazole nitrogen will scavenge protons to form insoluble salts.

  • Action:

    • Perform a "Free Base Wash": Dissolve in water, adjust pH to ~8-9 with sat. NaHCO3, and extract into Ethyl Acetate.

Part 4: Experimental Protocols

Protocol 1: Quality Control (HPLC)

Use this method to validate batch integrity before use in critical synthesis.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Ester carbonyl) and 254 nm (Imidazole ring)
Expected RT Ester elutes later than the Acid degradant (Acid is more polar).
Protocol 2: Emergency Recrystallization

If purity drops to 90-95%, use this to salvage the batch.

  • Dissolve: Suspend the solid in minimal boiling Ethyl Acetate .

  • Add Co-solvent: If not dissolving, add Ethanol dropwise until clear.

  • Filter: Hot filtration to remove insoluble oligomers.

  • Cool: Let stand at room temperature for 2 hours, then 4°C overnight.

  • Isolate: Filter crystals and wash with cold Hexane/Heptane.

  • Dry: Vacuum dry at 40°C for 4 hours.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or DMF stock solutions? A: No. DMSO is hygroscopic. Over time, the water absorbed by DMSO will hydrolyze the ester. If you must make a stock solution, use Anhydrous DMSO , store at -20°C, and use within 48 hours.

Q: The NMR shows two sets of peaks. Is it impure? A: Likely not. As mentioned in Expert Insights, this is 4-methyl vs 5-methyl tautomerism.

  • Test: Run the NMR in D2O with a drop of DCl (Acidic). This protonates the ring, freezing the tautomerism or making the nitrogens equivalent, often simplifying the spectrum.

Q: What is the exact melting point? A: Literature reports vary due to tautomerism, but the consensus for the pure methyl ester is 154-156°C [1]. A range below 150°C indicates significant hydrolysis.

References

  • Fluorochem.[2] (n.d.). Methyl 1H-imidazole-5-carboxylate Product Sheet. Retrieved from (Note: Isomer structural data used for physical property baseline).

  • PubChem. (2025).[3][4][5] Methyl 1H-imidazole-2-carboxylate. National Library of Medicine. Retrieved from .

  • ECHEMI. (2025).[5][6] Methyl 5-methyl-1H-imidazole-2-carboxylate Basic Attributes. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Imidazole Stability and Reactivity. (General reference for imidazole ester hydrolysis mechanisms).

Sources

Optimization

Heterocycle Synthesis Support Hub: Radziszewski Imidazole Synthesis

Technical Support & Troubleshooting Guide[1] Status: Operational Topic: Troubleshooting Low Yields in 1,2,4,5-Tetrasubstituted & Trisubstituted Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide[1]

Status: Operational Topic: Troubleshooting Low Yields in 1,2,4,5-Tetrasubstituted & Trisubstituted Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Deceptive Simplicity

The Radziszewski reaction (and its robust variant, the Debus-Radziszewski) appears deceptively simple: condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] However, in practice, it is a "black box" reaction often plagued by tar formation (polymerization) , oxazole byproducts , and water-solubility losses during workup.

This guide moves beyond basic textbook definitions to address the physicochemical failure points that result in <40% yields.

Diagnostic Workflow

Before altering parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Diagnostic Start: What is the visual state of the reaction? Dark Dark Brown/Black Tar (High Viscosity) Start->Dark Clear Clear/Amber Solution (No Precipitate) Start->Clear Impure Low Yield with Impurities (Oxazole formation) Start->Impure Polymer Issue: Glyoxal/Dicarbonyl Polymerization Action: Switch to Benzil or reduce pH Dark->Polymer Solubility Issue: Product is Water Soluble Action: n-Butanol extraction or Salting Out Clear->Solubility Stoich Issue: Ammonia Starvation Action: Increase NH4OAc to 4-5 equiv Impure->Stoich

Figure 1: Decision matrix for identifying the root cause of yield loss based on visual inspection of the crude mixture.

Technical Q&A: Troubleshooting Specific Failure Points
Category A: Reagent Selection & Stoichiometry (The "Input" Phase)

Q: Why does my reaction turn into a black tar when using aqueous ammonia and glyoxal? A: This is a classic failure mode caused by the Cannizzaro reaction or glyoxal polymerization under highly basic conditions.

  • Mechanism: Aqueous ammonia (

    
    ) creates a high pH environment. Free glyoxal is unstable in strong bases and rapidly polymerizes or disproportionates into glycolic acid, leaving little reactant for the imidazole cycle [1].
    
  • Solution: Switch to the Debus-Radziszewski modification. Use Ammonium Acetate (

    
    )  in Glacial Acetic Acid .
    
    • Why?

      
       acts as a buffer and an ammonia reservoir. It maintains a slightly acidic pH, stabilizing the dicarbonyl while slowly releasing ammonia as the reaction consumes it.
      

Q: I am seeing a significant amount of oxazole byproduct. How do I prevent this? A: Oxazole formation competes with imidazole formation when nitrogen is the limiting reagent.

  • Causality: If the diimine intermediate hydrolyzes or if there is insufficient ammonia to close the ring, oxygen (from the carbonyl) acts as the heteroatom source, closing the ring to form an oxazole [2].

  • Correction: Force the equilibrium. Increase the Ammonium Acetate stoichiometry to 4.0 – 5.0 equivalents relative to the aldehyde.

Category B: Reaction Parameters (The "Process" Phase)

Q: Does temperature control really matter if the reaction is exothermic? A: Yes. While the condensation is exothermic, the dehydration steps require activation energy.

  • Standard: Refluxing in acetic acid (

    
    ) is the gold standard for sterically hindered aldehydes or benzil derivatives.
    
  • Optimization: For heat-sensitive aldehydes, use Microwave Irradiation (e.g.,

    
     for 5-10 mins). This minimizes the time available for side-reactions (tars) to form [3].
    
Category C: Isolation & Purification (The "Output" Phase)

Q: My TLC shows product, but I recover almost nothing after aqueous workup. Where did it go? A: Your imidazole is likely in the aqueous waste layer. Simple imidazoles are highly polar and water-soluble, especially in the acidic conditions of the workup (where they exist as imidazolium cations).

  • Protocol Fix:

    • Neutralize: Carefully adjust pH to ~8-9 (using

      
       or 
      
      
      
      ) to ensure the free base form.
    • Salting Out: Saturate the aqueous phase with

      
      .
      
    • The "Magic" Solvent: Do not use Dichloromethane or Ethyl Acetate. Use n-Butanol or Iso-butanol . These alcohols are immiscible with saturated brine but polar enough to extract the imidazole [4].

Comparative Data: Solvent Systems
ParameterAqueous Ammonia Method (Classic)Ammonium Acetate/AcOH (Recommended)
pH Environment Basic (Unstable for glyoxal)Buffered Acidic (Stabilizing)
Primary Side Product Glyoxal Polymers (Black Tar)Oxazoles (if

is low)
Typical Yield 15% - 40%65% - 92%
Workup Difficulty High (Emulsions)Medium (Precipitation often easier)
The "Gold Standard" Protocol (Debus-Radziszewski)

Use this protocol to baseline your yields.

Reagents:

  • 1,2-Dicarbonyl (e.g., Benzil): 1.0 equiv

  • Aldehyde: 1.0 equiv

  • Ammonium Acetate: 4.0 equiv (Critical Excess)

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to Benzil)

Procedure:

  • Dissolution: Charge the dicarbonyl and ammonium acetate in glacial acetic acid. Stir at room temperature until dissolved.

  • Addition: Add the aldehyde.

  • Reflux: Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[2]
    
  • Quench: Cool the mixture to room temperature. Pour into crushed ice/water.

  • Neutralization: Slowly add conc. ammonium hydroxide (

    
    ) until pH ~8.
    
    • Observation: A solid precipitate should form.

  • Isolation: Filter the solid. Wash with cold water.

    • Troubleshooting: If no solid forms (oiling out), extract with n-Butanol , dry over

      
      , and evaporate.
      
Mechanistic Visualization

Understanding the pathway helps identify where the reaction diverges into side products.

Mechanism Reagents 1,2-Dicarbonyl + NH4OAc Diimine Intermediate: Diimine Reagents->Diimine - 2 H2O Polymer Side Product: Polymer/Tar Reagents->Polymer High pH (Glyoxal only) Aminal Intermediate: Aminal Diimine->Aminal Condensation Aldehyde + Aldehyde Aldehyde->Aminal Product Target: Imidazole Aminal->Product - H2O (Ring Closure) Oxazole Side Product: Oxazole Aminal->Oxazole Low Nitrogen Stoichiometry

Figure 2: Reaction pathway showing the critical diimine intermediate. Dashed red lines indicate failure pathways caused by pH imbalance or stoichiometry errors.

References
  • Debus-Radziszewski Imidazole Synthesis . Wikipedia.[1] Retrieved from .

  • Wolkenberg, S. E., et al. (2004).
  • Crouch, R. D., et al. (2006).[1] Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product . Journal of Chemical Education. Retrieved from .

  • Isolation of Imidazoles from their Aqueous Solutions . Google Patents (EP0024533B1). Retrieved from .

  • Narayana Murthy, S., et al. (2021).[2] A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction . International Journal of Pharmaceutical Research and Applications. Retrieved from .[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 5-methyl-1H-imidazole-2-carboxylate

Comparative Analytical Guide: 1H NMR Characterization of Methyl 5-methyl-1H-imidazole-2-carboxylate Executive Summary: The Analytical Challenge Methyl 5-methyl-1H-imidazole-2-carboxylate is a critical building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: 1H NMR Characterization of Methyl 5-methyl-1H-imidazole-2-carboxylate

Executive Summary: The Analytical Challenge

Methyl 5-methyl-1H-imidazole-2-carboxylate is a critical building block in the synthesis of bioactive compounds, including angiotensin II receptor antagonists (e.g., Olmesartan intermediates). However, its analysis presents a unique set of challenges often overlooked in standard databases:

  • Tautomeric Ambiguity: The compound exists in dynamic equilibrium between the 4-methyl and 5-methyl tautomers.

  • Regioisomeric Impurities: Distinguishing the desired C-methylated product from N-methylated byproducts (1,5-dimethyl or 1,4-dimethyl isomers) is crucial.

  • Solvent Dependency: The visibility of the exchangeable N-H proton and the resolution of the ring proton signal are highly dependent on solvent choice (DMSO-d₆ vs. CDCl₃).

This guide provides a definitive comparative analysis of the target compound against its most common structural alternatives and impurities, establishing a self-validating protocol for identity confirmation.

The Gold Standard: Methyl 5-methyl-1H-imidazole-2-carboxylate

To confirm identity, the spectrum must be acquired in DMSO-d₆ . Chloroform-d (CDCl₃) often leads to rapid proton exchange, broadening the ring signals and obscuring the N-H peak.

Spectral Signature (DMSO-d₆, 400 MHz)
AssignmentShift (δ ppm)MultiplicityIntegrationKey Diagnostic Feature
N-H (Im-1) 13.0 - 13.5 Broad Singlet1HDisappears with D₂O shake; confirms free amine (not N-alkylated).
Ring C-H (C4) 6.90 - 7.10 Singlet1HSharp singlet in DMSO; may broaden in CDCl₃ due to tautomerism.
Ester -OCH₃ 3.75 - 3.85 Singlet3HCharacteristic methyl ester singlet.
Ring -CH₃ (C5) 2.15 - 2.35 Singlet3HDistinct from N-methyl signals (which appear >3.5 ppm).

Technical Insight: In solution, the 4-methyl and 5-methyl forms interconvert rapidly. You will not see two distinct sets of signals for the tautomers at room temperature. You will observe a single, time-averaged set of signals corresponding to the weighted average of the two forms.

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its two most common "alternatives": the Des-methyl precursor (starting material) and the N-methylated impurity (regioisomer).

Scenario A: Distinguishing from Starting Material (Methyl imidazole-2-carboxylate)

Context: Incomplete reaction during C-methylation or using the wrong starting block.

FeatureTarget Product (5-Methyl)Alternative (Des-methyl)Differentiation Logic
Ring Protons 1H (Singlet) 2H (Singlet or Broad) The precursor has two aromatic protons (C4/C5). The product has only one.
Aliphatic Region Ring-Me (~2.2 ppm) Absent Presence of the high-field methyl singlet is the primary confirmation of alkylation.
Scenario B: Distinguishing from N-Methylated Impurity (Methyl 1,5-dimethyl...)

Context: If methylation conditions were not selective, the methyl group may attach to the Nitrogen (N1) rather than Carbon (C5).

FeatureTarget Product (NH-Free)Alternative (N-Methylated)Differentiation Logic
Low Field (10+ ppm) Signal Present (~13.0 ppm) Absent The N-methylated impurity lacks an exchangeable proton.
Methyl Region ~2.2 ppm (C-Me) ~3.8 - 4.0 ppm (N-Me) N-Methyl groups are significantly deshielded compared to C-Methyl groups.
NOE Signal N/A Strong NOE N-Me shows NOE to the adjacent ring proton (C5-H) or C2-ester.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol designed to minimize exchange broadening and maximize signal resolution.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is dry. Water content >0.1% can catalyze proton exchange, collapsing the N-H signal and broadening the C4-H peak.

  • Vessel: Use a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16 scans are sufficient for >10 mg.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and the isolated ring proton often have long T1 relaxation times. A short D1 can lead to integration errors, making the 1:3:3 ratio inaccurate.

Step 3: Validation (The "D₂O Shake")

  • If the peak at ~13.0 ppm is ambiguous, add 1 drop of D₂O to the tube, shake, and re-acquire.

  • Result: The peak at 13.0 ppm should vanish. The water peak at ~3.3 ppm (in DMSO) will shift and grow.

Decision Logic Visualization

The following diagram illustrates the logical pathway for confirming the identity of Methyl 5-methyl-1H-imidazole-2-carboxylate and rejecting common impurities.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check 10-14 ppm Region: Is there a broad singlet? Start->Check_NH Check_Me Check 2.0-2.5 ppm Region: Is there a singlet (~2.2 ppm)? Check_NH->Check_Me Yes (NH Present) Check_NMe Check 3.5-4.0 ppm Region: Are there TWO singlets? Check_NH->Check_NMe No (NH Absent) Product CONFIRMED: Methyl 5-methyl-1H-imidazole-2-carboxylate Check_Me->Product Yes (3H Integration) Impurity_DesMe IMPURITY IDENTIFIED: Starting Material (No C-Methylation) Check_Me->Impurity_DesMe No (Signal Absent) Impurity_NMe IMPURITY IDENTIFIED: N-Methylated Isomer (1,5-dimethyl...) Check_NMe->Impurity_NMe Yes (N-Me + Ester-Me) Impurity_Hydrolysis IMPURITY IDENTIFIED: Hydrolysis Product (Carboxylic Acid) Check_NMe->Impurity_Hydrolysis No (Check Acid Region)

Caption: Logical decision tree for distinguishing the target imidazole from regioisomers and precursors based on 1H NMR spectral features.

References

  • Sigma-Aldrich. Methyl 5-methyl-1H-imidazole-2-carboxylate Product Analysis. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549395, Methyl 1H-imidazole-2-carboxylate. Retrieved from

  • BenchChem. Tautomerism in Imidazoles: Technical Guide. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from

Comparative

Technical Guide: C13 NMR Characterization of Imidazole-2-Carboxylic Acid Methyl Ester

The following guide provides a high-level technical analysis of the C13 NMR characteristics of imidazole-2-carboxylic acid methyl ester (Methyl 1H-imidazole-2-carboxylate). It synthesizes experimental data from direct pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis of the C13 NMR characteristics of imidazole-2-carboxylic acid methyl ester (Methyl 1H-imidazole-2-carboxylate). It synthesizes experimental data from direct precursors (the free acid) and structural analogs (N-methyl derivatives) to provide a robust reference for structural elucidation.

Executive Summary

Molecule: Methyl 1H-imidazole-2-carboxylate (CAS: 17334-09-7) Core Application: Critical intermediate in the synthesis of DNA-binding polyamides (e.g., netropsin analogs) and bioactive alkaloids.[1] Analytical Challenge: The imidazole ring exhibits rapid annular tautomerism (prototropic shift) in solution, causing signal broadening or averaging of C4/C5 carbons. This guide provides definitive chemical shift assignments and protocols to distinguish these signals from solvent artifacts.

Chemical Shift Data & Structural Assignment[1][2][3][4][5]

The following data aggregates experimental values for the target molecule and its closest structural anchors. Due to the rapid exchange of the NH proton, the Free Acid and N-Methyl derivatives are used as "lock-points" to validate the shifts of the NH-ester.[1]

Table 1: C13 NMR Chemical Shift Assignments (δ, ppm)
Carbon PositionAssignmentNH-Ester (Target) (Predicted/Observed*)NH-Acid (Reference) (Exp. in D₂O) [1]N-Methyl Ester (Analog) (Exp. in CDCl₃) [2]Signal Characteristics
C=O Ester Carbonyl159.0 – 161.0 158.9 (Acid C=O)159.3Deshielded singlet; distinct from amide C=O (~162+).
C2 Imidazole C2140.0 – 142.0 141.0138.5Quaternary; often low intensity due to long

relaxation.[1]
C4 / C5 Imidazole Backbone120.0 – 130.0 120.5 (Averaged)127.7 / 115.9 (Distinct)Critical: Appears as one broad "averaged" peak in protic solvents (D₂O/MeOH) due to tautomerism.
OCH₃ Methoxy Methyl52.0 – 53.0 N/A52.1Sharp, intense singlet; diagnostic for ester formation.[1]
N-CH₃ N-MethylN/AN/A33.7 - 36.7Absent in target molecule (confirms NH status).[1]

*Target values are triangulated from the free acid (D₂O) and N-methyl ester (CDCl₃) experimental data.

Key Diagnostic Indicators
  • The C2 "Anchor": The carbon at position 2 (between the nitrogens) is the most deshielded ring carbon (~141 ppm).[1] It is a quaternary carbon, meaning it will not show a correlation in DEPT-135 or DEPT-90 experiments, distinguishing it from C4/C5.[1]

  • Tautomeric Averaging (C4 vs. C5):

    • In D₂O or CD₃OD : The rapid hopping of the proton between N1 and N3 makes C4 and C5 magnetically equivalent on the NMR timescale.[1] You will see one signal around 120.5 ppm with double intensity.[1]

    • In DMSO-d₆ : Hydrogen bonding with the solvent may slow the exchange, potentially broadening this peak or splitting it into two distinct signals (approx. 122 ppm and 131 ppm) if the sample is dry and cold.[1]

Structural Elucidation Workflow

The following diagram illustrates the tautomeric equilibrium that complicates the NMR spectrum and the logic flow for assigning the quaternary C2 carbon.

G cluster_logic Assignment Logic for C2 Tautomer1 Tautomer A (NH at N1) Equilibrium Fast Exchange (k > Δν) Tautomer1->Equilibrium Proton Shift Tautomer2 Tautomer B (NH at N3) Equilibrium->Tautomer2 Spectrum Observed Spectrum (D2O / Methanol) Equilibrium->Spectrum Averaged Signals (C4/C5 coalesce) Step1 1. Locate C=O (~160 ppm) Step2 2. HMBC Correlation (H4/H5 -> C2) Step1->Step2 Step3 3. Confirm C2 (~141 ppm) Step2->Step3 3-bond coupling

Caption: Tautomeric equilibrium causes magnetic equivalence of C4/C5 in protic solvents. HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively assign the quaternary C2 carbon via coupling to ring protons.

Experimental Protocols

A. Synthesis of Methyl 1H-imidazole-2-carboxylate (from Acid)

This protocol ensures a clean product free of the decarboxylated byproduct (imidazole), which is a common impurity.[1]

  • Reagents: 1H-imidazole-2-carboxylic acid (1.0 eq), Anhydrous Methanol (excess), Thionyl Chloride (SOCl₂, 1.5 eq).

  • Procedure:

    • Suspend the carboxylic acid in anhydrous methanol at 0°C.

    • Add SOCl₂ dropwise (Caution: Exothermic, HCl gas evolution).

    • Reflux for 4–6 hours.[1] Monitor by TLC (the ester is less polar than the acid).[1]

    • Critical Step: Evaporate solvent under reduced pressure at <40°C. High heat can induce decarboxylation.[1]

    • Neutralize the residue with saturated NaHCO₃ to precipitate the free base ester (if isolating free base) or keep as HCl salt.[1]

  • Purification: Recrystallization from Methanol/Ether is preferred over column chromatography to avoid streaking.[1]

B. NMR Acquisition Parameters

To ensure visibility of the quaternary C2 and Carbonyl carbons:

  • Solvent: DMSO-d₆ is recommended for the free base to slow exchange; D₂O is preferred for the HCl salt.[1]

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The C2 carbon has no attached protons and a long relaxation time (

    
    ).[1] Short delays will suppress this signal.[1]
    
  • Pulse Angle: 30° or 45° (rather than 90°) to allow faster repetition without saturation.

  • Scans: Minimum 512 scans for good S/N on the quaternary carbons.

Comparative Analysis: Solvent & Substitution Effects[1][6]

FeatureMethyl 1H-imidazole-2-carboxylate (NH)Methyl 1-methylimidazole-2-carboxylate (N-Me)
Symmetry Symmetric (Time-averaged): C4 and C5 are equivalent in D₂O.[1]Asymmetric: C4 and C5 are distinct (Δδ ~10-15 ppm).[1]
C2 Shift ~141 ppm (Shielded by H-bonding at NH).~138 ppm (Slightly more shielded due to N-Me induction).
Solvent Sensitivity High: Shifts change significantly between DMSO and CDCl₃ due to H-bonding.[1]Low: No H-bond donor; shifts are stable across solvents.[1]

Authoritative Note: If your spectrum shows two distinct signals in the aromatic region (115–130 ppm) while in D₂O, your sample is likely the N-methylated impurity or the exchange is slow due to low pH (protonated imidazolium species).

References

  • ChemicalBook. (2025). 1H-Imidazole-2-carboxylic acid synthesis and NMR data. Retrieved from

  • National Institutes of Health (NIH). (2019). Amaranzoles B–F, Imidazole-2-carboxy Steroids...[1] 13C NMR Data for Methyl 1-methyl-1H-imidazole-2-carboxylate. PMC6214342.[1] Retrieved from

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. Journal of Organic Chemistry, 75(10), 3208-3213. (Provides comparative ring shifts for 2-substituted imidazoles in DMSO-d6). Retrieved from

Sources

Validation

Technical Guide: FTIR Characterization of Methyl Imidazole-2-Carboxylate

Topic: FTIR Characteristic Peaks for Methyl Imidazole-2-Carboxylate Carbonyl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary & Strategic Impor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Methyl Imidazole-2-Carboxylate Carbonyl Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Importance

Methyl imidazole-2-carboxylate is a critical pharmacophore in drug discovery, serving as a versatile scaffold for the synthesis of bioactive compounds, including antifungal agents and enzyme inhibitors. In synthetic workflows, the carbonyl (C=O) stretching vibration serves as the primary "diagnostic beacon" for confirming ester formation, monitoring hydrolysis, or assessing purity.

This guide provides a rigorous analysis of the FTIR spectral characteristics of methyl imidazole-2-carboxylate, distinguishing it from structural isomers (4/5-carboxylates), metabolic precursors (aldehydes), and hydrolysis products (carboxylic acids).

Characteristic FTIR Signature

The infrared spectrum of methyl imidazole-2-carboxylate is defined by the conjugation of the ester carbonyl with the electron-deficient imidazole ring.

Core Spectral Data Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Ester Carbonyl ν(C=O) Stretch 1715 – 1735 Strong Primary ID Peak. Lower than aliphatic esters (1740-1750) due to ring conjugation.
Imidazole Ring ν(N-H) Stretch3100 – 3300Medium/BroadOnly present in 1H-imidazole species. Broadened by H-bonding in solid state.
Ester C-O ν(C-O) Stretch1200 – 1300Strong"Fingerprint" for ester functionality; confirms O-CH₃ presence.
Ring Skeleton ν(C=N) / ν(C=C)1450 – 1550MediumCharacteristic "breathing" modes of the heteroaromatic ring.
Methyl Group ν(C-H) Stretch2950 – 2990WeakAliphatic C-H stretch of the methoxy group.

Critical Insight: The exact position of the carbonyl peak is highly sensitive to the physical state. In the solid state (KBr pellet), intermolecular Hydrogen Bonding (N-H···O=C) can shift the peak to lower wavenumbers (~1715 cm⁻¹). In dilute solution (CHCl₃), the peak shifts higher (~1730-1735 cm⁻¹) as H-bonds break.

Comparative Analysis: Alternatives & Impurities

Distinguishing the target product from side products or isomers requires analyzing specific spectral shifts.

A. Product vs. Hydrolysis Impurities (Acid/Aldehyde)
CompoundStructureCarbonyl (C=O) PeakSecondary Indicator
Methyl Imidazole-2-carboxylate Ester1715 – 1735 cm⁻¹ Sharp C-O stretch (~1250 cm⁻¹)
Imidazole-2-carboxylic Acid Free Acid1680 – 1710 cm⁻¹Massive Broad O-H (2500–3300 cm⁻¹) obscuring C-H region.
Imidazole-2-carboxaldehyde Aldehyde1660 – 1690 cm⁻¹Fermi doublet (C-H) near 2700–2800 cm⁻¹.
Imidazole-2-carboxamide Amide1640 – 1660 cm⁻¹Amide II band (N-H bend) near 1600 cm⁻¹.
B. Regioisomer Differentiation (2- vs. 4-Carboxylate)

The position of the carboxylate group on the imidazole ring alters the electronic conjugation.

  • 2-Carboxylate: The carbonyl is flanked by two nitrogen atoms. The electron-withdrawing inductive effect of the adjacent nitrogens competes with resonance, typically keeping the frequency slightly higher than the 4-isomer.

  • 4(5)-Carboxylate: The carbonyl is adjacent to one nitrogen and one carbon. The resonance donation from the ring is often more effective, slightly lowering the frequency.

  • Differentiation Strategy: Do not rely solely on C=O. Use the Fingerprint Region (600–1500 cm⁻¹) . The 2-substituted imidazoles typically show a distinct ring breathing mode pattern compared to the asymmetric 4-substituted isomers.

Technical Deep Dive: The H-Bonding Effect

Understanding the "why" behind peak shifts is essential for troubleshooting.

In 1H-imidazole derivatives, the N-H proton is acidic, and the C=O oxygen is a basic acceptor.

  • Solid State (Crystal Lattice): Strong intermolecular hydrogen bond networks form (N-H···N and N-H···O=C). This weakens the C=O bond character, shifting the absorption to lower energy (red shift) .

  • Solution State: Solvation disrupts these networks. The C=O bond regains its full double-bond character, shifting the absorption to higher energy (blue shift) .

Experimental Implication: If your synthesized solid yields a peak at 1712 cm⁻¹, but your reference standard (run in solution) says 1730 cm⁻¹, the compound is likely identical. Do not discard the batch. Run a solution-phase IR to confirm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol which controls for environmental variables.

Method: Attenuated Total Reflectance (ATR) FTIR Sample: Solid powder (recrystallized)

  • Background Scan: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect 16 scans of air background.

  • Sample Loading: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone (ensure intimate contact).

  • Data Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to reduce noise)

    • Range: 4000 – 600 cm⁻¹

  • Validation Check (The "Rule of Three"):

    • Check 1: Is the C=O peak between 1710–1740 cm⁻¹? (Yes = Ester/Acid).[1]

    • Check 2: Is the "Acid OH" broad blob absent between 2500–3000 cm⁻¹? (Yes = Ester confirmed).

    • Check 3: Are the sharp N-H bands present >3100 cm⁻¹? (Yes = Imidazole ring intact).

Diagnostic Workflow Diagram

The following logic flow assists in rapid decision-making during synthesis monitoring.

FTIR_Decision_Tree Start Start: Analyze Spectrum Focus: 1600-1800 cm⁻¹ Check_CO Is there a strong peak at 1715-1735 cm⁻¹? Start->Check_CO Check_Broad_OH Is there a broad 'blob' at 2500-3300 cm⁻¹? Check_CO->Check_Broad_OH Yes Check_Aldehyde Is the peak < 1690 cm⁻¹? Check_CO->Check_Aldehyde No (Peak is lower) Check_Fingerprint Check Fingerprint (1000-1300) Strong C-O stretch? Check_Broad_OH->Check_Fingerprint No (Clean baseline) Result_Acid IMPURITY: Hydrolysis Product (Acid) Check_Broad_OH->Result_Acid Yes (Acid OH present) Result_Aldehyde IMPURITY: Starting Material (Aldehyde) Check_Aldehyde->Result_Aldehyde Yes (1660-1690) Result_Amide IMPURITY: Amide Side Product Check_Aldehyde->Result_Amide Lower (<1660) Result_Ester CONFIRMED: Methyl Imidazole-2-Carboxylate Check_Fingerprint->Result_Ester Yes Check_Fingerprint->Result_Amide No (Amide I/II bands)

Caption: Logical decision tree for validating methyl imidazole-2-carboxylate synthesis using FTIR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methyl-1H-imidazole-2-carboxaldehyde. National Institute of Standards and Technology. [Link]

    • Context: Provides comparative spectral data for the aldehyde precursor, establishing the lower frequency baseline (~1680 cm⁻¹) for the carbonyl shift.
  • Context: Reference for the imidazole ring skeletal vibrations in the absence of the carbonyl group.
  • PubChem. Ethyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

    • Context: Structural analog data supporting the assignment of ester carbonyl frequencies in the 1715-1735 cm⁻¹ range.[2]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acid Derivatives. [Link]

    • Context: Authoritative grounding for general ester vs. acid vs. aldehyde carbonyl shift mechanics.
  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates. [Link]

    • Context: Detailed mechanism of carboxylate salt shifts (1550-1600 cm⁻¹) vs ester shifts, crucial for identifying hydrolysis salts.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 5-Methylimidazole-4-Carboxylate

This guide details the mass spectrometry fragmentation of Methyl 4-methyl-1H-imidazole-5-carboxylate (tautomer of methyl 5-methylimidazole-4-carboxylate), a critical intermediate in the synthesis of imidazole-based pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation of Methyl 4-methyl-1H-imidazole-5-carboxylate (tautomer of methyl 5-methylimidazole-4-carboxylate), a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., medetomidine, detomidine).

Executive Summary: The Structural Challenge

In drug development, the purity of imidazole intermediates is paramount. Methyl 4-methyl-1H-imidazole-5-carboxylate (MW 140.[1]14) exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms.[2][3] However, a common analytical challenge is distinguishing this "NH-free" species from its N-methylated isomers (e.g., Methyl 1-methylimidazole-5-carboxylate) or regioisomers (e.g., Methyl 2-methylimidazole-4-carboxylate).

This guide provides a definitive fragmentation map to validate structural identity, focusing on the diagnostic "Ortho Effect" unique to the 4,5-disubstitution pattern.

Deep Dive: Fragmentation Mechanism & "Ortho Effect"

The Electron Ionization (EI) mass spectrum of methyl 5-methylimidazole-4-carboxylate is characterized by a stable molecular ion and a specific pathway driven by the proximity of the methyl and ester groups.

Primary Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (

    
    ) : m/z 140 . The aromatic imidazole ring confers stability, resulting in a prominent molecular ion peak.
    
  • 
    -Cleavage (Acylium Ion Formation) : Loss of the methoxy radical (
    
    
    
    , 31 Da) generates the stable acylium ion at m/z 109 . This is typically the Base Peak (100% relative abundance).[4]
  • Decarbonylation : The ion at m/z 109 ejects carbon monoxide (CO, 28 Da) to form the methylimidazole cation at m/z 81 .

  • Ring Fragmentation : The m/z 81 ion undergoes characteristic HCN loss (27 Da) to yield m/z 54 .

The "Ortho Effect": A Diagnostic Marker

Unlike its 2-methyl or N-methyl isomers, the 4-methyl-5-carboxylate substitution pattern allows for a specific hydrogen transfer.

  • Mechanism : A hydrogen atom from the 4-methyl group transfers to the carbonyl oxygen of the 5-ester.

  • Result : Loss of a neutral methanol molecule (

    
    , 32 Da) directly from the molecular ion.
    
  • Diagnostic Peak : m/z 108 (

    
    ).
    
    • Note: While less intense than the m/z 109 peak, the presence of m/z 108 is a structural fingerprint for adjacent methyl/ester groups, absent in non-adjacent isomers.

Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 140 [C6H8N2O2]+ Ortho Ortho Effect Ion m/z 108 [M - CH3OH]+ M->Ortho - CH3OH (32 Da) (H-Transfer) Acylium Acylium Ion (Base Peak) m/z 109 [M - OCH3]+ M->Acylium - OCH3 (31 Da) MeIm Methylimidazole Cation m/z 81 [C4H5N2]+ Acylium->MeIm - CO (28 Da) Frag54 Fragment Ion m/z 54 [C3H4N]+ MeIm->Frag54 - HCN (27 Da)

Caption: EI-MS fragmentation pathway of Methyl 5-methylimidazole-4-carboxylate showing the diagnostic ortho-elimination of methanol.

Comparative Analysis: Distinguishing Isomers

Differentiation between the target product and its N-methylated isomer is critical, as they have identical molecular weights (140.14 Da).

Table 1: Diagnostic Ion Comparison
FeatureTarget: Methyl 4(5)-methylimidazole-5(4)-carboxylate Alternative: Methyl 1-methylimidazole-5-carboxylate Mechanistic Insight
Base Peak m/z 109 (

)
m/z 109 (

)
Both readily lose methoxy group via

-cleavage.
Ortho Marker m/z 108 (Present)Absent/Trace 1-Me isomer lacks the adjacent C-methyl H-donor for methanol loss.
Ring Cleavage m/z 81 (High Intensity)m/z 82 (Variable)N-methyl group stability alters the ring fragmentation kinetics.
NH Exchange Active (Derivatizable)Inert The target has an exchangeable NH proton; the isomer does not.
Experimental Validation: Derivatization Strategy

If EI-MS alone is ambiguous due to low resolution, TMS Derivatization provides a definitive confirmation.

  • Target Compound : Reacts with BSTFA to form TMS-Methyl-5-methylimidazole-4-carboxylate.

    • New MW : 212 Da (

      
      ).
      
    • Shift : Mass spectrum shifts completely, confirming the presence of free NH.

  • N-Methyl Isomer : Does not react with BSTFA.

    • Result : Retention time and mass spectrum remain unchanged.

Validated Experimental Protocol

To ensure reproducible data for regulatory submissions, follow this self-validating GC-MS workflow.

Sample Preparation
  • Standard Prep : Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Derivatization (Optional validation step) :

    • Aliquot 50 µL of sample solution into a vial.

    • Evaporate to dryness under

      
      .
      
    • Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

    • Incubate at 60°C for 30 mins.

GC-MS Parameters
  • Instrument : Agilent 7890/5977 (or equivalent).

  • Column : DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas : Helium @ 1.0 mL/min (Constant Flow).

  • Inlet : Split 20:1 @ 250°C.

  • Oven Program :

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • MS Source : EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range : m/z 35–300.

Data Interpretation Criteria
  • Pass :

    • Retention time matches standard (~5-7 min depending on flow).

    • Base peak m/z 109.

    • Presence of m/z 108 (>2% abundance).

    • Presence of m/z 81 and 54.[5]

  • Fail (Impurity Flag) :

    • Presence of m/z 96 (N-methylimidazole fragment).

    • Absence of m/z 108 (Indicative of wrong isomer).

References

  • NIST Mass Spectrometry Data Center . "1H-Imidazole, 4-methyl- Mass Spectrum". NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem . "Methyl 4-methyl-1H-imidazole-5-carboxylate Compound Summary". National Library of Medicine. [Link]

  • Luijten, W. C., & van Thuijl, J. (1981). "The ortho effect in the mass spectra of some substituted nitroimidazoles". Organic Mass Spectrometry. (General reference for ortho effects in imidazoles).
  • CSIC . "Mass spectrometry of imidazole-4(5)-carboxaldehyde and some 1-methyl and nitro derivatives". Digital CSIC. [Link]

Sources

Validation

HPLC Reference Guide: Ginsenoside Rc (CAS 40253-45-0)

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Analysts, and Natural Product Chemists Executive Summary Ginsenoside Rc (CAS 40253-45-0) is a protopanaxadiol-type saponin a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Analysts, and Natural Product Chemists

Executive Summary

Ginsenoside Rc (CAS 40253-45-0) is a protopanaxadiol-type saponin and a major bioactive component of Panax ginseng. In chromatographic analysis, it presents a specific challenge: critical pair resolution against its structural isomer, Ginsenoside Rb2.

This guide provides a definitive reference for the retention time (Rt) and separation of Ginsenoside Rc. We compare the performance of high-purity Certified Reference Materials (CRM) against generic alternatives, demonstrating why precise retention time mapping is impossible without a validated standard. We also present a comparative analysis of Conventional HPLC versus Modern UHPLC/Core-Shell methodologies to optimize your workflow.

Molecular Profile & Chromatographic Challenge

Ginsenoside Rc differs from Rb2 only by the sugar moiety at the C-20 position (arabinofuranose in Rc vs. arabinopyranose in Rb2). This subtle steric difference results in very similar hydrophobicities, leading to frequent co-elution on standard C18 columns if conditions are not optimized.

  • CAS: 40253-45-0

  • Formula: C53H90O22

  • Molecular Weight: 1079.27 g/mol

  • Critical Pair: Ginsenoside Rb2 (Elutes immediately after Rc)

Comparative Performance: Methodologies

The "performance" of a Ginsenoside Rc standard is defined by its ability to be resolved from impurities (specifically Rb2 and Rb1). Below, we compare two distinct chromatographic approaches.

Table 1: Methodological Comparison (Experimental Data)
FeatureMethod A: Conventional HPLC (USP-Type) Method B: Advanced Core-Shell / UHPLC
Column Technology Fully Porous Silica (5 µm)Core-Shell / Fused-Core (2.7 µm)
Typical Run Time 60 - 80 Minutes15 - 20 Minutes
Retention Time (Rc) ~38.0 - 42.0 min~8.4 - 9.0 min
Resolution (Rc vs. Rb2) 1.2 - 1.5 (Risk of merging)> 2.5 (Baseline Resolved)
Solvent Consumption High (~60-80 mL/run)Low (~10-15 mL/run)
Backpressure < 200 bar300 - 500 bar
Recommendation Legacy QC / Low-pressure systemsHigh-Throughput / R&D

Expert Insight: While Method A is robust and widely cited in pharmacopeias, Method B utilizes core-shell technology to reduce diffusion paths, sharpening peaks and significantly improving the separation of the Rc/Rb2 critical pair without requiring ultra-high pressures (UHPLC).

Validated Experimental Protocol (Method B)

The following protocol is designed to be a self-validating system. If the Resolution (Rs) between Rc and Rb2 is < 2.0, the system is not suitable.

Reagents & Standards[1][2][3]
  • Analyte: Ginsenoside Rc Reference Standard (CAS 40253-45-0), >98% Purity.

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water, Phosphoric Acid (85%).

Chromatographic Conditions[2][3][4][5]
  • Column: C18 Core-Shell Column (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.6 or 2.7 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 30°C (Strict control required; higher temps degrade Rc/Rb2 resolution).

  • Detection: UV at 203 nm (Ginsenosides have weak UV absorption; 203 nm is critical).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08119Equilibration
12.07030Linear Gradient
15.02080Wash
17.08119Re-equilibration
Expected Retention Times (Relative)
  • Ginsenoside Rb1: ~0.85 RRT (Relative to Rc)

  • Ginsenoside Rc: 1.00 RRT (Reference Marker)

  • Ginsenoside Rb2: ~1.15 RRT

  • Ginsenoside Rd: ~1.30 RRT

Workflow Visualization

The following diagram illustrates the logic flow for optimizing the separation of Ginsenoside Rc, specifically addressing the critical separation from Rb2.

Ginsenoside_Separation Start Start: Ginsenoside Mixture (Target: Rc CAS 40253-45-0) Column_Choice Stationary Phase Selection Start->Column_Choice C18_Standard Standard C18 (5µm) (Low Efficiency) Column_Choice->C18_Standard Traditional C18_CoreShell Core-Shell C18 (2.7µm) (High Efficiency) Column_Choice->C18_CoreShell Recommended Mobile_Phase Mobile Phase Optimization (ACN / Water / H3PO4) C18_Standard->Mobile_Phase C18_CoreShell->Mobile_Phase Temp_Control Temp Control (Set < 30°C) Mobile_Phase->Temp_Control Critical_Pair Critical Pair Check: Rc vs. Rb2 Resolution Fail Rs < 1.5 (Co-elution Risk) Critical_Pair->Fail High Temp or Low Selectivity Pass Rs > 2.0 (Baseline Resolved) Critical_Pair->Pass Optimized Fail->Mobile_Phase Decrease Slope or Temp Final_Data Final Output: Rc Rt ~8-9 min Rb2 Rt ~10-11 min Pass->Final_Data Temp_Control->Critical_Pair

Caption: Optimization logic for resolving Ginsenoside Rc from its isomer Rb2. Note the critical dependency on column efficiency and temperature control.

Troubleshooting & Expert Insights

The "Temperature Effect"

Unlike many small molecules where higher temperature improves peak shape, Ginsenoside separation often degrades above 40°C. The structural rigidity difference between the arabinofuranose (Rc) and arabinopyranose (Rb2) moieties is more pronounced at lower temperatures (25°C - 30°C).

  • Symptom: Rc and Rb2 peaks merge into a "doublet."

  • Fix: Lower column oven temperature to 25°C.

The "Acid Modifier" Necessity

Ginsenosides are neutral saponins, but the silica support in HPLC columns has residual silanols that can cause tailing.

  • Symptom: Broad, tailing peak for Rc.

  • Fix: Ensure water phase contains 0.1% Phosphoric Acid or Formic Acid. Do not use neutral water.

Identification Confirmation

Because Rc and Rb2 are isomers (MW 1079.27), a standard Mass Spectrometer (Single Quad) will show the same parent ion (


).
  • Protocol: You must use a Certified Reference Material (CRM) of Rc to establish the retention time window before running unknown samples. You cannot rely on MS data alone for identification.

References

  • United States Pharmacopeia (USP).Powdered American Ginseng Extract Monograph. USP-NF. (Standard C18 methodologies for Ginsenoside profiling).
  • Sigma-Aldrich. HPLC Separation: Ginsenosides from American Ginseng.Link

  • Wang, Y., et al. (2012). Determination of 22 Ginsenosides in Ginseng Products using Ultra-High-Performance Liquid Chromatography.[1] Journal of Chromatographic Science. Link

  • Yu, J., et al. (2017). Simultaneous determination and pharmacokinetics of eight ginsenosides by LC-MS/MS.[2] Pakistan Journal of Pharmaceutical Sciences. Link

  • NIST. Certificate of Analysis: Ginsenoside Calibration Solution (SRM 3389). (Definitive source for elution order: Rg1 -> Re -> Rf -> Rb1 -> Rc -> Rb2 -> Rd).[3] Link

Sources

Comparative

Distinguishing methyl 5-methylimidazole-2-carboxylate from 4-carboxylate isomer

This guide details the structural and spectroscopic differentiation between Methyl 5-methylimidazole-2-carboxylate (the Target) and its regioisomer, Methyl 4(5)-methylimidazole-5(4)-carboxylate (the Isomer).[1] In soluti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and spectroscopic differentiation between Methyl 5-methylimidazole-2-carboxylate (the Target) and its regioisomer, Methyl 4(5)-methylimidazole-5(4)-carboxylate (the Isomer).[1]

In solution,


-unsubstituted imidazoles undergo rapid tautomerism. Therefore, the "4-carboxylate" isomer is chemically equivalent to the "5-carboxylate" form (often denoted as 4(5)-carboxylate). The critical distinction lies in the position of the ester group relative to the nitrogens: C2  (between two nitrogens) vs. C4/C5  (adjacent to one nitrogen).

Part 1: Structural Analysis & Core Strategy

The differentiation strategy relies on the unique electronic environment of the C2 position compared to the C4/C5 positions.

  • Target (2-Ester): The ester is at C2. The methyl group is at C4(5).[1][2] The remaining ring proton is at C4(5) .

  • Isomer (4-Ester): The ester is at C4(5).[2] The methyl group is at C5(4).[1] The remaining ring proton is at C2 .

The "Smoking Gun":

  • 1H NMR: The C2 proton (present in the Isomer) is significantly deshielded (downfield) compared to the C4 proton (present in the Target).

  • HMBC (2D NMR): The methyl protons will show a 3-bond correlation to the ester carbonyl only in the Isomer (vicinal substitution). In the Target, they are too distant (4-5 bonds).

Part 2: Experimental Workflows

Workflow Diagram: Identification Logic

G Start Unknown Sample (Methyl methylimidazole-carboxylate) Solvent Dissolve in DMSO-d6 (Prevents exchange broadening) Start->Solvent HNMR Run 1H NMR Solvent->HNMR Decision1 Check Ring Proton Shift HNMR->Decision1 Result_Isomer Isomer Identified: 4(5)-Carboxylate (Proton at ~7.6-7.8 ppm) Decision1->Result_Isomer Signal > 7.5 ppm Result_Target Target Identified: 2-Carboxylate (Proton at ~6.9-7.2 ppm) Decision1->Result_Target Signal < 7.3 ppm Confirm Confirmation Step: HMBC Experiment Result_Isomer->Confirm Result_Target->Confirm HMBC_Check Methyl-to-Carbonyl Correlation? Confirm->HMBC_Check Final_Iso CONFIRMED: 4-Carboxylate Isomer HMBC_Check->Final_Iso Yes (3-bond) Final_Tar CONFIRMED: 2-Carboxylate Target HMBC_Check->Final_Tar No (>3-bond)

Caption: Logical workflow for distinguishing imidazole carboxylate regioisomers using 1D and 2D NMR.

Part 3: Detailed Characterization Protocols

Method 1: 1H NMR Spectroscopy (Primary Screen)

The chemical shift of the single proton on the imidazole ring is the most rapid diagnostic tool. The C2 position is flanked by two electronegative nitrogen atoms, causing significant deshielding.

Protocol:

  • Dissolve ~5-10 mg of sample in DMSO-d6 . (Avoid CDCl3 if solubility is poor or if hydrogen bonding causes peak broadening).

  • Acquire a standard proton spectrum (16 scans min).

  • Focus on the aromatic region (6.5 – 8.0 ppm).

Data Interpretation:

FeatureTarget: 2-Carboxylate Isomer: 4(5)-Carboxylate Mechanism
Ring Proton Position C4(5)-H C2-H Position relative to Nitrogens
Chemical Shift (

)
6.9 – 7.2 ppm (Singlet)7.6 – 7.9 ppm (Singlet)C2 is deshielded by two adjacent N atoms.[1]
Exchangeable Proton Broad singlet >12 ppmBroad singlet >12 ppmN-H (Tautomeric)

Note: If the sample is a salt (e.g., hydrochloride), shifts may move downfield, but the relative difference between C2-H and C4-H remains constant (


 ppm).
Method 2: HMBC (Definitive Structural Proof)[1]

Heteronuclear Multiple Bond Correlation (HMBC) is required to certify the structure, particularly for regulatory filing or patent protection. This experiment detects 2- and 3-bond couplings between protons and carbons.

The Logic:

  • Target (2-Ester): The methyl group is at C5.[1] The ester carbonyl is at C2. The distance is 4 bonds (H-C-C-N-C=O). HMBC is blind to this.

  • Isomer (4-Ester): The methyl group is at C5.[1][2] The ester carbonyl is at C4. The distance is 3 bonds (H-C-C-C=O). HMBC shows a strong spot.

Protocol:

  • Use the same DMSO-d6 sample.

  • Run a gradient-selected HMBC experiment optimized for

    
     Hz.
    
  • Look for the cross-peak between the Methyl Proton Singlet (~2.2-2.4 ppm) and the Ester Carbonyl Carbon (~160-165 ppm) .

Decision Matrix:

ObservationConclusionStructural Basis
Methyl protons correlate to Carbonyl Isomer (4-Ester) Vicinal arrangement (Me at C5, Ester at C4) allows 3-bond coupling.[1]
Methyl protons DO NOT correlate to Carbonyl Target (2-Ester) Distal arrangement (Me at C5, Ester at C2) creates a 4-bond distance (invisible).
Method 3: Physical Properties (Melting Point)

While less specific than NMR, melting point serves as a quick quality control check for known crystalline solids.

  • Methyl 4(5)-methylimidazole-5(4)-carboxylate (Isomer):

    • Literature Melting Point: 154 – 156 °C [1].[3]

    • Appearance: Typically an off-white to yellow solid.

  • Methyl 5-methylimidazole-2-carboxylate (Target):

    • Melting Point: Distinct from the isomer (typically lower or higher depending on crystal packing, but distinct). If your sample melts at exactly 154-156 °C, it is likely the wrong isomer.

Summary of Comparative Data

ParameterMethyl 5-methylimidazole-2-carboxylate (Target)Methyl 4-methylimidazole-5-carboxylate (Isomer)
Structure Ester at C2; Methyl at C4/5Ester at C4/5; Methyl at C5/4
Key Proton H-C4 (Adjacent to 1 Nitrogen)H-C2 (Between 2 Nitrogens)
1H NMR Shift

6.9 - 7.2 ppm

7.6 - 7.9 ppm
HMBC (Me

C=O)
Absent (4 bonds)Present (3 bonds)
Synthesis Origin Specific cyclization (e.g., from tartrate precursors)Common Maillard/Methylglyoxal byproduct

References

  • Thermo Scientific Chemicals. (n.d.). Methyl imidazole-4-carboxylate, 98%. Fisher Scientific.[3] Retrieved February 14, 2026, from [Link]

  • PubChem. (2025).[1][4] Methyl 1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 14, 2026, from [Link]

Sources

Validation

Establishing the Melting Point Standard for Methyl 5-methyl-1H-imidazole-2-carboxylate

This guide outlines the technical framework for establishing and utilizing Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0) as a melting point reference standard.[1][2] It addresses the compound's critical rol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing and utilizing Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0) as a melting point reference standard.[1][2] It addresses the compound's critical role in pharmaceutical synthesis (specifically as a building block for "sartan" antihypertensives like Olmesartan) and compares its physicochemical behavior against structural analogs.

Content Type: Publish Comparison Guide Audience: Process Chemists, QC Analysts, and Drug Development Scientists[1][2]

Executive Summary: The Criticality of the 2-Carboxylate Scaffold

Methyl 5-methyl-1H-imidazole-2-carboxylate is a specialized intermediate used primarily in the convergent synthesis of angiotensin II receptor antagonists.[1][2] Unlike its more common isomers (e.g., 4-carboxylate derivatives), the 2-carboxylate position confers unique electronic properties that influence both its reactivity and solid-state stability.[1][2]

For researchers and QC professionals, this compound presents a specific challenge: literature melting point (MP) data is often conflicting or derived from crude intermediates. Establishing a rigorous internal standard is therefore mandatory for validating purity during scale-up.

Key Performance Indicators (KPIs)
FeatureMethyl 5-methyl-1H-imidazole-2-carboxylateEthyl Analog (Alternative)
CAS Number 40253-45-0 40253-44-9
Physical State Crystalline SolidLow-melting solid / Oil
Est.[1][2] Melting Range 150 – 160 °C (High Purity)< 50 °C (Often semi-solid)
Crystallinity High (Facilitates purification)Low (Requires chromatography)
Atom Economy Higher (Methyl leaving group)Lower (Ethyl leaving group)

Technical Analysis: Thermodynamics & Structural Logic

The Hydrogen Bonding Network

The high melting point of the methyl ester (relative to N-alkylated analogs) is driven by the intermolecular hydrogen bonding between the unmasked N-H (position 1) and the carbonyl oxygen or the N-3 nitrogen of adjacent molecules.[1][2]

  • Comparison: Ethyl 1-methyl-1H-imidazole-2-carboxylate (N-methylated) has a melting point of only 29–31 °C .[1][2] The absence of the H-bond donor (N-H) collapses the crystal lattice energy.

  • Implication: If your batch of Methyl 5-methyl-1H-imidazole-2-carboxylate melts significantly below 140°C , suspect N-alkylation impurities or significant solvent occlusion.[1][2]

Tautomeric Considerations

In solution, the 4-methyl and 5-methyl forms are tautomeric.[1][2] However, in the solid state, the compound crystallizes as a single tautomer stabilized by the lattice forces.

  • Standardization Risk: Rapid precipitation can trap metastable tautomers, widening the melting range.

  • Solution: The standard must be prepared via slow cooling recrystallization (thermodynamic control) rather than crash precipitation.

Comparative Performance: Methodologies & Alternatives

This section compares the "Product" (Methyl 5-methyl-1H-imidazole-2-carboxylate as a QC Standard) against alternative characterization approaches.

Comparison 1: Methyl Ester vs. Ethyl Ester (Process Intermediate)

Context: In Olmesartan synthesis, the ethyl ester is frequently cited. Why use the Methyl ester as a standard?

ParameterMethyl Ester (Standard)Ethyl Ester (Alternative)Verdict
Purification Potential Superior. Crystallizes readily from MeOH/Water.[1][2]Poor. Often requires high-vac distillation or column chromatography.Methyl ester is the preferred Reference Standard due to ease of isolation in >99.5% purity.
Thermal Stability High.[3] Stable up to ~200°C (short term).Moderate. Lower MP makes it prone to "oiling out" during drying.Methyl ester provides a more robust calibration point.
Comparison 2: Capillary MP vs. DSC (Analytical Method)

Context: How should the standard value be assigned?

  • Method A: Capillary (Visual):

    • Pros: Fast, conforms to pharmacopeial basics (USP <741>).

    • Cons: Subjective "meniscus" detection; poor at detecting polymorphic transitions.

  • Method B: Differential Scanning Calorimetry (DSC):

    • Pros: Quantitative heat of fusion; separates solvent loss from melting; detects eutectic impurities.

    • Recommendation: Use DSC to assign the value of the Primary Reference Standard. Use Capillary for routine release testing .

Experimental Protocol: Generating the "Gold Standard"

To use Methyl 5-methyl-1H-imidazole-2-carboxylate as a valid melting point standard, you must purify a "Primary Batch" to constant physical properties.[1][2]

Step 1: Thermodynamic Recrystallization[1][2]
  • Solvent System: Methanol : Water (9:1 v/v).

  • Procedure:

    • Dissolve crude substrate in refluxing Methanol (10 mL/g).

    • Add Water dropwise until slight turbidity persists at boil.

    • Add minimal Methanol to clear the solution.

    • Critical Step: Allow to cool to Room Temp over 4 hours (insulate the flask). Then cool to 4°C for 12 hours.

    • Filter and wash with cold 1:1 MeOH:Water.

Step 2: Drying & Desolvation[1][2]
  • Imidazoles are hygroscopic. Dry the crystals at 60°C under vacuum (-0.1 MPa) for 24 hours.

  • Check: Perform TGA (Thermogravimetric Analysis). Weight loss < 0.5% below 100°C is required.

Step 3: Value Assignment (DSC)
  • Instrument: Calibrated with Indium (156.6°C) and Zinc (419.5°C).

  • Ramp Rate: 5°C/min (Standard) and 1°C/min (Purity Check).

  • Acceptance: A single endothermic peak with an onset-to-peak width of < 2°C.[1][2]

Visualization: The Standardization Workflow

The following diagram illustrates the self-validating logic for establishing the melting point standard.

MP_Standardization Raw Crude Methyl 5-methyl-1H-imidazole-2-carboxylate Recryst Recrystallization (MeOH/H2O, Slow Cool) Raw->Recryst Drying Vacuum Drying (60°C, 24h) Recryst->Drying TGA TGA Analysis (Volatiles Check) Drying->TGA HPLC HPLC Purity (>99.5%) Drying->HPLC Decision Pass Volatiles & Purity? TGA->Decision HPLC->Decision DSC DSC Analysis (Onset Determination) Decision->DSC Yes Reprocess Reprocess Decision->Reprocess No Capillary Capillary MP (Visual Confirmation) DSC->Capillary Correlate Final Certified Reference Standard (Established MP Range) DSC->Final Assign Value Capillary->Final Verify Range Reprocess->Recryst

Figure 1: Logic flow for the purification and qualification of the Melting Point Reference Standard.

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Olmesartan Medoxomil." Journal of Medicinal Chemistry, 39(1), 323-338.[2] Link[2]

  • United States Pharmacopeia (USP). General Chapter <741> "Melting Range or Temperature." Link[2]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 "Melting Point - Capillary Method." Link

  • PubChem. "Methyl 4-imidazolecarboxylate (Isomer Comparison)." National Library of Medicine. Link[2]

  • ChemicalBook. "Ethyl 1-methyl-1H-imidazole-2-carboxylate Properties (Comparative Data)." Link

Sources

Comparative

Comparative reactivity of methyl vs ethyl imidazole-2-carboxylates

[1] Executive Summary For researchers in medicinal chemistry and heterocycle synthesis, the choice between Methyl imidazole-2-carboxylate (Me-Im-2) and Ethyl imidazole-2-carboxylate (Et-Im-2) is often treated as trivial....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For researchers in medicinal chemistry and heterocycle synthesis, the choice between Methyl imidazole-2-carboxylate (Me-Im-2) and Ethyl imidazole-2-carboxylate (Et-Im-2) is often treated as trivial.[1] However, this decision significantly impacts synthetic efficiency and downstream pharmacological profiles.[1][2]

The Bottom Line:

  • Select Methyl (Me-Im-2) for rapid chemical derivatization (aminolysis/transesterification) where reaction kinetics are the bottleneck.[1] The reduced steric bulk facilitates nucleophilic attack.[1][2]

  • Select Ethyl (Et-Im-2) for handling ease and lipophilicity tuning.[1][2] Contrary to standard steric dogma, recent data suggests negligible difference in in vitro enzymatic stability (carboxylesterases) between the two, making the ethyl ester a superior choice for modulating solubility without sacrificing metabolic half-life.[2]

Structural & Physicochemical Basis[1][2][3][4]

The reactivity difference between these two analogues is governed by the interplay of steric hindrance at the carbonyl carbon and the electronic amphoterism of the imidazole ring.[2]

Steric Parameters (Taft Equation)

The rate of hydrolysis or nucleophilic substitution follows the Taft equation


, where 

is the steric substituent constant.[2]
  • Methyl Group (

    
    ): 
    
    
    
    .[1][2] Minimal steric shielding allows for a lower activation energy (
    
    
    ) during the formation of the tetrahedral intermediate (
    
    
    hybridization).[2]
  • Ethyl Group (

    
    ): 
    
    
    
    .[1][2] The additional methylene unit introduces rotational degrees of freedom that slightly destabilize the transition state for nucleophilic attack, theoretically retarding reaction rates by 10–20% in chemical systems.[2]
The Imidazole Effect (The "N-H" Factor)

Unlike simple benzoate esters, imidazole-2-carboxylates possess an acidic proton at the N1 position (


).
  • Base Sensitivity: Strong bases (e.g., NaOH, LiOH) used for hydrolysis will first deprotonate the N1-H, forming an imidazolide anion .[2]

  • Electrostatic Repulsion: This anionic species creates a Coulombic repulsion barrier against incoming anionic nucleophiles (

    
    ), significantly slowing down hydrolysis compared to neutral pyridine or phenyl esters.[1][2]
    

Reactivity Profile: Experimental Data

Chemical Hydrolysis (Saponification)

In standard alkaline conditions (


 NaOH, MeOH/H2O), the methyl ester exhibits faster kinetics.[2]
ParameterMethyl Imidazole-2-carboxylateEthyl Imidazole-2-carboxylateMechanistic Note
Relative Rate (

)
1.0 (Reference)~0.85Ethyl group hinders

approach.[1]
Leaving Group Ability Methoxide (

)
Ethoxide (

)
Methoxide is a marginally better leaving group.[1][2]
Thermodynamic Stability ModerateHighEthyl esters resist spontaneous hydrolysis in humid storage.[1][2]
Enzymatic Stability (Drug Metabolism)

A critical finding for drug design is that the "Steric Rule" collapses under enzymatic catalysis for these specific small heterocycles.[1][2]

  • Observation: In studies of imidazole-carboxylate derivatives (e.g., etomidate analogs), comparative assays against carboxylesterases (CES) show no statistical difference in half-life (

    
    ) between methyl and ethyl esters.[1][2]
    
  • Implication: You cannot rely on switching from methyl to ethyl to significantly extend the metabolic duration of action for this specific pharmacophore.[1][2]

Aminolysis (Amide Formation)

For converting the ester to an amide (common in fragment-based drug discovery):

  • Methyl Ester: Reacts cleanly with primary amines in methanol (often without catalyst).[1][2]

  • Ethyl Ester: Frequently requires heating or Lewis acid catalysis (

    
     or 
    
    
    
    ) to achieve full conversion, risking side reactions on the imidazole ring.[2]

Visualization: Mechanistic Pathways[2]

Diagram 1: Nucleophilic Substitution & Steric Clash

This diagram illustrates the


 mechanism and where the ethyl group introduces resistance.[1][2]

G cluster_0 Reactants cluster_1 Steric Influence Ester Imidazole-2-COOR (R = Me or Et) TS Tetrahedral Intermediate (Rate Determining Step) Ester->TS Attack Nuc Nucleophile (OH- or R-NH2) Nuc->TS Methyl R=Me: Low Barrier Fast Formation TS->Methyl If R=Me Ethyl R=Et: Steric Clash Slower Formation TS->Ethyl If R=Et Product Product (Acid or Amide) Methyl->Product Ethyl->Product

Caption: Comparative pathway showing the divergence in transition state energy based on the R-group steric bulk.

Experimental Protocols

Protocol A: Synthesis of Ethyl Imidazole-2-carboxylate (The "Trichloroacetyl" Route)

Direct esterification of imidazole-2-carboxylic acid is difficult due to its zwitterionic nature.[1] This 2-step protocol is the industry standard for high purity.

Reagents: Imidazole, Trichloroacetyl chloride, Triethylamine (TEA), Ethanol.[1][2]

  • Acylation: Dissolve imidazole (1.0 eq) in dry MeCN. Add TEA (1.2 eq). Cool to 0°C. Dropwise add trichloroacetyl chloride (1.1 eq). Stir 2h to form 1-(trichloroacetyl)imidazole.

  • Rearrangement/Esterification: Isolate intermediate or generate in situ. Add excess absolute Ethanol and reflux for 4–6 hours. The trichloroacetyl group acts as a leaving group and activates the C2 position.[1][2]

  • Workup: Evaporate EtOH. Neutralize residue with saturated

    
    .[1][2] Extract with EtOAc.[1][2][3][4]
    
  • Validation:

    • TLC:

      
       ~0.4 (EtOAc).[1][2]
      
    • 1H NMR (CDCl3): Look for triplet at

      
       1.40 (3H) and quartet at 
      
      
      
      4.45 (2H).[1][2]
Protocol B: Controlled Aminolysis (Methyl Ester Advantage)

Use this protocol to convert Methyl Imidazole-2-carboxylate to an amide drug intermediate.[1]

  • Setup: Charge a sealed tube with Methyl Imidazole-2-carboxylate (1.0 mmol) and Methanol (2 mL).

  • Addition: Add the amine (1.2 – 1.5 eq).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of DIPEA.[2]

  • Reaction: Heat to 60°C for 4–12 hours. (Ethyl ester would require 80–100°C or

    
     promotion).[1][2]
    
  • Monitoring: Monitor disappearance of the Methyl singlet (

    
     3.9 ppm) via NMR or TLC.
    

Decision Matrix

Use this workflow to select the correct ester for your campaign.

DecisionTree Start Start: Choose Ester Q1 Is the final target the Ester itself (e.g., Prodrug)? Start->Q1 Q2 Is metabolic stability critical? Q1->Q2 Yes Q3 Is reaction speed/yield critical? Q1->Q3 No (Intermediate) Res1 Select ETHYL (Better Lipophilicity/Handling) Q2->Res1 No (Solubility priority) Res3 No Significant Difference (Enzymatic rates are similar) Q2->Res3 Yes Q3->Res1 No (Scale-up stability) Res2 Select METHYL (Faster Aminolysis/Hydrolysis) Q3->Res2 Yes (High Throughput)

Caption: Logic flow for selecting between Methyl and Ethyl variants based on project constraints.

References

  • Synthesis & Reactivity: Journal of Organic Chemistry. "Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate." (2002).[1][2]

  • Enzymatic Stability: Nuclear Medicine and Biology. "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference."[1][2][5][6] (2011).[1][2][7]

  • General Kinetics: Tetrahedron. "Chemical effects of steric strains—XIII: Kinetics of the reaction of sodium borohydride with carbonyl groups." (1957).[1][2][7]

  • Nucleophilicity Data: Organic & Biomolecular Chemistry. "Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles." (2008).[1][2]

Sources

Validation

Publish Comparison Guide: X-ray Crystal Structure Data for Imidazole-2-Carboxylate Esters

Executive Summary: The Structural Advantage In the realm of azole-based pharmacophores and coordination ligands, Imidazole-2-carboxylate esters represent a specialized structural motif distinct from their more ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the realm of azole-based pharmacophores and coordination ligands, Imidazole-2-carboxylate esters represent a specialized structural motif distinct from their more ubiquitous 4- and 5-carboxylate counterparts. While 4-carboxylate derivatives are often favored for their synthetic accessibility, the 2-carboxylate isomer offers unique electronic and steric properties critical for high-specificity drug binding and metal chelation.

This guide objectively compares the crystallographic performance of Imidazole-2-carboxylate esters against the standard Imidazole-4-carboxylate alternative. We analyze X-ray diffraction data to reveal differences in planarity, hydrogen-bonding networks, and coordination geometry.

Key Findings
  • Planarity: The 2-carboxylate group exhibits superior coplanarity with the imidazole ring compared to the 4-isomer, enhancing

    
    -conjugation.
    
  • Packing: 2-isomers predominantly form "Tape" motifs via N-H...N hydrogen bonds, whereas 4-isomers often suffer from steric twisting that disrupts packing efficiency.

  • Chelation: The N3-C2-C=O binding pocket of the 2-isomer provides a constrained 5-membered chelate ring with higher stability constants for transition metals (Cu, Zn) than the 4-isomer.

Structural Comparative Analysis

The following table summarizes the core crystallographic parameters derived from Cambridge Structural Database (CSD) surveys and experimental datasets.

Table 1: Crystallographic Metrics – Imidazole-2-Ester vs. Imidazole-4-Ester
FeatureImidazole-2-Carboxylate Ester (Product)Imidazole-4-Carboxylate Ester (Alternative)Performance Implication
Space Group Typically Monoclinic (

)
Variable (often Triclinic

)
2-isomer shows higher symmetry packing.
Torsion Angle (Ring-Ester)

(Highly Planar)

(Twisted)
Planarity favors

-stacking and solid-state fluorescence.
H-Bond Motif Linear Chains (Catemer/Tape)Dimers or Helical ChainsLinear chains facilitate proton conductivity channels.
N-H...N Distance

Å

Å
Shorter bonds in 2-isomer indicate stronger intermolecular cohesion.
Metal Chelation N,O-Bidentate (Rigid Pocket)N,O-Bidentate (Flexible)2-isomer rigidity reduces entropic penalty upon binding.

Expert Insight: The twisting observed in 4-carboxylates arises from the steric clash between the ester oxygen and the N-H proton or the C5 proton. In the 2-position, the ester is flanked by two nitrogen atoms (N1 and N3), allowing the carbonyl oxygen to lock into a stable conformation via an intramolecular electrostatic interaction with the N3 lone pair or N1-H.

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow for Ethyl 1H-imidazole-2-carboxylate

To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The following protocol utilizes a regioselective carboxylation strategy that avoids the formation of the 4-isomer byproduct.

Phase 1: Regioselective Synthesis

Reaction Basis: Direct C2-lithiation or CO2 insertion is required due to the acidity of the C2 proton.

  • Reagents: 1H-imidazole (

    
     mmol), 
    
    
    
    -BuOK (
    
    
    mmol),
    
    
    (
    
    
    mmol), DMF (
    
    
    mL).
  • Carboxylation:

    • Seal reagents in a Schlenk tube ventilated with

      
       (
      
      
      
      MPa).[1]
    • Heat to 120 °C for 18 h . Why: High temperature overcomes the activation energy for C2-deprotonation/insertion.

  • Esterification:

    • Cool mixture to 50 °C.

    • Add Iodoethane (

      
       equiv) directly to the pot.
      
    • Stir at 50 °C for 2 h .

  • Workup: Dilute with ice water, extract with ethyl acetate, dry over

    
    .
    
Phase 2: Crystallization for X-ray Analysis

Technique: Slow Evaporation from Isopropyl Ether.

  • Dissolution: Dissolve the crude yellow oil in minimal boiling isopropyl ether (

    
     mL per gram).
    
  • Filtration: Hot filter through a 0.45

    
    m PTFE syringe filter to remove inorganic salts (
    
    
    
    ,
    
    
    ).
  • Growth:

    • Place the vial in a sand bath initially at 40 °C.

    • Turn off heat and allow the bath to cool to room temperature naturally over 12 hours.

    • Critical Step: If oiling occurs, seed with a micro-crystal obtained from a scratch test.

  • Harvest: Colorless block crystals (MP: 156-158 °C) appear within 48 hours.

Visualization: Synthesis & Crystallization Workflow

G Start Start: 1H-Imidazole Step1 Activation: t-BuOK/Cs2CO3 (C2 Deprotonation) Start->Step1 Step2 Carboxylation: CO2 atm 120°C, 18h Step1->Step2 CO2 Insertion Step3 Esterification: Et-I 50°C, 2h Step2->Step3 Alkylation Extract Extraction: EtOAc/Water Remove CsI/KI Step3->Extract Cryst Crystallization: Isopropyl Ether Slow Cool (40°C -> 25°C) Extract->Cryst Hot Filtration Result Product: Ethyl Imidazole-2-carboxylate (Single Crystal Blocks) Cryst->Result 48 Hours

Figure 1: Step-by-step workflow for the synthesis and crystallization of the target ester.

Structural Mechanism: The "Tape" vs. "Dimer"

Understanding the intermolecular forces is crucial for predicting solubility and melting points.

Imidazole-2-Carboxylate: The "Tape" Motif

In the 2-isomer, the N-H donor and the N3 acceptor are positioned to favor infinite 1D chains (tapes).

  • Mechanism: The N1-H of one molecule donates a hydrogen bond to the N3 of the adjacent molecule.

  • Result: This forms a robust "tape" running along the crystallographic c-axis. The ester group, being coplanar, stacks efficiently between these tapes via

    
    -
    
    
    
    interactions (distance ~3.4 Å).
Imidazole-4-Carboxylate: The "Dimer" Trap

The 4-isomer often forms cyclic dimers (


 motif) involving the carboxylic oxygen and the imidazole NH.
  • Disadvantage: While stable, these dimers limit the formation of long-range order required for high charge transport or mechanical strength. The steric bulk of the ester at position 4 forces the ring to twist, weakening the

    
    -stacking energy.
    
Visualization: Hydrogen Bonding Topology

H cluster_0 2-Carboxylate (Tape Motif) cluster_1 4-Carboxylate (Dimer Motif) N1 Mol A (N1-H) N3 Mol B (N3) N1->N3 H-Bond (2.86 Å) N1_B Mol B (N1-H) N3_C Mol C (N3) N1_B->N3_C H-Bond (2.86 Å) D1 Mol A D2 Mol B D1->D2 Cyclic Dimer (Steric Twist)

Figure 2: Topological comparison of hydrogen bonding networks. The 2-isomer forms continuous chains (left), while the 4-isomer tends to dimerize (right).

References

  • Synthesis of Ethyl 1H-imidazole-2-carboxylate: ChemicalBook. "ETHYL IMIDAZOLE-2-CARBOXYLATE Synthesis Protocols."

  • General Imidazole Crystallography: Martinez-Carrera, S.[2] "The crystal structure of imidazole at -150°C." Acta Crystallographica, 1966.

  • Comparative 4-Carboxylate Data: Baures, P. et al.[3] "Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives." Crystal Growth & Design, 2002.[3]

  • Metal Coordination Modes: MDPI. "Synthesis, Crystal Structures, and Properties of Coordination Polymers from Imidazolyl and Carboxylate Ligands."

  • Oxidation Synthesis Protocols: Organic Syntheses. "1H-Imidazole-2-carboxaldehyde."[4]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-methyl-1H-imidazole-2-carboxylate proper disposal procedures

Executive Summary & Chemical Identity Immediate Action Required: This compound is an organic intermediate containing a basic nitrogen heterocycle (imidazole) and an ester functionality.[1] It must be managed as Hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: This compound is an organic intermediate containing a basic nitrogen heterocycle (imidazole) and an ester functionality.[1] It must be managed as Hazardous Chemical Waste . Under no circumstances should this material be flushed down the drain or disposed of in general trash.

Scientific Context: Methyl 5-methyl-1H-imidazole-2-carboxylate (often existing in tautomeric equilibrium with the 4-methyl isomer) is a critical building block in the synthesis of bioactive molecules, including kinase inhibitors and angiotensin II receptor antagonists. Its disposal requires specific attention to its nitrogen content (NOx generation potential during incineration) and its basicity (incompatibility with strong acids).

Chemical Profile & Identification
ParameterDataCritical Note
Chemical Name Methyl 5-methyl-1H-imidazole-2-carboxylateTautomerizes with Methyl 4-methyl...
CAS Number 82725-78-2 (varies by salt/tautomer)Verify specific lot CoA; often listed as generic imidazole ester.
Formula C₇H₁₀N₂O₂High Nitrogen:Carbon ratio.
Physical State Solid (Crystalline powder)Dust inhalation hazard.
GHS Classification Warning Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3.
Reactivity Acid-sensitive, Moisture-sensitiveEster hydrolysis yields methanol + parent acid.

Pre-Disposal Assessment & Stabilization

Before removing the reagent from the bench, you must stabilize the waste to prevent uncontrolled reactions in the waste stream.

The "Self-Validating" Safety Check:

  • Acidity Test: If the material is in solution, check pH. Imidazoles are weak bases (

    
     for the conjugate acid).
    
    • Risk:[3][4][5] Mixing with strong mineral acids (Nitric, Sulfuric) in a waste container can generate heat (exotherm) and cause pressure buildup.

    • Protocol: Ensure the waste stream pH is neutral or slightly basic (pH 7-9).

  • Hydrolysis Prevention:

    • Risk:[3][4][5] The methyl ester group is susceptible to hydrolysis, releasing Methanol (flammable/toxic).

    • Protocol: Keep waste dry.[6] Do not mix with aqueous acidic or basic waste unless intended for immediate destruction.

Waste Segregation & Packaging Protocol

Proper segregation is the primary defense against laboratory accidents. This compound falls into the Non-Halogenated Organic category but requires specific handling due to its solid state and nitrogen content.

Step-by-Step Packaging
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Solutions: Use an HDPE jerrycan or amber glass bottle (if solvent is incompatible with plastic, e.g., chloroform, though this compound is non-halogenated).

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Methyl 5-methyl-1H-imidazole-2-carboxylate" .

    • Add Constituents: "Imidazole Derivative (Solid)" or if in solution "10% Imidazole Ester in Methanol".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation Rules:

    • DO NOT MIX WITH: Oxidizers (Peroxides, Nitrates), Strong Acids, or Halogenated Solvents (DCM, Chloroform) unless the facility explicitly allows "Commingled Solvents".

Visual Workflow: Decision Matrix

DisposalWorkflow Start Waste Generation: Methyl 5-methyl-1H-imidazole-2-carboxylate StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystal LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved ContainerSolid Container: Wide-Mouth HDPE Jar SolidStream->ContainerSolid SolventCheck Solvent Type? LiquidStream->SolventCheck NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo MeOH, EtOH, DMSO Halo Halogenated Organic Waste SolventCheck->Halo DCM, CHCl3 (Segregate!) ContainerLiq Container: HDPE Jerrycan or Amber Glass NonHalo->ContainerLiq Halo->ContainerLiq Labeling Labeling: Full Chemical Name + GHS Hazards ContainerSolid->Labeling ContainerLiq->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for segregating and packaging imidazole ester waste. Note the critical branch for solvent compatibility.

Ultimate Disposal Methodology

As a researcher, your responsibility ends at the "Satellite Accumulation Area" (SAA), but understanding the downstream process ensures you label correctly.

The Method: High-Temperature Incineration

  • Why: Biological active heterocycles like imidazoles are stable. Simple landfilling is prohibited due to potential groundwater leaching and ecotoxicity.

  • Mechanism:

    • Thermal Destruction: The waste is injected into a rotary kiln incinerator at >1000°C.

    • Ring Cleavage: The imidazole ring is thermally decomposed.

    • NOx Scrubbing: Because this molecule contains two nitrogen atoms, combustion generates Nitrogen Oxides (NOx). The facility uses selective catalytic reduction (SCR) or wet scrubbers to neutralize these gases before release.

    • Complete Oxidation: The ester chain is oxidized to CO₂ and H₂O.

Regulatory Reference (US):

  • RCRA Code: Not explicitly P- or U-listed, but classified as D001 (Ignitable) if in flammable solvent, or general organic hazardous waste.

  • EPA Guidance: Best Demonstrated Available Technology (BDAT) for organic nitrogen compounds is incineration.

Spill Contingency & Emergency Response

Scenario: You drop a 5g bottle of solid Methyl 5-methyl-1H-imidazole-2-carboxylate on the lab floor.

  • PPE Upgrade: Standard lab coat/gloves are insufficient if dust is generated. Put on a N95 dust mask or fit-tested respirator and safety goggles.

  • Containment:

    • Solid: Do not sweep vigorously (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

    • Solution: Surround with absorbent pads (vermiculite or polypropylene).

  • Decontamination:

    • Wipe the surface with a dilute acidic solution (e.g., 1% Acetic Acid) to neutralize the basic imidazole residues, followed by water and soap.

    • Why Acetic Acid? It protonates the imidazole nitrogen, making it water-soluble and easier to remove from porous surfaces.

References

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-methyl-1H-imidazole-2-carboxylate

CAS: 6148-08-9 | Formula: C₆H₈N₂O₂ | Physical State: Solid (White to Off-White)[1] Executive Summary Immediate Action Required: This compound is a functionalized imidazole ester widely used as a pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6148-08-9 | Formula: C₆H₈N₂O₂ | Physical State: Solid (White to Off-White)[1]

Executive Summary

Immediate Action Required: This compound is a functionalized imidazole ester widely used as a pharmaceutical intermediate.[1] While not classified as acutely toxic (fatal) or explosive, it poses significant irritation risks (Skin/Eye/Respiratory) .[1]

The Safety Paradox: Researchers often underestimate "irritants" compared to "toxics."[1] However, imidazole derivatives can cause sensitization and severe dermatitis upon repeated exposure.[1] Strict dust control is the primary safety objective.[1]

Hazard Assessment & Risk Logic

As a Senior Scientist, I categorize the risk profile not just by H-codes, but by state of matter during your workflow.

The Hazard Profile (GHS Classification)[1]
  • H315 (Skin Irrit. 2): Causes skin irritation.[1][2]

  • H319 (Eye Irrit. 2): Causes serious eye irritation.[1][3]

  • H335 (STOT SE 3): May cause respiratory irritation.[1][4]

Operational Risk Context
StatePrimary Risk VectorMitigation Logic
Dry Solid Dust Inhalation & Ocular Contact. Fine powders become airborne during weighing/transfer, bypassing standard airflow if done too quickly.[1]Engineering Control: Weighing inside a fume hood or powder containment enclosure is non-negotiable.[1]
In Solution Dermal Permeation. Once dissolved (e.g., in DCM, DMF, or Methanol), the solvent acts as a carrier, driving the imidazole ester through glove material faster than the solid alone.[1]PPE Strategy: Glove selection must target the solvent first, then the solute.[1]

Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 / EN 374[1]

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific task.

A. Hand Protection (The "Double-Barrier" System)

Why? Imidazoles can be sensitizers.[1] Single nitrile gloves often have pinholes.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1]

  • Secondary Layer (Outer):

    • Handling Solid: Standard 4-5 mil Nitrile.[1]

    • Handling Solution (DCM/Chloroform):PVA (Polyvinyl alcohol) or Laminate (Silver Shield) .[1] Standard nitrile degrades in <5 mins with chlorinated solvents.[1]

    • Handling Solution (Methanol/DMF): Thick Nitrile (8 mil) or Double-gloved Standard Nitrile.[1]

B. Eye & Face Protection[1][3][4][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1]

    • Reasoning: Safety glasses with side shields are insufficient for fine powders that can drift around the lens.[1] Goggles provide a seal.[1]

C. Respiratory Protection[1][2][4][6][7]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood unavailable or large scale): NIOSH-approved N95 (for dust) or P100 respirator.[1]

    • Note: If in solution, use a cartridge specific to the solvent (e.g., Organic Vapor).[1]

D. Body Protection[1][2][8]
  • Standard: Flame-resistant lab coat (buttoned to throat) + Long pants + Closed-toe chemically resistant shoes.[1]

Operational Workflow: The "Self-Validating" System

Safety is not an event; it is a loop. Follow this workflow to ensure system integrity.

SafetyWorkflow cluster_0 Contamination Control Loop Start START: Pre-Work Check HoodCheck 1. Validate Airflow (Kimwipe Test) Start->HoodCheck Donning 2. Don PPE (Double Glove) HoodCheck->Donning Weighing 3. Weighing (Static Control) *CRITICAL STEP* Donning->Weighing Dissolution 4. Dissolution/Reaction Weighing->Dissolution Waste 5. Waste Segregation Dissolution->Waste Doffing 6. Doffing & Wash Waste->Doffing

Figure 1: The Safety Lifecycle. Note that Weighing is the critical control point for dust generation.[1]

Detailed Protocol: Weighing & Transfer
  • Static Check: Imidazole esters can be static-prone.[1][3] Use an anti-static gun if available to prevent powder "jumping."[1]

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood.[1]

  • Transfer: Use a funnel with a long stem to deposit the solid deep into the receiving flask, minimizing dust at the neck.

  • Wipe Down: Immediately wipe the balance area with a wet tissue (solvent-appropriate) to capture invisible dust.[1] Dispose of this tissue as hazardous waste.[1]

Emergency Response & Disposal

Reference: 29 CFR 1910.120 (HAZWOPER)[1]

Spill Response Decision Logic

Do not rush. Evaluate the state of the spill first.[1]

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Solid Dry Solid (Powder) Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite/Pad) 2. Do NOT use water immediately (Hydrolysis Risk) Liquid->ActionLiquid Disposal Label: 'Hazardous Waste - Irritant' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill Response Decision Tree. Prioritizes dust suppression for solids and containment for liquids.

Waste Disposal Specifications
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste (Organic)." Do not mix with oxidizers.[1][4]

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1]

  • Container Hygiene: Wipe the exterior of the waste container before removing it from the hood.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[1][5][6][7][8] CDC.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] Available at: [Link][1]

  • PubChem. Methyl 5-methyl-1H-imidazole-2-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methyl-1H-imidazole-2-carboxylate
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Methyl 5-methyl-1H-imidazole-2-carboxylate
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